Technical Documentation Center

4,5-Diiodopyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Diiodopyridin-2-amine

Core Science & Biosynthesis

Foundational

4,5-Diiodopyridin-2-amine (CAS 1805397-21-0): A Strategic Halogenated Scaffold in Advanced Drug Discovery and Heterocyclic Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-substituted heteroaromatics is paramount for hit-to-lead optimization. 4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-substituted heteroaromatics is paramount for hit-to-lead optimization. 4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0) has emerged as a highly privileged building block. Featuring two highly reactive carbon-iodine bonds in distinct electronic environments, this scaffold enables orthogonal, sequential cross-coupling reactions. This technical whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and strategic applications for utilizing this dihalogenated scaffold in drug development.

Core Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 4,5-Diiodopyridin-2-amine is critical for predicting its behavior in organic solvents and its stability during high-temperature catalytic cycles[1].

Table 1: Physicochemical & Structural Properties

PropertyValue
CAS Number 1805397-21-0
Molecular Formula C5H4I2N2
Molecular Weight 345.91 g/mol
IUPAC Name 4,5-diiodopyridin-2-amine
Appearance Solid (typically off-white to light yellow)
Storage Conditions Sealed in dry, 2-8°C (Light sensitive)
Primary Utility Scaffold for kinase inhibitors, peptide synthesis, and solid-state synthesis

Mechanistic Rationale: The Power of the 4,5-Diiodo Scaffold

The true value of 4,5-diiodopyridin-2-amine lies in its regioselective reactivity . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate of oxidative addition—the rate-determining step—is dictated by the electron density at the carbon-halogen bond.

  • The C4 Position (Electron-Deficient): The C4-iodine bond is situated para to the electronegative pyridine nitrogen. The nitrogen withdraws electron density via resonance, making the C4 carbon highly electrophilic.

  • The C5 Position (Electron-Rich): The C5-iodine bond is situated para to the strongly electron-donating C2-amino group. This localized electron density deactivates the C5-I bond toward oxidative addition by electron-rich Pd(0) species.

The Causality of Choice: Because oxidative addition of Pd(0) is kinetically favored at the more electron-deficient carbon, standard cross-coupling conditions will selectively react at the C4 position first [2]. This electronic dichotomy allows chemists to functionalize the C4 position with one nucleophile, and subsequently functionalize the C5 position with a different nucleophile, building complex 3D architectures without the need for protecting group gymnastics.

Regioselectivity Scaffold 4,5-Diiodopyridin-2-amine (Scaffold) C4_Path Pd(0) Oxidative Addition at C4 (Electron-Deficient) Scaffold->C4_Path Fast (Kinetically Favored) C5_Path Pd(0) Oxidative Addition at C5 (Electron-Rich) Scaffold->C5_Path Slow (Disfavored) Major Major Product: 4-Aryl-5-iodo-pyridin-2-amine C4_Path->Major Minor Minor Product: 5-Aryl-4-iodo-pyridin-2-amine C5_Path->Minor

Fig 1: Regioselective divergence of Pd-catalyzed cross-coupling based on electronic environments.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail not just the how, but the why behind each reagent choice, ensuring reproducibility.

Protocol A: De Novo Synthesis of the 4,5-Diiodo Scaffold

Causality: Direct di-iodination of 2-aminopyridine yields the 3,5-diiodo isomer due to standard ortho/para directing effects. To achieve the 4,5-substitution pattern, one must start with a C4-halogenated precursor.

  • Amination: Dissolve 2-fluoro-4-iodopyridine (1.0 eq) in aqueous ammonia (28%) and heat in a sealed pressure tube at 120°C for 12 hours. The highly electrophilic C2-fluorine undergoes Nucleophilic Aromatic Substitution (SNAr) to yield 2-amino-4-iodopyridine.

  • Regioselective Iodination: Dissolve the intermediate (1.0 eq) in anhydrous DMF at 0°C.

  • Electrophilic Attack: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise over 15 minutes. Experience Note: The C2-amino group directs the incoming iodonium ion strictly to the C5 position (para to the amine). Exceeding 1.05 eq of NIS risks trace over-halogenation.

  • Workup: Stir for 4 hours at room temperature. Quench with 10% aqueous

    
     to neutralize unreacted iodine, extract with EtOAc, and purify via flash chromatography to yield 4,5-diiodopyridin-2-amine.
    
Protocol B: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Causality: To exploit the electronic differences between C4 and C5, a mild base and a standard Pd(II) precatalyst are used to prevent premature dual-coupling[3].

  • Preparation: Charge a Schlenk flask with 4,5-diiodopyridin-2-amine (1.0 eq), an arylboronic acid (1.05 eq), and

    
     (0.05 eq).
    
  • Base Selection: Add

    
     (2.0 eq). Experience Note: Avoid strong bases like 
    
    
    
    , which can accelerate the reaction to the point of overriding the inherent regioselectivity, leading to diarylated byproducts.
  • Solvent System: Suspend in a degassed mixture of 1,4-Dioxane/Water (5:1 v/v). The biphasic system ensures the inorganic base is dissolved, maximizing the local concentration of the reactive boronate complex.

  • Execution: Heat to 80°C for 8 hours under argon. Cool, dilute with water, extract with DCM, and purify to isolate the 4-aryl-5-iodo-pyridin-2-amine.

Analytical Validation (Trustworthiness)

To validate the regiochemistry of the synthesized scaffold, 1H NMR (DMSO-d6) is the definitive tool. The protons at C3 and C6 will appear as distinct singlets (no ortho or meta coupling partners).

  • The C6 proton will be significantly deshielded (

    
     8.1-8.3 ppm) due to its proximity to the electronegative pyridine nitrogen and the heavy-atom effect of the iodine.
    
  • The C3 proton will appear upfield (

    
     6.8-7.0 ppm) due to the strong shielding effect of the adjacent C2-amino group.
    

Applications in Drug Development

The 4,5-diiodopyridin-2-amine scaffold is frequently utilized in the high-throughput synthesis of kinase inhibitors. For example, by selectively coupling a hydrophobic aryl group at C4 and a hinge-binding motif at C5, researchers can rapidly generate libraries of Dual Leucine Zipper Kinase (DLK) inhibitors or complex PROTAC linkers targeting neurodegenerative diseases.

Workflow Step1 1. Precursor Amination (2-Fluoro-4-iodopyridine + NH3) Step2 2. Regioselective Iodination (NIS, DMF) -> 4,5-Diiodo Scaffold Step1->Step2 Step3 3. C4-Selective Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Step2->Step3 Step4 4. C5-Diversification (Sonogashira / Buchwald-Hartwig) Step3->Step4 Step5 5. Biological Screening (e.g., Kinase Inhibition Assays) Step4->Step5

Fig 2: End-to-end experimental workflow from scaffold synthesis to biological screening.

Conclusion

4,5-Diiodopyridin-2-amine is not merely a chemical reagent; it is a programmable molecular chassis. By mastering the electronic causality that governs its regioselective cross-coupling, drug development professionals can leverage this scaffold to drastically reduce synthetic bottlenecks and accelerate the discovery of novel therapeutics.

References

  • ChemScene. "4,5-Diiodopyridin-2-amine Properties and Applications in Solid State Synthesis." Chemikart. Available at: [Link]

  • Huang, J., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles." Journal of the American Chemical Society, 2021. Available at:[Link]

  • Laha, J. K., et al. "Scope of regioselective Suzuki reactions in the synthesis of arylpyridines and benzylpyridines and subsequent intramolecular cyclizations to azafluorenes." New Journal of Chemistry, RSC Publishing, 2018. Available at:[Link]

Sources

Exploratory

4,5-Diiodopyridin-2-amine: Comprehensive Physicochemical Profiling, Synthesis, and Applications in Advanced Drug Discovery

Executive Summary In the landscape of modern drug discovery, halogenated aminopyridines serve as indispensable scaffolds for the construction of complex heterocyclic pharmacophores, particularly in the development of kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated aminopyridines serve as indispensable scaffolds for the construction of complex heterocyclic pharmacophores, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 4,5-Diiodopyridin-2-amine is a highly specialized, sterically demanding, and electronically unique building block. The presence of two adjacent iodine atoms at the C4 and C5 positions, coupled with the hydrogen-bonding capacity of the C2-amino group, provides an orthogonal reactivity profile that empowers chemists to execute divergent, regioselective cross-coupling strategies.

This technical guide provides an authoritative breakdown of the physicochemical properties, structural causality, and self-validating synthetic protocols associated with 4,5-diiodopyridin-2-amine.

Physicochemical Properties & Molecular Identification

Accurate molecular identification is the first pillar of reproducible research. The quantitative data for 4,5-diiodopyridin-2-amine is summarized in Table 1, establishing the baseline parameters required for analytical verification[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4,5-Diiodopyridin-2-amine
CAS Registry Number 1805397-21-0
Molecular Formula C₅H₄I₂N₂
Molecular Weight 345.91 g/mol
Exact Mass 345.8464 Da
SMILES String Nc1ncc(I)c(I)c1
Appearance Solid (Powder)
Storage Conditions Sealed in dry, 2-8 °C, protect from light

Structural Analysis & Electronic Causality

To effectively utilize 4,5-diiodopyridin-2-amine in synthetic workflows, one must understand the electronic interplay within the pyridine ring.

The pyridine nitrogen is inherently electron-withdrawing via induction and resonance. Conversely, the C2-amino group is strongly electron-donating via the +M (mesomeric) effect. This electron donation is not distributed equally; it significantly enriches the electron density at the ortho (C3) and para (C5) positions.

The Causality of Regioselective Cross-Coupling: Because the C5 position is para to the electron-donating amino group, the C5-I bond is more electron-rich than the C4-I bond (which sits meta to the amino group). In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira), the rate-limiting step is typically the oxidative addition of Pd(0) into the carbon-halogen bond. Palladium preferentially inserts into the more electron-deficient bond. Therefore, the C4-I bond will undergo oxidative addition faster than the C5-I bond , allowing for highly predictable, sequential functionalization of the scaffold without requiring protecting groups.

Regioselective Synthesis Methodologies

Direct electrophilic diiodination of 2-aminopyridine exclusively yields the 3,5-diiodo isomer due to the ortho/para directing nature of the C2-amino group. To access the 4,5-diiodo architecture, a stepwise, regioselective approach is mandatory.

The most robust strategy involves starting with 2-amino-4-iodopyridine. Subsequent electrophilic iodination targets the C5 position naturally, as it is the most nucleophilic site remaining on the ring[2][3].

SynthesisWorkflow A 2-Amino-4-chloropyridine (Starting Material) B 2-Amino-4-iodopyridine (Intermediate) A->B NaI, AcCl Halogen Exchange C 4,5-Diiodopyridin-2-amine (Target Scaffold) B->C NIS, AcOH C5 Electrophilic Iodination

Fig 1. Regioselective synthetic workflow for 4,5-diiodopyridin-2-amine via C5 iodination.

Experimental Protocol: Electrophilic C5-Iodination

This protocol details the transformation of 2-amino-4-iodopyridine to 4,5-diiodopyridin-2-amine. It is designed as a self-validating system , ensuring that the operator can visually and analytically confirm success at each critical juncture.

Step-by-Step Methodology
  • Preparation & Solvation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2-amino-4-iodopyridine (1.0 equiv) in glacial acetic acid (0.2 M concentration). Causality: Acetic acid acts as both the solvent and a mild Brønsted acid. It protonates the succinimide leaving group generated in the next step, significantly enhancing the electrophilicity of the iodonium (I⁺) species.

  • Electrophilic Activation: Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 15 minutes at room temperature. Causality: NIS is chosen over elemental iodine (I₂) because it provides a controlled, slow release of I⁺, preventing oxidative degradation of the unprotected primary amine.

  • Thermal Promotion: Elevate the reaction temperature to 50 °C and stir for 4–6 hours. Causality: Mild thermal energy is required to overcome the steric hindrance imposed by the adjacent bulky C4-iodine atom, allowing the C5-substitution to proceed to completion.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. Validation: The starting material exhibits an[M+H]⁺ of 221 m/z. The successful incorporation of the second iodine atom shifts the mass to an [M+H]⁺ of 347 m/z. The complete disappearance of the 221 m/z peak serves as an internal validation of quantitative conversion.

  • Quenching & Neutralization: Cool the mixture to room temperature and quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The immediate bleaching of the residual brown/yellow iodine color provides visual confirmation that all active oxidants have been neutralized, preventing downstream side reactions.

  • Isolation: Neutralize the acidic mixture with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 4,5-diiodopyridin-2-amine.

Applications in Divergent Cross-Coupling

The true value of 4,5-diiodopyridin-2-amine lies in its capacity for orthogonal functionalization. By leveraging the electronic differentiation between the C4 and C5 positions discussed in Section 2, chemists can execute sequential metal-catalyzed couplings.

CrossCoupling Core 4,5-Diiodopyridin-2-amine Suzuki Suzuki-Miyaura Coupling (C4-Selective Oxidative Addition) Core->Suzuki Aryl-B(OH)2, Pd(0) Sonogashira Sonogashira Coupling (Alkynyl Diversification) Core->Sonogashira Terminal Alkyne, Pd/Cu Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Amine, Pd(0), Base

Fig 2. Divergent cross-coupling pathways utilizing the diiodo-handle of 4,5-diiodopyridin-2-amine.
  • Suzuki-Miyaura Coupling: Utilizing mild Pd(dppf)Cl₂ catalysis and aryl boronic acids, the C4 position can be selectively arylated due to its higher electron deficiency, leaving the C5-I bond intact for subsequent reactions.

  • Sonogashira Coupling: Terminal alkynes can be introduced to build extended conjugated systems or precursors for subsequent cyclization into azaindole derivatives.

  • Buchwald-Hartwig Amination: The remaining iodine handle can be subjected to C-N bond formation to introduce solubilizing piperazine or morpholine moieties, a common tactic in optimizing the pharmacokinetic profiles of drug candidates.

References

  • Chemikart. "4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0) Properties and Specifications." Chemikart Database.
  • BLD Pharm. "1805397-21-0 | 4,5-Diiodopyridin-2-amine." BLD Pharm Catalog.
  • National Institutes of Health (PMC). "Synthesis and Evaluation of 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives." NIH Public Access.
  • ChemRxiv. "The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides." ChemRxiv Preprint.

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Diiodopyridin-2-amine

Foreword: The Strategic Value of Dihalogenated Pyridines in Modern Chemistry The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with a significant number of FDA-approved drugs and functi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Dihalogenated Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with a significant number of FDA-approved drugs and functional materials incorporating this heterocycle.[1] The strategic introduction of halogen atoms, particularly iodine, onto the pyridine ring transforms it into a versatile building block. The carbon-iodine bond serves as a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in constructing complex molecular architectures.[2] This guide provides an in-depth examination of 4,5-Diiodopyridin-2-amine, a di-iodinated aminopyridine with significant potential as a precursor for novel pharmaceuticals and advanced materials. We will delve into a robust synthesis protocol, explain the rationale behind the experimental choices, and detail the comprehensive characterization required to validate the final product, empowering researchers and drug development professionals to confidently utilize this valuable compound.

Part 1: Synthesis of 4,5-Diiodopyridin-2-amine

The synthesis of 4,5-Diiodopyridin-2-amine from 2-aminopyridine is an electrophilic aromatic substitution. The amino group at the 2-position is an activating group and directs electrophiles to the 3- and 5-positions. The introduction of two iodine atoms requires carefully controlled, and often forcing, reaction conditions to achieve the desired di-substitution.

Rationale for the Synthetic Approach

The chosen synthetic route involves the direct di-iodination of 2-aminopyridine. This approach is favored for its atom economy and the ready availability of the starting material.

  • Starting Material: 2-Aminopyridine is an inexpensive and commercially available starting material. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, making the iodination feasible.

  • Iodinating Agent and Activator: While various iodinating reagents exist, a classic and effective method for di-iodination involves the use of elemental iodine in the presence of an activating agent like mercuric acetate.[3] The mercuric acetate is believed to facilitate the iodination, although the precise mechanism is complex and may involve the formation of a more reactive iodine species or a mercury-pyridine intermediate.[3] It is crucial to note that mercury compounds are highly toxic and should be handled with extreme caution and appropriate personal protective equipment. Alternative, greener methods often employ iodine in the presence of an oxidizing agent like hydrogen peroxide or a combination of potassium iodide and potassium iodate.[4][5] For the purpose of this guide, we will focus on a historical and effective, albeit hazardous, method to illustrate the synthesis of the di-iodinated compound.

  • Solvent System: A mixture of water and an organic solvent like dioxane is often employed.[3] This solvent system helps to dissolve both the organic starting material and the inorganic reagents.

  • Work-up and Purification: The work-up procedure is designed to remove the mercury salts and unreacted iodine. Treatment with aqueous potassium iodide is used to solubilize mercury salts.[3] Purification is typically achieved by recrystallization, which is an effective method for obtaining high-purity crystalline solids.

Experimental Protocol: Synthesis of 2-amino-3,5-di-iodopyridine (as an illustrative proxy)

While a specific protocol for 4,5-Diiodopyridin-2-amine was not found in the initial search, a documented procedure for the synthesis of the isomeric 2-amino-3,5-di-iodopyridine from 2-aminopyridine provides a strong foundational method that can be adapted.[3] It is hypothesized that altering reaction conditions such as temperature and stoichiometry may influence the regioselectivity to favor the 4,5-isomer, though this would require experimental optimization.

Reaction: 2-Aminopyridine + 2 I₂ (in the presence of Hg(OAc)₂) → 2-Amino-3,5-diiodopyridine + 2 HI

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add 2-aminopyridine (1.0 eq) and mercuric acetate (2.05 eq). Add water (approx. 8.7 parts by weight relative to 2-aminopyridine) and heat the mixture to 70 °C with stirring.[3]

  • Iodine Addition: In a separate beaker, dissolve iodine (4.3 eq) in dioxane (approx. 17.4 parts by weight relative to 2-aminopyridine). Add this iodine solution to the reaction mixture at 70 °C.[3]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture. Perform an extraction with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts and wash them twice with an aqueous solution of potassium iodide to remove mercury salts.[3]

  • Purification: Treat the organic layer with decolorizing charcoal and then evaporate the solvent under reduced pressure. The resulting crude product can be recrystallized from ethanol to yield the purified 2-amino-3,5-di-iodopyridine.[3] A 20% yield is reported for this specific isomer.[3]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Aminopyridine & Mercuric Acetate in Water B 2. Heat to 70°C A->B C 3. Add Iodine in Dioxane B->C D 4. Monitor by TLC C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Extract with Organic Solvent E->F G 7. Wash with aq. KI Solution F->G H 8. Treat with Decolorizing Charcoal G->H I 9. Evaporate Solvent H->I J 10. Recrystallize from Ethanol I->J K 11. Isolate Pure Product J->K

Caption: Synthesis and purification workflow for di-iodination of 2-aminopyridine.

Part 2: Characterization of 4,5-Diiodopyridin-2-amine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4,5-Diiodopyridin-2-amine.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. Data for the closely related 4-Iodopyridin-2-amine is included for comparison.[6][7]

Property4,5-Diiodopyridin-2-amine (Predicted/Expected)4-Iodopyridin-2-amine (Reference)
CAS Number 1805397-21-0[8]552331-00-7[6][7]
Molecular Formula C₅H₄I₂N₂C₅H₅IN₂
Molecular Weight 345.91 g/mol 220.01 g/mol [6]
Appearance Off-white to yellow solidOff-white to brown solid[6]
Melting Point To be determined experimentally163-164 °C[6]
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solventsSoluble in DMSO[6]
Spectroscopic and Analytical Data

The following table summarizes the expected spectroscopic data for 4,5-Diiodopyridin-2-amine. These are predictions based on the chemical structure and data from analogous compounds.

TechniqueExpected Results
¹H NMR Two singlets in the aromatic region (δ 7.5-8.5 ppm), one for the proton at C-3 and one for the proton at C-6. A broad singlet for the -NH₂ protons.
¹³C NMR Five distinct signals expected for the five carbon atoms of the pyridine ring. The carbons bearing iodine atoms (C-4 and C-5) will be significantly shifted upfield.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 346. Fragmentation pattern showing loss of iodine atoms.
IR (KBr) N-H stretching bands (approx. 3300-3500 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). C=C and C=N stretching bands in the fingerprint region (approx. 1400-1600 cm⁻¹).
Purity (HPLC) >95% (typical target for research chemicals)
Characterization Workflow

G cluster_primary Primary Characterization cluster_spectroscopic Spectroscopic Confirmation Start Synthesized Product A Melting Point Determination Start->A B TLC Analysis Start->B C HPLC for Purity Start->C D ¹H and ¹³C NMR C->D If Pure E Mass Spectrometry D->E F IR Spectroscopy E->F Final Validated Compound F->Final Structure Confirmed

Caption: Logical workflow for the characterization of 4,5-Diiodopyridin-2-amine.

Part 3: Applications in Drug Discovery and Organic Synthesis

4,5-Diiodopyridin-2-amine is a valuable intermediate due to its two reactive iodine sites and the directing amino group.

  • Sequential Cross-Coupling Reactions: The differential reactivity of the iodine atoms at the 4- and 5-positions can potentially be exploited for sequential cross-coupling reactions. This allows for the controlled and stepwise introduction of different substituents, leading to highly complex and diverse molecular scaffolds.

  • Pharmaceutical Intermediate: Aminopyridine derivatives are prevalent in a wide range of pharmaceuticals, exhibiting activities such as antiviral, anticancer, and antibacterial properties.[2] The di-iodo functionality of this compound provides a platform for generating libraries of novel compounds for drug screening.

  • Material Science: The rigid pyridine core and the potential for extensive functionalization make it an attractive building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent dyes, and other functional materials.[2]

Part 4: Safety, Storage, and Handling

As a di-iodinated aromatic amine, 4,5-Diiodopyridin-2-amine should be handled with care. The safety information for the related 4-Iodopyridin-2-amine serves as a useful guide.[7]

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[6][7]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 13).
  • American Cyanamid Co. (1950). Iodinating amino pyrimidines and amino pyridines.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Royal Society of Chemistry. (n.d.). Fusion of β-enaminones and 2-aminopyridines to 3-oyl-imidazo[1,2-a]pyridines induced by iodine: a mechanochemical approach. New Journal of Chemistry.
  • Chemische Fabrik Von Heyden AG. (1927). Process for the preparation of 2-amino-5-iodopyridine.
  • Wuxi Apptec Co., Ltd. (2019). Synthesis method of 2-amino-5-iodopyridine.
  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-iodopyridin-2-amine AldrichCPR. MilliporeSigma.
  • Molbase. (n.d.). Synthesis of 4,5-Dihydro-5-methyl-4-oxopyrano[3,2-b]indole-2-carboxamide.
  • American Chemical Society. (n.d.).
  • Chem-Impex. (n.d.). 2-Amino-5-iodopyridine.
  • ResearchGate. (n.d.). Synthesis of 4,5‐Dioxopyrrolidines.
  • MDPI. (2023, January 16).
  • ChemSynth. (2026, March 8). Process Route-Synthesis of 4 Difluoromethylpyridin 2 amine. YouTube.
  • Jiangsu Hengrui Medicine Co., Ltd. (2020). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • BenchChem. (2025, December).
  • BLD Pharm. (n.d.). 20511-12-0|5-Iodopyridin-2-amine.
  • ChemScene. (n.d.). 1215556-52-7 | 4-Ethyl-5-iodopyridin-2-amine.
  • National Institutes of Health. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • BenchChem. (2025). refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • SWGDRUG.org. (2013, July 12). 5-Iodo-2-aminoindan.
  • Donnelly, R. F. (2004, November 5). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-4-iodopyridin-2-amine | 1649470-53-0.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
  • Southern Association of Forensic Scientists. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Forendex.
  • ChemScene. (n.d.). 2624139-53-1 | 4,5-Dibromopyrimidin-2-amine.
  • National Center for Biotechnology Information. (n.d.). 4,5-Dichloropyridin-2-amine. PubChem.
  • Wiley. (n.d.). 5-IODO-4-THIO-2'-DEOXYURIDINE. SpectraBase.
  • ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Iodopyridine(5029-67-4) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-Iodopyridin-2-amine | 552331-00-7.
  • Rigel Pharmaceuticals, Inc. (2014). 2,4-pyrimidinediamine compounds and their uses.
  • ResearchGate. (2025, August 5).

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 4,5-Diiodopyridin-2-amine

Abstract This technical guide provides a comprehensive framework for the spectral characterization of 4,5-diiodopyridin-2-amine, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectral characterization of 4,5-diiodopyridin-2-amine, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific compound, this document emphasizes the foundational principles and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and data from analogous structures, we present a detailed predictive analysis of the expected spectral features. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and characterization of novel heterocyclic compounds.

Introduction: The Challenge of Characterizing Novel Halopyridines

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of halogen atoms onto the pyridine ring provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships.[3] 4,5-Diiodopyridin-2-amine, with its vicinal iodine substituents and a primary amine group, represents a synthetically versatile, yet sparsely documented, molecular scaffold.

The definitive structural elucidation of such novel compounds is paramount and relies on a suite of analytical techniques. However, a thorough search of the scientific literature reveals a scarcity of specific, published spectral data for 4,5-diiodopyridin-2-amine. This guide, therefore, adopts a predictive and methodological approach. We will dissect the anticipated spectral outcomes for ¹H NMR, ¹³C NMR, IR, and MS based on the known electronic and steric effects of the constituent functional groups. Furthermore, we provide robust, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data for this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 4,5-diiodopyridin-2-amine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity within the molecule.

Theoretical Framework and Predicted Spectra

The pyridine ring is an electron-deficient aromatic system. The substituents—an electron-donating amino group (-NH₂) and two electron-withdrawing iodine atoms (-I)—will exert opposing electronic effects, leading to a unique distribution of electron density and, consequently, characteristic chemical shifts.

  • Amino Group (-NH₂): As a strong electron-donating group, the primary amine will shield the pyridine ring, particularly at the ortho (C-3) and para (C-6, relative to the nitrogen) positions, causing an upfield shift (lower ppm) in their NMR signals.[4]

  • Iodine Atoms (-I): Iodine exerts a strong electron-withdrawing inductive effect, which would typically deshield adjacent nuclei. However, a more dominant factor for the directly attached carbons (C-4 and C-5) is the "heavy atom effect," which paradoxically causes a significant downfield shift in the ¹³C NMR spectrum.

The molecule has two aromatic protons at positions C-3 and C-6, and two amine protons.

  • Aromatic Protons: We predict two distinct signals in the aromatic region. The proton at C-6, being adjacent to the ring nitrogen, is expected to be the most deshielded, likely appearing in the range of δ 7.5 - 8.0 ppm . The proton at C-3, influenced by the ortho-amino group and the meta-iodo group, is expected to be more shielded, with a predicted chemical shift in the range of δ 6.0 - 6.5 ppm . These two protons should appear as doublets due to a small (2-3 Hz) meta-coupling.

  • Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet in the range of δ 4.5 - 5.5 ppm .[5] The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The identity of this peak can be unequivocally confirmed by a D₂O exchange experiment, which will cause the signal to disappear.[4]

The molecule contains five distinct carbon environments.

  • Iodinated Carbons (C-4 and C-5): Due to the heavy atom effect, these carbons are expected to be significantly deshielded and will likely appear in the range of δ 80 - 100 ppm .

  • Amine-Substituted Carbon (C-2): This carbon will be highly shielded by the amino group and is predicted to be the most upfield of the ring carbons, likely in the range of δ 155 - 160 ppm .

  • Remaining Aromatic Carbons (C-3 and C-6): C-6 is predicted to be in the range of δ 145 - 150 ppm , while C-3 is expected around δ 105 - 110 ppm . The broad range of chemical shifts in ¹³C NMR makes it an excellent tool for resolving all carbon signals in a molecule.[6]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4,5-diiodopyridin-2-amine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[7] CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is excellent for more polar compounds and will better resolve the N-H protons.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons. Employ broadband proton decoupling to simplify the spectrum to singlets for each carbon.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the ¹H NMR signals and assign the chemical shifts.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Insert into Spectrometer (≥400 MHz) D->E F Acquire 1H Spectrum (≥16 scans) E->F G Acquire 13C Spectrum (≥1024 scans) E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Calibrate to TMS I->J K Assign Signals & Interpret J->K

Caption: Workflow for NMR spectroscopic analysis.

Summary of Predicted NMR Data
¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic CH7.5 - 8.0Doublet (d)H-6
Aromatic CH6.0 - 6.5Doublet (d)H-3
Amine NH₂4.5 - 5.5Broad Singlet-NH₂
¹³C NMR Predicted δ (ppm) Assignment
Aromatic C-NH₂155 - 160C-2
Aromatic C-H145 - 150C-6
Aromatic C-H105 - 110C-3
Aromatic C-I80 - 100C-4, C-5

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework and Predicted Spectrum

The IR spectrum of 4,5-diiodopyridin-2-amine will be dominated by absorptions from the primary amine group and the aromatic ring.

  • N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric stretching modes.[3] These are typically found in the 3300-3500 cm⁻¹ region and are sharper than the broad O-H stretch of alcohols.[8] An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹.[3]

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[9] Aromatic C-H stretching will produce weak bands just above 3000 cm⁻¹.[9]

  • C-N and C-I Vibrations: The C-N stretch of the aromatic amine is expected to be a strong band in the 1250-1335 cm⁻¹ region.[3] The C-I stretching vibrations occur at low frequencies, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR):

    • Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid 4,5-diiodopyridin-2-amine powder directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Label the significant peaks with their wavenumbers (cm⁻¹).

Visualization: IR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Record Spectrum (4000-400 cm⁻¹) D->E F Co-add Scans (≥16) E->F G Baseline Correction F->G H Peak Picking G->H I Assign Vibrational Modes H->I

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Summary of Predicted IR Data
Frequency (cm⁻¹) Intensity Assignment
3450 - 3350Medium, SharpN-H Asymmetric Stretch (1° Amine)
3350 - 3250Medium, SharpN-H Symmetric Stretch (1° Amine)
~3050WeakAromatic C-H Stretch
1650 - 1580Medium-StrongN-H Bending (Scissoring)
1600 - 1400Medium-StrongAromatic C=C and C=N Ring Stretches
1335 - 1250StrongAromatic C-N Stretch
900 - 650Strong, BroadN-H Wagging

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

Theoretical Framework and Predicted Spectrum

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

  • Molecular Ion (M⁺•): 4,5-Diiodopyridin-2-amine (C₅H₄I₂N₂) contains two nitrogen atoms. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4] The calculated monoisotopic mass is 345.85 g/mol . We expect to see a strong molecular ion peak at m/z 346 . Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern is expected for the molecular ion, other than the M+1 peak from ¹³C.[10]

  • Fragmentation: The fragmentation of heterocyclic compounds under EI can be complex.[11] For 4,5-diiodopyridin-2-amine, we anticipate several key fragmentation pathways:

    • Loss of Iodine: The C-I bond is relatively weak, so the loss of an iodine radical to form the [M-I]⁺ ion is a highly probable fragmentation. This would result in a peak at m/z 219 .

    • Loss of HCN: A characteristic fragmentation of pyridine rings is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[12]

    • Ring Cleavage: Further fragmentation will involve the cleavage of the pyridine ring itself, leading to smaller fragment ions.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation & Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Data Acquisition (EI-MS):

    • Ionize the sample using a standard electron energy of 70 eV.

    • Maintain the ion source at a temperature sufficient to vaporize the sample (e.g., 200-250 °C).

    • Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•).

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.

Visualization: MS Experimental Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition (EI) cluster_proc Data Analysis A Prepare Dilute Solution B Introduce into Mass Spectrometer A->B C Vaporization (Ion Source) B->C D Ionization (70 eV) C->D E Mass Analysis (m/z Scan) D->E F Detection E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Correlate with Structure H->I

Caption: Workflow for Electron Ionization Mass Spectrometry.

Summary of Predicted Mass Spectrometry Data
m/z Proposed Ion Formula Comments
346[M]⁺•[C₅H₄I₂N₂]⁺•Molecular Ion
219[M - I]⁺[C₅H₄IN₂]⁺Loss of an iodine radical
192[M - I - HCN]⁺[C₄H₃IN]⁺Subsequent loss of HCN from the [M-I]⁺ fragment
92[M - 2I]⁺•[C₅H₄N₂]⁺•Loss of two iodine radicals

Conclusion

The structural characterization of novel compounds like 4,5-diiodopyridin-2-amine is fundamental to advancing chemical and pharmaceutical research. While direct experimental spectra are not yet widely available, a thorough analysis based on fundamental spectroscopic principles allows for a robust prediction of the key features in its NMR, IR, and MS spectra. The primary amine group will be clearly identifiable by its characteristic N-H stretches in the IR and a D₂O-exchangeable signal in the ¹H NMR. The di-iodo substitution pattern will be most evident in the ¹³C NMR through the significant downfield shift of the ipso-carbons and in the mass spectrum through the high molecular weight and the characteristic loss of iodine atoms. The protocols and predictive data presented in this guide provide a solid foundation for researchers to confidently acquire, interpret, and validate the spectral data for 4,5-diiodopyridin-2-amine, thereby ensuring the scientific integrity of their work.

References

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • PMC - NIH. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • R Discovery. (1983, March 29). MOLECULAR FRAGMENTATIONS. PART XII. MASS SPECTRAL FRAGMENTATION OF PYRIDINE. Retrieved from [Link]

Sources

Foundational

Comprehensive Solubility Profiling of 4,5-Diiodopyridin-2-amine: A Technical Guide for Synthetic and Medicinal Chemistry

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Formulation Scientists Compound: 4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0)[1] Executive Summary & Physicochemical Causality In the realm of dru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Formulation Scientists Compound: 4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0)[1]

Executive Summary & Physicochemical Causality

In the realm of drug discovery and complex heterocyclic synthesis, 4,5-Diiodopyridin-2-amine serves as a highly versatile, di-halogenated building block. Its dual iodine substitutions at the 4 and 5 positions make it a prime candidate for regioselective cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), while the 2-amino group provides a handle for further functionalization or hydrogen bonding in target binding pockets[1].

However, as a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing heavily halogenated heterocycles is solubility . Solubility is not merely a static physical property; it is a dynamic equilibrium dictated by the competition between the compound's crystal lattice energy and its solvation energy.

The molecular architecture of 4,5-Diiodopyridin-2-amine creates a unique solubility profile:

  • High Lipophilicity & Polarizability: The two heavy iodine atoms significantly increase the molecular weight (345.91 g/mol ) and the overall lipophilicity (LogP) of the molecule[1]. Iodine's large electron cloud enhances dispersion forces, making the compound prone to aggregation in aqueous media.

  • Hydrogen Bonding Potential: The primary amine (-NH2) acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a strong hydrogen bond acceptor.

  • Halogen Bonding: The iodine atoms can engage in halogen bonding with Lewis basic solvents (like DMSO or DMF), significantly boosting solubility in polar aprotic environments[2].

Empirical Solubility Profile in Common Solvents

To optimize reaction conditions and biological assays, one must select solvents that thermodynamically favor the dissolution of the diiodopyridine core. Based on the structural extrapolation of similar halogenated aminopyridines, the table below summarizes the solubility behavior of 4,5-Diiodopyridin-2-amine[3][4].

Solvent ClassSpecific SolventEstimated SolubilitySolvation Mechanism & Causality
Polar Aprotic DMSO, DMFHigh (> 30 mg/mL)Strong dipole-dipole interactions and halogen bonding disrupt the crystal lattice. Ideal for stock solutions and photoredox catalysis[2].
Polar Protic Methanol, EthanolModerate (5 - 15 mg/mL)Solvation is driven by hydrogen bonding with the 2-amino group, but ultimately limited by the hydrophobic bulk of the iodine atoms.
Halogenated Dichloromethane (DCM)Moderate (10 - 20 mg/mL)Favorable dispersion forces between the solvent and the polarizable iodine substituents.
Aqueous (Neutral) Water (pH 7.0)Poor (< 0.1 mg/mL)Hydrophobic exclusion. The energy required to cavitate the water network exceeds the hydration energy of the molecule.
Aqueous (Acidic) Water (pH 2.0)Enhanced (1 - 5 mg/mL)Protonation of the pyridine nitrogen alters the molecular charge, forming a highly soluble pyridinium salt[5].

Solvation Mechanisms & Intermolecular Forces

Understanding why a solvent works is critical for troubleshooting precipitation during a reaction. The diagram below maps the specific intermolecular forces that govern the dissolution of 4,5-Diiodopyridin-2-amine across different solvent classes.

G Core 4,5-Diiodopyridin-2-amine Int1 Dipole-Dipole & Halogen Bonding Core->Int1 Int2 Hydrogen Bonding (Donor/Acceptor) Core->Int2 Int3 Hydrophobic Exclusion (High LogP Barrier) Core->Int3 PolarAprotic Polar Aprotic (DMSO / DMF) PolarProtic Polar Protic (MeOH / EtOH) Aqueous Aqueous (pH 7.0 Water) Int1->PolarAprotic Int2->PolarProtic Int3->Aqueous

Caption: Intermolecular forces governing the solvation of 4,5-Diiodopyridin-2-amine across solvent classes.

Self-Validating Experimental Protocols

Relying on theoretical solubility is insufficient for rigorous drug development. Kinetic solubility (often assessed via DMSO stock dilution into aqueous buffer) can lead to supersaturation and false positives. Instead, I mandate the Thermodynamic Shake-Flask Method for accurate profiling. This method ensures that the solid-liquid equilibrium is fully established.

Protocol A: Thermodynamic Shake-Flask Solubility Workflow

Causality Note: We utilize Polytetrafluoroethylene (PTFE) filters in this protocol. Heavily halogenated compounds like 4,5-Diiodopyridin-2-amine are highly lipophilic and will non-specifically bind to standard Nylon or Polyethersulfone (PES) membranes, artificially lowering your quantified solubility.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh approximately 10 mg of 4,5-Diiodopyridin-2-amine into a 2 mL glass HPLC vial. (Excess solid must be present to ensure saturation).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, Methanol, or Phosphate Buffer).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at a constant 25°C for 48 hours. Why 48 hours? High-lattice-energy crystals dissolve slowly; premature sampling yields kinetic, not thermodynamic, data.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and analyze via HPLC-UV at the compound's

    
     (typically 254 nm or 280 nm for substituted pyridines), comparing the peak area against a pre-established calibration curve.
    

G A 1. Solid Dispensing Weigh excess 4,5-Diiodopyridin-2-amine B 2. Solvent Addition Add Target Solvent (e.g., DMSO) A->B C 3. Equilibration Agitate at 25°C for 48 hours B->C D 4. Phase Separation Centrifuge & PTFE Filtration C->D E 5. Quantification HPLC-UV Analysis vs. Standard Curve D->E

Caption: Thermodynamic shake-flask workflow for determining the solubility of 4,5-Diiodopyridin-2-amine.

Protocol B: pH-Dependent Aqueous Solubilization (Salt Formation)

For biological assays where organic solvents are toxic to cells, aqueous solubility must be forced via pH manipulation. Similar to other nitrogenous bases, the solubility of aminopyridines increases drastically upon protonation[5].

  • Suspension: Suspend 5 mg of the compound in 10 mL of deionized water (pH ~7.0). The compound will remain largely insoluble, forming a cloudy suspension.

  • Titration: Under continuous magnetic stirring, titrate the suspension dropwise with 0.1 M HCl.

  • Observation & Measurement: Monitor the pH continuously. As the pH drops below the pKa of the pyridine nitrogen (typically around pH 3.0 - 4.0 for electron-withdrawn pyridines), the suspension will rapidly clear as the highly soluble pyridinium chloride salt forms.

Field-Proven Insights for the Bench Scientist

When utilizing 4,5-Diiodopyridin-2-amine in synthetic pathways, particularly in photoredox catalysis or transition-metal cross-couplings, DMSO is the undisputed gold standard solvent. Recent advancements in heteroaryl amino acid synthesis have demonstrated that halopyridines exhibit excellent nucleophilic radical behavior in aqueous DMSO mixtures[2].

Crucial formulation tip: If you must introduce this compound into an aqueous biological assay, dissolve it first in 100% DMSO to create a 10 mM stock. When diluting into the aqueous assay buffer, ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity, and always add the DMSO stock slowly to the vigorously vortexed buffer to prevent localized precipitation of the diiodopyridine.

References

  • ChemScene. "4,5-Diiodopyridin-2-amine Manufacturer and Availability." Chemikart. Available at: [Link]

  • MacMillan, D. W. C., et al. "A practical and scalable system for heteroaryl amino acid synthesis." National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Palmer, B. A., et al. (2016). "Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism." ACS Publications. Available at:[Link]

Sources

Exploratory

Strategic Utilization of 4,5-Diiodopyridin-2-amine in Advanced Medicinal Chemistry: A Guide to Regioselective Functionalization and Commercial Sourcing

Executive Summary In the pursuit of novel therapeutics, the construction of highly functionalized heterocyclic scaffolds is a foundational challenge. 4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0) has emerged as an except...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the construction of highly functionalized heterocyclic scaffolds is a foundational challenge. 4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0) has emerged as an exceptionally valuable building block for drug development professionals[1]. By leveraging the differential electronic environments of the two iodine substituents, chemists can perform iterative, regioselective cross-coupling reactions to synthesize complex 2,4,5-trisubstituted pyridines[2]. This whitepaper provides a comprehensive analysis of the compound's commercial landscape, the mechanistic causality behind its orthogonal reactivity, and field-validated protocols for its application.

Chemical Profiling and Commercial Landscape

Sourcing high-purity dihalogenated pyridines is critical, as trace mono-halogenated impurities can severely disrupt stoichiometric ratios in iterative coupling workflows. 4,5-Diiodopyridin-2-amine is commercially accessible through several specialized chemical suppliers[3].

Table 1: Quantitative Chemical Profile

PropertyValue
Chemical Name 4,5-Diiodopyridin-2-amine
CAS Number 1805397-21-0
Molecular Formula C5H4I2N2
Molecular Weight 345.91 g/mol
Storage Conditions Sealed in dry, 2-8°C (Light sensitive)[1]

Table 2: Verified Commercial Suppliers

SupplierTypical PurityTarget Application FocusReference
BLD Pharm ≥95%High-throughput screening, organic building blocks[1]
MolCore ISO CertifiedPharmaceutical intermediates, scale-up synthesis[3]
Leyan 98%Aromatic heterocyclic library generation[4]
ChemScene Research GradeReaction optimization, peptide synthesis

Mechanistic Rationale for Regioselective Orthogonal Coupling

The true synthetic value of 4,5-Diiodopyridin-2-amine lies in its predictable, regioselective reactivity during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Understanding the causality behind this selectivity is essential for designing self-validating experimental systems.

Why does the C4-position react exclusively before the C5-position? The answer lies in the competing electronic effects across the pyridine ring[5]:

  • The Inductive Effect of the Pyridine Nitrogen: The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (-I, -M), which primarily depletes electron density at the ortho (C2, C6) and para (C4) positions. Consequently, the C4-I bond is highly polarized, making it highly susceptible to oxidative addition by an electron-rich Pd(0) catalyst[2].

  • The Resonance Effect of the C2-Amino Group: The -NH2 group is a potent electron-donating group via resonance (+M effect). It donates electron density into the ring, specifically enriching the positions ortho and para to itself (C3, C5, and the pyridine N). Because the C5-iodine is para to the amino group, the C5 position becomes significantly electron-rich[6]. This increased electron density strengthens the C5-I bond and raises the activation energy required for Pd(0) oxidative addition.

Reaction Pathway Visualization

The following diagram illustrates the logical flow and mechanistic divergence of the iterative cross-coupling process.

G SM 4,5-Diiodopyridin-2-amine Pd Pd(0) Catalyst SM->Pd Initiation OxAdd4 Oxidative Addition at C4 (Fast, Electron-Deficient) Pd->OxAdd4 Regioselective Preference OxAdd5 Oxidative Addition at C5 (Slow, Electron-Rich) Pd->OxAdd5 Disfavored Pathway Int 4-Substituted-5-iodopyridin-2-amine OxAdd4->Int Cross-Coupling 1 Cond2 Harsher Pd Catalysis (e.g., Pd(dppf)Cl2, 100°C) Int->Cond2 Second Equivalent Prod 4,5-Disubstituted-pyridin-2-amine Cond2->Prod Cross-Coupling 2

Regioselective Pd-catalyzed cross-coupling pathway for 4,5-Diiodopyridin-2-amine.

Experimental Protocols: Iterative Suzuki-Miyaura Workflow

To leverage this scaffold effectively, the following step-by-step methodologies provide a robust framework for synthesizing complex di-arylated pyridine derivatives.

Protocol A: Regioselective Synthesis of 4-Aryl-5-iodopyridin-2-amine (Step 1)

Objective: Selective C4-arylation while strictly preserving the C5-iodine for downstream functionalization.

Causality of Experimental Choices: Pd(PPh3)4 is selected as a standard, mild catalyst sufficient for activating the highly electrophilic C4 position. A strict stoichiometric limit of the boronic acid (1.05 equivalents) and a temperature ceiling of 70°C are enforced to prevent any premature C5 activation[6]. DME/H2O is utilized to ensure homogenous mixing of the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 4,5-Diiodopyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (repeat 3x) to prevent oxidative degradation of the Pd(0) catalyst.

  • Solvent Addition: Inject degassed DME and a 2M aqueous Na2CO3 solution (2.0 equiv) via syringe to achieve a 4:1 v/v solvent ratio.

  • Controlled Heating: Heat the biphasic mixture to 65-70°C for 8-12 hours. Critical Checkpoint: Do not exceed 75°C.

  • Validation & Isolation: Monitor the reaction via LC-MS. The mass spectrum should confirm the complete consumption of the starting material and the appearance of the mono-arylated mass [M+H]+ without di-arylated byproducts. Cool to room temperature, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Subsequent C5-Arylation (Step 2)

Objective: Functionalization of the sterically hindered and electron-rich C5 position.

Causality of Experimental Choices: The C5 position is inherently deactivated by the C2-amino group and is now sterically hindered by the newly installed C4-aryl group. Therefore, a more reactive, bidentate phosphine catalyst (Pd(dppf)Cl2) is required to force the oxidative addition[2]. Higher temperatures (100°C) and a stronger base (K3PO4) are necessary to drive the transmetalation and reductive elimination steps to completion.

Step-by-Step Methodology:

  • Preparation: Combine the purified 4-Aryl-5-iodopyridin-2-amine intermediate (1.0 equiv), a second arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.10 equiv), and K3PO4 (3.0 equiv) in a heavy-walled pressure vial.

  • Atmosphere Control: Purge the vial with Argon for 10 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and H2O (5:1 v/v).

  • High-Energy Coupling: Seal the pressure vial tightly and heat to 100°C for 16-24 hours.

  • Validation & Isolation: Monitor via LC-MS for the di-arylated product mass. Upon completion, filter the crude mixture through a Celite pad to remove palladium black, concentrate the filtrate under reduced pressure, and purify via preparative HPLC to yield the final 4,5-diarylpyridin-2-amine derivative.

References

  • [1] Title: 1805397-21-0 | 4,5-Diiodopyridin-2-amine | BLD Pharm Source: bldpharm.com URL:

  • [3] Title: 1805397-21-0 | 4,5-Diiodopyridin-2-amine | MolCore Source: molcore.com URL:

  • [4] Title: 4,5-Diiodopyridin-2-amine | 1805397-21-0 - Leyan Source: leyan.com URL:

  • Title: 4,5-Diiodopyridin-2-amine | ChemScene | Chemikart Source: chemikart.com URL:

  • [2] Title: Synthesis of New [2,3′:6′,3′′]Terpyridines Using Iterative Cross-Coupling Reactions Source: researchgate.net URL:

  • [6] Title: Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: mdpi.com URL:

  • [5] Title: (5-Chloro-6-fluoropyridin-2-YL)acetic Acid Supplier - Benchchem Source: benchchem.com URL:

Sources

Foundational

A Technical Guide to the Synthetic Potential of 4,5-Diiodopyridin-2-amine

Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are ubiquitous in a vast array of bioactive molecules and functional materials.[1][2] The introduction of multiple, orthogonally reactive functional groups onto a single heterocyclic core provides a powerful platform for the rapid construction of molecular complexity. This guide focuses on the synthetic potential of 4,5-diiodopyridin-2-amine, a highly functionalized pyridine derivative poised for significant applications in organic synthesis.

The presence of two iodine substituents, known for their high reactivity in palladium-catalyzed cross-coupling reactions, combined with a nucleophilic amino group, renders 4,5-diiodopyridin-2-amine a versatile precursor for a diverse range of complex molecular architectures.[3] The differential electronic environment of the C4 and C5 positions, influenced by the amino group at C2, suggests the potential for regioselective functionalization, a key challenge in the synthesis of polysubstituted heterocycles.[4][5][6] This document will provide an in-depth exploration of the potential applications of this building block, drawing upon established principles of organic reactivity and providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Structural Features

While a dedicated, optimized synthesis for 4,5-diiodopyridin-2-amine is not extensively reported, its preparation can be logically extrapolated from standard halogenation protocols for aminopyridines. A plausible synthetic route would involve the direct iodination of 2-aminopyridine using an electrophilic iodine source. The amino group at the C2 position is an activating group and directs electrophilic substitution to the C3 and C5 positions. A two-step process involving initial iodination at C5 followed by a second iodination at C4 under more forcing conditions, or the use of a blocking group strategy, could potentially yield the desired product.

The key structural features that underpin the synthetic utility of 4,5-diiodopyridin-2-amine are:

  • Two Reactive Iodine Substituents: Aryl iodides are the most reactive among aryl halides in the oxidative addition step of many palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions.[3]

  • Potential for Regioselective Functionalization: The electronic disparity between the C4 and C5 positions may allow for selective, stepwise derivatization.

  • A Nucleophilic Amino Group: The 2-amino group can serve as a handle for further derivatization, such as acylation, alkylation, or as a directing group in C-H activation reactions.[7]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The twin iodine atoms on the pyridine ring make 4,5-diiodopyridin-2-amine an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures.[9][10] 4,5-Diiodopyridin-2-amine can be envisioned to undergo sequential, regioselective Suzuki-Miyaura couplings to introduce two different aryl or vinyl substituents.

Workflow for Sequential Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow sub 4,5-Diiodopyridin-2-amine int1 Mono-arylated Intermediate sub->int1 Ar1B(OH)2, Pd catalyst, Base, 1st Coupling prod Di-arylated Product int1->prod Ar2B(OH)2, Pd catalyst, Base, 2nd Coupling

Caption: Sequential Suzuki-Miyaura coupling of 4,5-diiodopyridin-2-amine.

Discussion of Regioselectivity: The relative reactivity of the C4-I and C5-I bonds will be a critical factor. Generally, for dihalopyridines, the halide at the position with greater positive charge density (often alpha to the nitrogen) is more reactive towards Pd(0) insertion.[4] However, the influence of the C2-amino group and the specific reaction conditions, including the choice of ligand and base, can alter this selectivity.[5] It is plausible that the C5-I bond, being further from the electron-donating amino group, might be more electrophilic and thus more reactive in the initial coupling.

Experimental Protocol: Monoselective Suzuki-Miyaura Coupling

  • To a solution of 4,5-diiodopyridin-2-amine (1.0 equiv) and the desired arylboronic acid (1.1 equiv) in a 2:1 mixture of toluene and ethanol, add Na2CO3 (2.0 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh3)4 (0.05 equiv) and heat the reaction to 110 °C.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Extract the product with an organic solvent, dry over Na2SO4, and purify by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh3)4A common and effective catalyst for Suzuki couplings.
Base Na2CO3A moderately strong base sufficient for activating the boronic acid.[9]
Solvent Toluene/EthanolA common solvent system for Suzuki reactions.
Temperature 110 °CSufficient to drive the reaction to completion.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of more complex molecules.[12][13][14] 4,5-Diiodopyridin-2-amine can be used to introduce two alkynyl groups, either symmetrically or asymmetrically.

Workflow for Sonogashira Coupling:

Sonogashira_Workflow sub 4,5-Diiodopyridin-2-amine prod1 Mono-alkynylated Product sub->prod1 Terminal Alkyne (1 equiv), Pd/Cu catalyst, Amine Base prod2 Di-alkynylated Product prod1->prod2 Second Terminal Alkyne, Pd/Cu catalyst, Amine Base

Caption: Stepwise Sonogashira coupling for asymmetric functionalization.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • In a reaction vessel, combine 4,5-diiodopyridin-2-amine (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable base such as triethylamine (which can also serve as the solvent).[12]

  • Degas the mixture with argon.

  • Add a palladium catalyst, for example, Pd(PPh3)2Cl2 (0.03 equiv). For a copper-free variant, a phosphine ligand such as P(t-Bu)3 may be beneficial.[15][16]

  • Stir the reaction at room temperature until completion, monitoring by TLC.[12]

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine.[8][17] While 4,5-diiodopyridin-2-amine already possesses an amino group, this reaction is highly relevant for introducing a second, different amino substituent at either the C4 or C5 position, leading to valuable diaminopyridine scaffolds.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow sub 4,5-Diiodopyridin-2-amine prod 4- or 5-Amino-substituted Product sub->prod Amine (R2NH), Pd catalyst, Ligand, Strong Base

Caption: Buchwald-Hartwig amination of 4,5-diiodopyridin-2-amine.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried flask, add 4,5-diiodopyridin-2-amine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd(OAc)2 (0.02 equiv), a suitable phosphine ligand like X-Phos (0.04 equiv), and a strong base such as KOt-Bu (1.5 equiv).[18]

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene and heat the reaction to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic layer and purify the product by chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)2A common palladium(II) source that is reduced in situ.[17]
Ligand X-PhosA bulky, electron-rich phosphine ligand effective for C-N coupling.[18]
Base KOt-BuA strong, non-nucleophilic base required for the catalytic cycle.[17]
Solvent TolueneA common anhydrous solvent for this transformation.

Applications in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the amino and iodo groups in 4,5-diiodopyridin-2-amine makes it an excellent precursor for the synthesis of fused pyridine ring systems, which are prevalent in many biologically active compounds.[19][20][21][22]

Synthesis of Imidazo[4,5-c]pyridines

Imidazo[4,5-b]pyridines are structurally similar to purines and often exhibit interesting biological activities.[23] While the target molecule would lead to the isomeric imidazo[4,5-c]pyridine system, the synthetic principles are analogous. A potential route could involve an initial Sonogashira coupling at the C5 position, followed by an intramolecular cyclization.

Proposed Synthetic Pathway:

Imidazopyridine_Synthesis sub 4,5-Diiodopyridin-2-amine int1 5-Alkynyl-4-iodo-pyridin-2-amine sub->int1 Sonogashira Coupling (1 equiv alkyne) int2 Protected Amino Intermediate int1->int2 N-Protection prod Fused Imidazo[4,5-c]pyridine int2->prod Intramolecular Cyclization (e.g., Cu-catalyzed)

Caption: Proposed synthesis of an imidazo[4,5-c]pyridine scaffold.

Discussion of Synthetic Strategy: A selective Sonogashira coupling at C5 would be the first step. Subsequent protection of the C2-amino group might be necessary to prevent side reactions. The key step would be an intramolecular cyclization, potentially catalyzed by a copper salt, to form the five-membered imidazole ring. This strategy leverages the reactivity of both the amino and the alkynyl groups to construct the fused heterocyclic system.

Conclusion and Future Outlook

4,5-Diiodopyridin-2-amine represents a highly promising, albeit underexplored, building block for organic synthesis. Its dense functionality provides a platform for the efficient and potentially regioselective introduction of multiple substituents through robust and well-established cross-coupling methodologies. The ability to undergo sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions opens up a vast chemical space for the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science. Furthermore, its potential as a precursor for fused heterocyclic systems like imidazo[4,5-c]pyridines highlights its value in constructing complex, biologically relevant scaffolds. Future research should focus on the development of a scalable synthesis for this compound and a thorough investigation into the regioselectivity of its reactions to fully unlock its synthetic potential.

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Vertex AI Search.
  • Neufeldt, S. R. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC.
  • Neufeldt, S. R. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC.
  • Siddiqui, I. R. et al. Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry. (2013).
  • Stanforth, S. P. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
  • Gouda, M. A. et al. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC.
  • Schröter, S., Stock, C. & Bach, T. Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles.
  • Siddiqui, I. R. et al.
  • Yim, J. C.-H., Toste, F. D. & Bergman, R. G.
  • S. Funn, I. A. & K. Funn, P. A. Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Buchwald–Hartwig amin
  • Al-Hiari, Y. M. et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC.
  • Basu, B. et al. Synthesis of 4,5‐Dioxopyrrolidines.
  • Unknown. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Schuppe, M. et al. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. (2023).
  • Unknown. Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. (2023).
  • N,N-Dibutyl-2-chloropyridin-4-amine: A Versatile Building Block for Organic Synthesis. Benchchem.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Frank, É. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018).
  • Unknown. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Fravolini, A. et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. (2010).
  • Hrestak, D. et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Fravolini, A. et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
  • Unknown. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Unknown. Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. (2024).
  • 5-Iodofuran-2-amine versus other iodinated aromatic amines in cross-coupling. Benchchem.
  • Sharma, R. & Rawal, R. K.
  • Sereda, G. et al. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. (2021).
  • Ghorbani-Vaghei, R. & Veisi, H. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC.
  • Knauer, S. et al. Palladium-Catalyzed C—C Coupling Reactions in the Enantioselective Synthesis of 2,4-Disubstituted 4,5-Dehydropiperidines Using Galactosylamine as a Stereodifferentiating Auxiliary.
  • Chtita, S. et al. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. (2019).
  • ChemSynth. Process Route-Synthesis of 4 Difluoromethylpyridin 2 amine. YouTube. (2026).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Nasrollahzadeh, M. et al. A robust polyfunctional Pd(II)-based magnetic amphiphilic nanocatalyst for the Suzuki–Miyaura coupling reaction - PMC.
  • Bonrath, W. et al. Synthesis of amine building blocks 4 and 5.
  • Fravolini, A. et al. Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. PubMed. (2010).
  • Fravolini, A. et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC.
  • Unknown. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers.
  • Kallmerten, J. & Gould, S. J. Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. PubMed.
  • Al-Ostath, A. I. et al. Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents.
  • Taylor, R. D., MacCoss, M. & Lawson, A. D. G. Recent Advances in Pyrimidine-Based Drugs - PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,5-Diiodopyridin-2-amine

Introduction: Navigating the Synthesis of Substituted Aminopyridines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Substituted Aminopyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for researchers and drug development professionals.[2][3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination using a particularly challenging and intriguing substrate: 4,5-diiodopyridin-2-amine. The presence of two reactive iodine atoms and a coordinating amino group on the pyridine ring presents unique challenges in terms of regioselectivity and catalyst deactivation. These application notes will dissect the underlying scientific principles, offer a detailed experimental protocol for selective mono-amination, and provide expert insights to navigate the complexities of this transformation.

Scientific Principles and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate like 4,5-diiodopyridin-2-amine.

The Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, an iodo-pyridine) to form a palladium(II) intermediate. This is often the rate-determining step.[1]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the palladium(0) catalyst.[1]

.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+ Palladium-Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Challenge of Regioselectivity with 4,5-Diiodopyridin-2-amine

A primary consideration when working with 4,5-diiodopyridin-2-amine is controlling which of the two iodine atoms undergoes amination. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[4] With two iodine substituents, the selectivity is governed by more subtle electronic and steric effects.

  • Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which decreases the electron density at the α (2 and 6) and γ (4) positions. Conversely, the amino group at the 2-position is electron-donating. This interplay suggests that the C4 position is more electron-deficient than the C5 position, making the C4-iodo bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Therefore, mono-amination is predicted to occur preferentially at the C4 position.

  • Steric Effects: The steric hindrance around the C4 and C5 positions is comparable, suggesting that electronic factors will be the dominant determinant of regioselectivity.

The Role of Ligands and Catalyst Choice

The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination, especially with challenging substrates.[5] For aminopyridines, the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), can mitigate this issue by sterically hindering the formation of inactive catalyst complexes and promoting the desired reductive elimination step.[6] For dihalopyridines, ligands like Xantphos have been shown to be effective in promoting selective mono-amination.[7]

Experimental Protocol: Selective Mono-amination of 4,5-Diiodopyridin-2-amine

This protocol is designed for the selective mono-amination of 4,5-diiodopyridin-2-amine at the C4 position with a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,5-Diiodopyridin-2-amine≥97%Commercially Available
Amine (Primary or Secondary)AnhydrousCommercially AvailablePurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox.
TolueneAnhydrousCommercially AvailableUse from a solvent purification system or freshly distilled.
Schlenk tube or Microwave Vial--Must be oven-dried.
Magnetic Stir Bar--
Inert Gas (Argon or Nitrogen)High Purity-
Reaction Setup and Procedure

.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Oven-dry glassware B Add solids to reaction vessel (4,5-diiodopyridin-2-amine, Pd(OAc)2, Xantphos, NaOtBu) A->B C Seal vessel and purge with inert gas B->C D Add anhydrous toluene and amine C->D E Heat reaction mixture (e.g., 100-110 °C) D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Quench with water G->H I Extract with organic solvent H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the selective mono-amination.

  • Preparation: In a glovebox, add 4,5-diiodopyridin-2-amine (1.0 equiv), Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and NaOtBu (1.5-2.0 equiv) to an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the reaction vessel and remove it from the glovebox. If a glovebox is not used, charge the solids and then evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous toluene (to make a 0.1-0.2 M solution with respect to the starting material) followed by the amine (1.1-1.5 equiv).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously. If using a microwave reactor, set the temperature to 100-120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours. Look for the disappearance of the starting material and the appearance of a new, major product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Troubleshooting and Optimization
  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding a fresh portion of catalyst and ligand, or using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS).[3]

  • Formation of Di-aminated Product: If significant amounts of the di-aminated product are observed, reduce the amount of amine used (closer to 1.05-1.1 equiv) and monitor the reaction carefully to stop it once the starting material is consumed. Lowering the reaction temperature may also improve selectivity.

  • Catalyst Deactivation: If the reaction mixture turns black and a palladium mirror forms on the glassware, catalyst decomposition has occurred. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. The use of pre-catalysts can sometimes improve catalyst stability.

Conclusion: A Powerful Tool for Complex Amine Synthesis

The Buchwald-Hartwig amination of 4,5-diiodopyridin-2-amine is a challenging yet rewarding transformation that opens the door to a wide array of novel substituted aminopyridines. By carefully considering the principles of regioselectivity and judiciously selecting the catalyst, ligand, and reaction conditions, researchers can achieve selective mono-amination in good yields. The protocol and insights provided herein serve as a robust starting point for the successful application of this powerful C-N bond-forming reaction in the synthesis of complex molecules for drug discovery and development.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved March 7, 2026, from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025, August 11). ACS Omega. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. (n.d.). Chemistry – An Asian Journal, 13(24), 3848-3852. [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1084–1090. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (2011). Accounts of Chemical Research, 44(8), 584–598. [Link]

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. (2012). Bulletin of the Korean Chemical Society, 33(1), 285-288. [Link]

  • Atom-economical group-transfer reactions with hypervalent iodine compounds. (2018). Beilstein Journal of Organic Chemistry, 14, 1409–1446. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. (2005). Helvetica Chimica Acta, 88(7), 1671-1688. [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. (2003). Organic Letters, 5(24), 4611–4614. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). Organic Letters, 21(18), 7272–7280. [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2025). Chemical Reviews. [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (n.d.). Chemical Reviews. [Link]

  • Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. (2005). Helvetica Chimica Acta, 88(7), 1671-1688. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(3), 856–859. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

Sources

Application

The Strategic Utility of 4,5-Diiodopyridin-2-amine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: 4,5-Diiodopyridin-2-amine as a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent and selective biological activity is pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4,5-Diiodopyridin-2-amine as a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of a significant number of approved pharmaceuticals. Among the myriad of pyridine-based starting materials, 4,5-Diiodopyridin-2-amine stands out as a uniquely versatile and powerful building block. Its di-iodinated nature at the 4- and 5-positions, coupled with the presence of a nucleophilic amino group at the 2-position, offers a trifecta of reactive sites. This arrangement allows for a programmed and regioselective introduction of diverse chemical functionalities through a variety of modern cross-coupling methodologies. The strategic placement of the iodine atoms, with their differing electronic environments, enables sequential and site-selective reactions, providing a robust platform for the rapid generation of complex, drug-like molecules. This guide provides an in-depth exploration of the synthetic utility of 4,5-Diiodopyridin-2-amine, with a focus on its application in the synthesis of bioactive compounds, particularly kinase inhibitors.

Core Synthetic Strategies: Harnessing Palladium-Catalyzed Cross-Coupling Reactions

The true potential of 4,5-Diiodopyridin-2-amine is unlocked through palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized modern organic synthesis, allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The three most pertinent of these for the functionalization of our target scaffold are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Regioselectivity in Sequential Cross-Coupling

A key advantage of 4,5-Diiodopyridin-2-amine is the potential for regioselective functionalization. The iodine at the 4-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the iodine at the 5-position due to electronic effects. This differential reactivity can be exploited to perform sequential cross-coupling reactions, introducing different substituents at each position in a controlled manner. This strategy is paramount for generating molecular diversity and fine-tuning the pharmacological properties of the target compounds.

Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

A prominent application of 4,5-Diiodopyridin-2-amine is in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. This scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of potent kinase inhibitors.[1][2][3][4][5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The general synthetic approach involves the initial functionalization of the 4- and 5-positions of the pyridine ring, followed by the construction of the fused pyrimidine ring.

G A 4,5-Diiodopyridin-2-amine B Regioselective Sonogashira Coupling (C4) A->B Pd(PPh3)2Cl2, CuI, R-acetylene, Base C Suzuki Coupling (C5) A->C Pd(dppf)Cl2, Ar-B(OH)2, Base (after C4 functionalization) D Buchwald-Hartwig Amination (C4 or C5) A->D Pd catalyst, Ligand, R2NH, Base E 4-Alkynyl-5-iodopyridin-2-amine B->E F 4-Alkynyl-5-arylpyridin-2-amine C->F E->C Pd(dppf)Cl2, Ar-B(OH)2, Base G Fused Pyrido[2,3-d]pyrimidine Core F->G Annulation Reaction (e.g., with formamide) H Bioactive Kinase Inhibitors G->H Further Functionalization

Figure 1: A generalized workflow for the sequential functionalization of 4,5-Diiodopyridin-2-amine towards the synthesis of bioactive kinase inhibitors.

Experimental Protocols

The following protocols are generalized representations based on established methodologies for palladium-catalyzed cross-coupling reactions on di-halogenated pyridines. Researchers should consider these as a starting point for optimization with their specific substrates.

Protocol 1: Regioselective Sonogashira Coupling at the C4-Position

This protocol describes the preferential coupling of a terminal alkyne at the more reactive C4-iodo position of 4,5-Diiodopyridin-2-amine.

Materials:

  • 4,5-Diiodopyridin-2-amine

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4,5-Diiodopyridin-2-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sequential Suzuki-Miyaura Coupling at the C5-Position

This protocol outlines the subsequent coupling of an arylboronic acid at the remaining C5-iodo position of the mono-alkynylated product from Protocol 1.

Materials:

  • 4-Alkynyl-5-iodopyridin-2-amine (from Protocol 1)

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 4-alkynyl-5-iodopyridin-2-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Bioactive Molecules Derived from 4,5-Diiodopyridin-2-amine Precursors

The strategic functionalization of 4,5-Diiodopyridin-2-amine and its derivatives has led to the discovery of numerous bioactive molecules. The following table summarizes representative examples of such compounds and their reported biological activities.

Compound ClassKey Synthetic Step(s)TargetBiological Activity (IC₅₀/EC₅₀)Reference
Pyrido[2,3-d]pyrimidinesSequential Sonogashira/Suzuki couplings, followed by annulationKinases (e.g., PIM-1)Potent cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values in the low micromolar to nanomolar range.[3][4][5]
Pyrido[3,4-d]pyrimidinesSuzuki-Miyaura coupling followed by cyclizationCyclin-dependent kinase 2 (CDK2)Potential as CDK2 inhibitors for cancer therapy.[6]
2-Amino-4,5-diarylpyridinesSequential Suzuki-Miyaura couplingsNot specifiedPrecursors for various bioactive scaffolds.[7]
Imidazo[4,5-b]pyridinesPalladium-catalyzed amination followed by cyclizationVariousDiverse biological activities.[2]

Conclusion and Future Perspectives

4,5-Diiodopyridin-2-amine has proven to be a highly valuable and versatile scaffold for the synthesis of a wide array of bioactive molecules. Its capacity for regioselective and sequential functionalization through robust palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The successful application of this building block in the development of potent kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine core, underscores its significance in modern drug discovery. Future research will undoubtedly continue to expand the synthetic utility of this powerful starting material, leading to the discovery of novel therapeutic agents for a range of human diseases. The protocols and strategies outlined in this guide are intended to empower researchers to harness the full potential of 4,5-Diiodopyridin-2-amine in their own drug development endeavors.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. [Link]

  • A one-pot synthesis of functionalized 4,5-bis(phenylimino)-1,3-thiazolidine-2-thiones from primary amines, CS2 and N,N'-diphenyloxalimidoyl dichloride. (2016). R Discovery. [Link]

  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors. (n.d.). ScienceDirect. [Link]

  • Regioselective synthesis of 4-functionalized pyridines. (2024). OUCI. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). RSC Publishing. [Link]

  • Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization. (2017). Synfacts. [Link]

  • A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. (2007). Synfacts. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. [Link]

  • Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. (n.d.). ResearchGate. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. [Link]

Sources

Method

Application Notes: 4,5-Diiodopyridin-2-amine as a Strategic Building Block for Medicinal Chemistry

Introduction: The Privileged Pyridine Scaffold and the Advantage of Multi-functionalized Building Blocks The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prese...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyridine Scaffold and the Advantage of Multi-functionalized Building Blocks

The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal core for interacting with biological targets.[2] Within this class, 4,5-diiodopyridin-2-amine emerges as a particularly powerful and versatile building block. It offers medicinal chemists three distinct points for molecular elaboration: two reactive carbon-iodine bonds at the 4- and 5-positions and a nucleophilic amino group at the 2-position. This trifunctional nature allows for the controlled, sequential introduction of diverse chemical moieties, enabling the rapid exploration of chemical space and the fine-tuning of a compound's structure-activity relationship (SAR).

The presence of two iodine atoms is especially advantageous for transition metal-catalyzed cross-coupling reactions, as the carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle.[3] This facilitates the construction of complex molecular architectures under relatively mild conditions, making 4,5-diiodopyridin-2-amine an indispensable tool for accelerating drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Physicochemical and Safety Data

A thorough understanding of the building block's properties is fundamental for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 1805397-21-0[4]
Molecular Formula C₅H₅I₂N₂N/A
Molecular Weight 346.92 g/mol N/A
Appearance Solid (Beige to brown typical for similar compounds)[5]
Melting Point Not available. For reference, 2-amino-5-iodopyridine: 128-131 °C.
Purity ≥95% (Typical commercial grade)[6]
Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen).[6][6]

Safety and Handling:

While a specific safety data sheet (SDS) for 4,5-diiodopyridin-2-amine is not widely available, data from closely related iodo-aminopyridines indicates that it should be handled with care.

  • Hazards: May cause skin, eye, and respiratory irritation.[5][7] May be harmful if swallowed or in contact with skin.[8]

  • Precautions: Handle in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid breathing dust.[5] Wash hands thoroughly after handling.[7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 4,5-diiodopyridin-2-amine lies in its application in palladium-catalyzed cross-coupling reactions. The two C-I bonds serve as handles for introducing aryl, heteroaryl, alkyl, or alkynyl groups, building molecular complexity in a controlled manner.

Diagram: General Workflow for Cross-Coupling

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Weigh Reagents: - 4,5-diiodopyridin-2-amine - Boronic Acid / Alkyne - Base (e.g., K₃PO₄) - Catalyst & Ligand solvent Prepare Anhydrous, Degassed Solvent setup Assemble Glassware Under Inert Gas (Ar/N₂) reagents->setup addition Add Reagents & Solvent setup->addition heating Heat to Desired Temp (e.g., 80-110 °C) addition->heating monitor Monitor by TLC / LC-MS heating->monitor quench Cool & Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify final_product Final Product purify->final_product Characterize Product (NMR, MS)

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[9] The key challenge with a di-iodinated substrate is achieving mono-functionalization. While the electronic environments of the C4 and C5 positions are similar, selectivity can often be achieved by careful control of stoichiometry and reaction conditions. Generally, using a slight excess of the boronic acid (1.0-1.2 equivalents) favors mono-substitution.

Objective: To synthesize a 4-aryl-5-iodo-pyridin-2-amine derivative.

Materials:

  • 4,5-diiodopyridin-2-amine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable biarylphosphine ligand

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)[3]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4,5-diiodopyridin-2-amine, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[3]

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of the solvent. Add this catalyst solution to the main reaction flask. Using a pre-catalyst like SPhos Pd G3 can also be effective.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Expert Insight: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[10] The choice of a bulky, electron-rich phosphine ligand like SPhos helps to promote the oxidative addition and reductive elimination steps and can mitigate catalyst inhibition by the pyridine nitrogen.[3]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.[9]

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[11] This reaction is instrumental for creating rigid linkers or introducing terminal alkynes that can be used for further "click" chemistry functionalization. It typically employs a dual-catalyst system of palladium and copper(I).[12]

Objective: To synthesize a 4-alkynyl-5-iodo-pyridin-2-amine derivative.

Materials:

  • 4,5-diiodopyridin-2-amine (1.0 equiv.)

  • Terminal Alkyne (1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (co-solvent)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add 4,5-diiodopyridin-2-amine, the palladium catalyst, and copper(I) iodide to a dry Schlenk flask. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

  • Solvent and Base Addition: Add the anhydrous co-solvent (e.g., THF) followed by the amine base (e.g., triethylamine). Stir for 10-15 minutes to form the active catalytic species.

  • Substrate Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 60 °C.

    • Expert Insight: The copper(I) co-catalyst is essential for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[11] The amine base neutralizes the HI generated during the reaction, preventing catalyst deactivation.[11] Running the reaction at the lowest effective temperature can help minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.[13]

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the target alkynylated pyridine.

Medicinal Chemistry Applications and Scaffold Diversification

The true power of 4,5-diiodopyridin-2-amine lies in its ability to serve as a 3-dimensional scaffold for building complex, drug-like molecules.

Diagram: Scaffold Diversification Strategy

G core 4,5-Diiodopyridin-2-amine I I NH₂ r1 R¹ Group (Aryl, Heteroaryl) core:f1->r1 Suzuki Coupling r2 R² Group (Alkynyl, Alkyl) core:f2->r2 Sonogashira Coupling r3 R³ Group (Acyl, Alkyl) core:f3->r3 Amidation / Alkylation final_product Diverse, Drug-like Molecules r1->final_product r2->final_product r3->final_product

Caption: Diversification points of the 4,5-diiodopyridin-2-amine scaffold.

The 2-aminopyridine motif is a well-established "hinge-binder" in many kinase inhibitors. The amino group and the pyridine nitrogen act as a bidentate hydrogen bond donor and acceptor, respectively, anchoring the molecule in the ATP-binding site of the kinase. By using 4,5-diiodopyridin-2-amine, medicinal chemists can:

  • Install a vector at C4: Introduce a substituent (R¹) via Suzuki coupling to probe a specific pocket of the target protein, enhancing potency or selectivity.

  • Modulate Properties at C5: Use a second, orthogonal coupling (e.g., Sonogashira) to add a group (R²) that can improve physicochemical properties like solubility or metabolic stability.

  • Cap the Amine at C2: The 2-amino group (R³) can be further functionalized via acylation or alkylation to extend into other regions of the binding site or to block potential metabolic liabilities.

This strategic, multi-directional approach to library synthesis is highly efficient for developing potent and selective drug candidates.

References

  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHhmZ7mmSOTU1eNsBP0qaeFvtuzQ6jOtjnUpnCy-SuBi58wGXE3EHFsVrVDiLNZiAln-FTPUgM09uLXx3igMz0_k8ElAWhIzhtE0jHK0A55HlbQmd7RaudW5mWCcTnvnUMCGmOy02Ad9aAAdkeU1Mz3lcgaDtUV5O0qZNXhu7f78oWuFPIcZG5XCH2atPR-Wxcvwr_ySgXxmgwp-LvQ3GpZxonbDWov6Y__GWhbwVosxo2Cg==]
  • Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Academia.edu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7BdkDuo5PCljM1_HZ3Db6HhyJnryWvDj4IGcMbFEMoIY1l3Gv46UZUdejvWtsPg8PTeXlLYqTFbJyPBI7w98XD4FoJ0r8mPRuzVM_SULBa-zEk3UCT0A0df83weEQdbN09mK-mbRzru2X0eon3fOf_AC5Y8oi5CxIjV_1VKCJ3Y2y-G4FJlqqY0BfmHJ1UhroavU9RCJIwYGXAwobfbTFDQVoPwDy4mQ5FMZ-7YFqwE-zkwXZkwhRPDp--EvK8N-hUYKp68JH_QmDLqVr0jZktkRwuVk8stYO7lpQpdCX3zxR5WAR9TdJeau-l2uHWFMHvLszzAhiahCxfQ7HuEZWcgWafPJaW0L3TTRC8lOe2w==]
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9484394/]
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399863/]
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236544/]
  • Technical Support Center: Efficient Cross-Coupling of Dihalopyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBlKlvkUC4BhCZvdc1_I8OmLUhri1hyk8dQW0EcLvxnFcUagU0qtKUT3--oDcJ6WzJ_J8F9dsuGWy-HVKkotdnyXqjPCsUScyAzIn_zuvk9408Da1Li_27zoUrTP-lcaMXl-sg14ApxcTFv73S9AR0EvsTqIEgc2x5obcjnmQdfUfD6vN6qDqAO3shC7fdHSru-RsAaNZx-e5F0J1MV1_22w==]
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [URL: https://www.sarchemlabs.com/blog/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis/]
  • 4,5-Dibromopyrimidin-2-amine. ChemScene. [URL: https://www.chemscene.com/products/4-5-Dibromopyrimidin-2-amine-2624139-53-1.html]
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-some-new-twin-drugs-having-substituted-pyridines.pdf]
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/175027/]
  • 4-IODOPYRIDIN-2-AMINE CAS#: 552331-00-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61327179.htm]
  • 4,5-Dichloropyridin-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10773304]
  • SAFETY DATA SHEET. MilliporeSigma. [URL: https://www.sigmaaldrich.com/sds/aldrich/a77997]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/97067.pdf]
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [URL: https://www.researchgate.net/publication/355325983_Palladium-Catalysed_Cross-Coupling_Reactions_Controlled_by_Noncovalent_ZnN_Interactions]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/97064.pdf]
  • 5-Iodopyridin-2-amine. BLD Pharm. [URL: https://www.bldpharm.com/products/20511-12-0.html]
  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8GWjwkPaEoOkHJ2BAXzRQ3PzQRLLHOoJeRZ3AdHYOCzbZyhxv2nrCUgGLyfY6ZkZSN-I6f06nxmp9BW3dNFXnhn8X7yBuJYZCdGJaUgyB1HD4BLeyc2_8eJP6mkhMteiOPfOJjY6aDdOUHQ2m7ggOHJIh0BiimMLCNWk24se5kh-HzrjtAI1DrFkGN67yitD7X7-VdQ1JejBl3mLAest4OSZTjNvhpOGME1dksC4cWTCg27n-SYnbnkV62HJAiJ_Q8u_F3yDeUxi1i3mTrQFUb3FRrpCIuOXrz_YkBNhkyf3MK3Vrew==]
  • 4-Iodopyridin-2-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd0869b]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8520849/]
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072314/]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/ACR_AC22394_10_22_2025_US.pdf]
  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. [URL: https://www.researchgate.net/publication/382022830_Synthesis_of_purines_from_the_coupling_of_45-diaminopyrimidines_aldehydes]
  • 5-Fluoro-4-iodopyridin-2-amine. ChemScene. [URL: https://www.chemscene.com/products/5-Fluoro-4-iodopyridin-2-amine-1649470-53-0.html]
  • SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/D2120_EG_E.pdf]
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c756890f50db242a543883]
  • Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15504000/]
  • 5-Fluoro-4-iodopyridin-2-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpi187f46280]
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/]
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEOQ3-91P_dcTg_fXaLjKAGs_PsI-ZEkPnqKWzkuTUI0O8bu_BG4h6VbIlEw3Mh_ODL3zgx1BcbvFClsWTMCR7HjRKgSTEMj6kZlQOcHYtwfrakCoNQfZIZNd8CKNnO8ExW6MPcgqrgRUakXrVgePnGICX6bA-eMTPMt_Pet9_JHQKffb8m-MfcH9ANe3O9J43UeflVOyXNdTRmrOpL4nYubefVH2jpGq2xLPvVSnZ-Dv8qvDo29yezjYlwBI24YcbvmqNAQ==]
  • ECO-FRIENDLY IODINE-CATALYZED SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL 1,4-DIHYDROPYRIDINE DERIVATIVES. Jomard Publishing. [URL: https://www.jomardpublishing.com/Upload/Files/2025/12/4/611-620-2025-12-04.pdf]
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Sonogashira coupling reaction between the... ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-coupling-reaction-between-the-4-iodo-5-aryl-thieno-a-dibenzothiophenes-and_fig2_359392231]
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9551467/]
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [URL: https://www.mdpi.com/1420-3049/21/11/1449]
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/a-1991-1825]
  • 2-Amino-5-iodopyridine. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/251382]
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7jMOlI-Np2Uqg08g3hc2N97Fqpa8HYSnrAVRVKXXt6neXrh7zyzor4qdIzyhSUGZYbYl2DWl4WEd_Teq7rGCyB6sh5ndU4l0dHpLant4_zrMAQyasdd1yKyN_PnhjJxg-l_K3LLFc_t8u4-629ps1i1tFabsciWnsaa9FjMPyjOjqbaMX_1rX5KwVlxxdYaz3i29qHzK79dPYInSdDoGTUUb3azL5nz4CXHxG4aEzMySP]
  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39754778/]
  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Bentham Science. [URL: https://www.benthamscience.com/abstract/22105118]
  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [URL: https://www.researchgate.net/publication/331522867_Reactivity_of_4-Aminopyridine_with_Halogens_and_Interhalogens_Weak_Interactions_Supported_Networks_of_4-Aminopyridine_and_4-Aminopyridinium]
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [URL: https://www.sas.upenn.edu/~gprecn/Chem246_S13_Suzuki_Lab.pdf]

Sources

Application

Sonogashira coupling of 4,5-Diiodopyridin-2-amine with terminal alkynes

An Application Guide to the Sonogashira Coupling of 4,5-Diiodopyridin-2-amine with Terminal Alkynes Introduction: Synthesizing High-Value Heterocyclic Scaffolds The Sonogashira cross-coupling reaction is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Sonogashira Coupling of 4,5-Diiodopyridin-2-amine with Terminal Alkynes

Introduction: Synthesizing High-Value Heterocyclic Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex molecular architectures.[1][3]

Alkynylated pyridine derivatives are of paramount importance in medicinal chemistry and drug development. The pyridine ring is a common motif in numerous FDA-approved drugs, and its functionalization allows for the fine-tuning of pharmacological properties such as solubility, bioavailability, and target binding affinity.[4][5] The introduction of an alkyne moiety provides a versatile handle for further chemical elaboration, including click chemistry, cyclization reactions, and the synthesis of conjugated systems.

This guide focuses on a specific, highly functionalized building block: 4,5-diiodopyridin-2-amine . The presence of two sterically and electronically distinct iodine atoms offers the potential for controlled, site-selective alkynylation. The differential reactivity of halogen substituents in palladium-catalyzed reactions generally follows the trend I > Br > OTf >> Cl, which allows for selective coupling.[6][7] When two identical halogens are present, as in this case, regioselectivity is governed by more subtle electronic and steric effects, providing a strategic advantage for the stepwise synthesis of complex, unsymmetrically substituted pyridines.[8] The 2-amino group further enhances the molecule's utility as a scaffold for novel therapeutics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, validated experimental protocols, and practical troubleshooting advice for the successful Sonogashira coupling of terminal alkynes with 4,5-diiodopyridin-2-amine.

The "Why": A Mechanistic Exploration of the Sonogashira Reaction

A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting experiments. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[9][10]

  • The Palladium Cycle: This is the core process responsible for C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 4,5-diiodopyridin-2-amine, forming a Pd(II) intermediate.[9][10] This is often the rate-determining step.

    • Transmetalation: The alkyne group, activated by the copper cycle, is transferred from copper to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[10]

    • Reductive Elimination: This final step involves the formation of the new C(sp²)-C(sp) bond, yielding the alkynylated pyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to accelerate the crucial transmetalation step.[9][11]

    • Acetylide Formation: In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1][10] This process increases the nucleophilicity of the alkyne.

    • Transfer to Palladium: This highly reactive copper acetylide readily transfers its acetylenic group to the Pd(II) complex in the transmetalation step of the palladium cycle.[9]

The amine base plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HI) generated as a byproduct during the reaction.[1]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_intermediate R-Pd(II)-I(L₂) (Complex B) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation reductive_elim Reductive Elimination reductive_elim->pd0 product R-C≡C-R' reductive_elim->product pd_dialkynyl R-Pd(II)-C≡C-R'(L₂) (Complex C) transmetalation->pd_dialkynyl cu_catalyst Cu(I) transmetalation->cu_catalyst + I⁻ pd_dialkynyl->reductive_elim aryl_halide Ar-I (4,5-diiodopyridin-2-amine) cu_acetylide Cu-C≡C-R' (Copper Acetylide) cu_acetylide->transmetalation alkyne H-C≡C-R' (Terminal Alkyne) alkyne->cu_acetylide + Cu(I) - H⁺ (via Base) base Base (e.g., Et₃N) base_h Base-H⁺ + I⁻

Caption: The dual catalytic cycle of the Sonogashira reaction.

Strategic Considerations for 4,5-Diiodopyridin-2-amine

  • Chemoselectivity and Regiocontrol: The primary challenge and opportunity with this substrate is controlling the site of the first alkynylation. The C4 and C5 positions have different electronic environments. The C4 position is para to the electron-donating amino group, while the C5 position is meta. Generally, the C4 position on a pyridine ring is more electrophilic. However, the steric hindrance and electronic effects of the adjacent iodine and amino group must be considered. Precise control over mono- versus di-alkynylation can be achieved primarily by modulating the stoichiometry of the terminal alkyne. Using 1.0-1.2 equivalents will favor mono-substitution, while using >2.2 equivalents will drive the reaction towards the di-substituted product.

  • Influence of the Amino Group: The basicity of the 2-amino group can potentially lead to coordination with the palladium or copper catalyst, which may influence the reaction rate.[12] However, it also activates the ring, which can be beneficial. In practice, the reaction is generally robust enough to tolerate this functional group.

  • Risk of Homocoupling: A significant side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[9][13] This is promoted by the presence of oxygen and the copper co-catalyst. To mitigate this, reactions must be performed under a strictly inert atmosphere (Nitrogen or Argon) after thoroughly degassing all solvents. In cases where homocoupling is persistent, a copper-free Sonogashira protocol may be employed, although this often requires higher temperatures or more specialized ligands.[1][13]

Experimental Protocols

The following protocols provide a robust starting point for the alkynylation of 4,5-diiodopyridin-2-amine. Optimization of temperature, solvent, and reaction time may be necessary for specific terminal alkynes.

Protocol 1: Selective Mono-alkynylation

This procedure aims to install a single alkyne group, favoring reaction at the more reactive iodo-position.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
4,5-Diiodopyridin-2-amine347.901.01.0
Terminal Alkyne (R-C≡CH)Varies1.11.1
PdCl₂(PPh₃)₂ (Dichlorobis...)701.900.030.03 (3 mol%)
Copper(I) Iodide (CuI)190.450.060.06 (6 mol%)
Triphenylphosphine (PPh₃)262.290.060.06 (6 mol%)
Triethylamine (Et₃N)101.193.03.0
Anhydrous, Degassed Solvent (THF/DMF)-~5 mL-

Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a constant, gentle flow of Nitrogen or Argon. All glassware should be oven or flame-dried prior to use.

  • Reagent Addition: To the flask, add 4,5-diiodopyridin-2-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and PPh₃ (0.06 mmol).

  • Solvent and Base: Add the anhydrous, degassed solvent (~3 mL) followed by triethylamine (3.0 mmol). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst pre-formation. The solution may appear as a yellow-to-brown slurry.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, higher Rf spot (mono-alkynylated product). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (~20 mL) and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation

This procedure is designed to substitute both iodine atoms with the terminal alkyne.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
4,5-Diiodopyridin-2-amine347.901.01.0
Terminal Alkyne (R-C≡CH)Varies2.52.5
PdCl₂(PPh₃)₂ (Dichlorobis...)701.900.050.05 (5 mol%)
Copper(I) Iodide (CuI)190.450.100.10 (10 mol%)
Triphenylphosphine (PPh₃)262.290.100.10 (10 mol%)
Triethylamine (Et₃N)101.195.05.0
Anhydrous, Degassed Solvent (THF/DMF)-~7 mL-

Step-by-Step Procedure The procedure is identical to Protocol 1, with the following key modifications:

  • Stoichiometry: Use 2.5 equivalents of the terminal alkyne and 5.0 equivalents of triethylamine.

  • Catalyst Loading: Increase the catalyst and co-catalyst loading to 5 mol% Pd and 10 mol% CuI, respectively, to ensure complete conversion.

  • Reaction Time: Di-substitution will likely require a longer reaction time (12-24 hours). Monitor by TLC/LC-MS for the disappearance of both the starting material and the mono-alkynylated intermediate.

  • Purification: The polarity of the di-alkynylated product will be significantly different from the mono-alkynylated intermediate, facilitating separation by column chromatography.

Workflow Figure 2: General Experimental Workflow start Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) add_solids Add 4,5-diiodopyridin-2-amine, Pd Catalyst, CuI, and PPh₃ start->add_solids add_liquids Add Degassed Solvent and Base (e.g., Et₃N) add_solids->add_liquids add_alkyne Add Terminal Alkyne (Stoichiometry determines mono- vs di-) add_liquids->add_alkyne react Heat Reaction Mixture (e.g., 60-70 °C) Monitor by TLC/LC-MS add_alkyne->react workup Cool, Dilute, and Filter through Celite® react->workup extract Aqueous Workup (Sat. NH₄Cl, Brine) workup->extract dry Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent/reagents.3. Impure starting materials (especially alkyne).4. Low reaction temperature.1. Use fresh, high-quality catalyst. Consider adding a phosphine ligand to stabilize Pd(0).2. Degas solvent thoroughly (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 30 min).3. Purify alkyne before use.4. Incrementally increase temperature (e.g., to 80-100 °C), especially for less reactive alkynes.
Significant Homocoupling Presence of oxygen in the reaction mixture.1. Ensure a completely inert atmosphere and use rigorously degassed solvents.2. Consider a copper-free protocol, potentially with a more active ligand system (e.g., using a palladium-NHC complex).[2]
Complex Product Mixture 1. Incomplete reaction leading to a mix of starting material, mono-, and di-substituted products.2. Decomposition of starting materials or products.1. For di-substitution, ensure sufficient excess of alkyne and base, and allow for longer reaction times.2. Avoid excessively high temperatures. Ensure the alkyne is stable under basic conditions.
Difficult Purification Co-elution of product with phosphine oxides or other byproducts.1. An aqueous wash with dilute HCl can sometimes help remove excess amine base.2. Optimize chromatography conditions, potentially using a different solvent system or switching to reverse-phase chromatography if necessary.

Conclusion

The Sonogashira coupling is a highly effective and reliable method for the synthesis of 4,5-dialkynyl-2-aminopyridines from 4,5-diiodopyridin-2-amine. By carefully controlling the reaction stoichiometry and maintaining strictly anaerobic conditions, chemists can achieve selective mono-alkynylation or complete di-alkynylation with good to excellent yields. The resulting products are exceptionally valuable scaffolds, poised for further derivatization in the pursuit of novel therapeutics and advanced materials. The protocols and insights provided herein offer a solid foundation for the successful application of this powerful cross-coupling reaction.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. Available at: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available at: [Link]

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction? Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]

  • ACS Publications. (2017, September 15). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • SCIRP. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • ResearchGate. Direct Alkynylation of Pyridine Derivatives 1 Using Various Alkynyllithiums 2 Leading to Products 3. Available at: [Link]

  • PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Available at: [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. Available at: [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • RSC Publishing. (2020, April 24). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Available at: [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • The Chemical Reaction Database. (2025, September 15). Copper-free Sonogashira coupling. Available at: [Link]

  • PMC. Development of the Inverse Sonogashira Reaction for DEL Synthesis. Available at: [Link]

Sources

Method

Application Note: Regioselective Functionalization of 4,5-Diiodopyridin-2-amine for the Synthesis of Complex Heterocycles

Executive Summary The synthesis of highly functionalized, fused heterocyclic systems is a cornerstone of modern drug discovery. 4,5-Diiodopyridin-2-amine (CAS 1805397-21-0) serves as a uniquely pluripotent building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, fused heterocyclic systems is a cornerstone of modern drug discovery. 4,5-Diiodopyridin-2-amine (CAS 1805397-21-0) serves as a uniquely pluripotent building block for these endeavors[1]. By possessing two distinct iodine substituents and a nucleophilic 2-amino group, this scaffold allows for the programmable, step-wise construction of complex pharmacophores such as 2,6,7-trisubstituted imidazo[1,2-a]pyridines. This application note details the mechanistic rationale and validated protocols for exploiting the inherent electronic gradients of 4,5-diiodopyridin-2-amine to achieve absolute regiocontrol during sequential cross-coupling operations.

Mechanistic Rationale: Exploiting the Reactivity Gradient

The success of sequential functionalization relies entirely on the differential rate of palladium(0) oxidative addition into the two carbon-iodine bonds. This reactivity is governed by the electronic environment of the pyridine ring[2]:

  • C4-I Activation: The C4 position is located para to the electron-withdrawing pyridine nitrogen. The resulting electron deficiency significantly lowers the activation energy for Pd(0) insertion, making the C4-I bond highly reactive.

  • C5-I Deactivation: The C5 position is meta to the pyridine nitrogen but para to the strongly electron-donating 2-amino group (+M effect). This renders the C5-I bond relatively electron-rich and resistant to oxidative addition under mild conditions.

This electronic disparity allows chemists to perform site-selective Suzuki-Miyaura or Sonogashira couplings at C4 without prematurely reacting the C5 position[3]. Furthermore, by first utilizing the 2-amino group to construct an imidazo[1,2-a]pyridine core, the relative reactivity gradient is perfectly preserved: the highly reactive pyridine C4 position becomes the highly reactive imidazopyridine C7 position.

Reactivity SM 4,5-Diiodopyridin-2-amine (Starting Material) N1 Pyridine N1 & 2-NH2 Imidazopyridine Formation (Nucleophilic) SM->N1 Step 1: Cyclocondensation C4 C4-I Bond High Pd(0) Reactivity (Electron-Deficient) SM->C4 Step 2: 1st Cross-Coupling C5 C5-I Bond Low Pd(0) Reactivity (Electron-Rich) SM->C5 Step 3: 2nd Cross-Coupling

Fig 1. Reactivity map of 4,5-diiodopyridin-2-amine highlighting orthogonal functionalization sites.

Experimental Methodologies & Protocols

The following self-validating workflow describes the transformation of 4,5-diiodopyridin-2-amine into a 2,6,7-triarylimidazo[1,2-a]pyridine library.

Protocol A: Assembly of the 6,7-Diiodoimidazo[1,2-a]pyridine Core

Causality Check: The reaction between 2-aminopyridines and


-haloketones is driven by an initial 

attack from the more nucleophilic endocyclic pyridine nitrogen, followed by cyclization of the exocyclic amine and dehydration. Sodium bicarbonate is used as a mild base to neutralize the generated HBr without causing rapid degradation of the

-haloketone.

Step-by-Step Procedure:

  • Charge a 100 mL round-bottom flask with 4,5-diiodopyridin-2-amine (1.0 eq, 10 mmol) and 2-bromoacetophenone (1.1 eq, 11 mmol).

  • Suspend the reagents in absolute ethanol (40 mL) and add

    
     (1.5 eq, 15 mmol).
    
  • Reflux the mixture (80 °C) under an argon atmosphere for 12 hours.

  • Cool the reaction to room temperature. The product typically precipitates directly from the ethanol.

  • Filter the precipitate, wash sequentially with cold ethanol and water, and dry under high vacuum to yield 6,7-diiodo-2-phenylimidazo[1,2-a]pyridine .

Protocol B: C7-Regioselective Suzuki-Miyaura Cross-Coupling

Causality Check: In the newly formed imidazo[1,2-a]pyridine, the bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect on the para-position (C7). Consequently, the C7-I bond (derived from the original C4-I bond) is highly activated. Using a standard, unhindered catalyst (


) at a moderate temperature ensures oxidative addition occurs strictly at C7, preventing oligomerization[2].

Step-by-Step Procedure:

  • In a Schlenk tube, combine 6,7-diiodo-2-phenylimidazo[1,2-a]pyridine (1.0 eq, 2 mmol), Arylboronic Acid A (1.05 eq, 2.1 mmol), and

    
     (0.05 eq, 5 mol%).
    
  • Add a degassed mixture of 1,4-Dioxane (10 mL) and 2M aqueous

    
     (3 mL).
    
  • Seal the tube and heat to 80 °C for 6 hours.

  • Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purify via flash chromatography (Silica, Hexanes/EtOAc) to isolate the 7-aryl-6-iodo-2-phenylimidazo[1,2-a]pyridine .

Protocol C: C6-Exhaustive Suzuki-Miyaura Cross-Coupling

Causality Check: The remaining C6-I bond is electronically deactivated and now sterically hindered by the adjacent C7-aryl group. To overcome this high activation energy barrier, a catalyst with a large bite-angle bidentate ligand (


) and a stronger base (

) must be utilized at an elevated temperature[3].

Step-by-Step Procedure:

  • Combine the 7-aryl-6-iodo intermediate (1.0 eq, 1 mmol), Arylboronic Acid B (1.5 eq, 1.5 mmol), and

    
     (0.10 eq, 10 mol%) in a microwave vial.
    
  • Add anhydrous

    
     (3.0 eq, 3 mmol) and degassed Toluene/DMF (4:1 v/v, 5 mL).
    
  • Heat the mixture to 110 °C for 16 hours (or 130 °C for 1 hour via microwave irradiation).

  • Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC to yield the final 6,7-diaryl-2-phenylimidazo[1,2-a]pyridine .

Workflow SM 4,5-Diiodopyridin-2-amine Step1 Cyclocondensation 2-Bromoacetophenone, NaHCO3, EtOH, 80°C SM->Step1 Int1 6,7-Diiodo-2-phenylimidazo[1,2-a]pyridine Step1->Int1 Step2 Regioselective Suzuki Coupling (C7) Ar1-B(OH)2, Pd(PPh3)4, Na2CO3, 80°C Int1->Step2 Int2 7-Aryl-6-iodo-2-phenylimidazo[1,2-a]pyridine Step2->Int2 Step3 Exhaustive Suzuki Coupling (C6) Ar2-B(OH)2, Pd(dppf)Cl2, K3PO4, 110°C Int2->Step3 Product 6,7-Diaryl-2-phenylimidazo[1,2-a]pyridine Step3->Product

Fig 2. Step-by-step synthetic workflow for the assembly of 2,6,7-trisubstituted imidazopyridines.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and regioselectivity across the three-step workflow, demonstrating the robustness of the electronic gradients.

Reaction StepTarget BondCatalyst SystemTemp (°C)Time (h)Expected YieldRegioselectivity (Target:Other)
A. Cyclocondensation N1 / C2-NH2None (

base)
801285 - 92%N/A
B. 1st Suzuki Coupling C7-I (ex-C4)

/

80678 - 86%> 99:1 (Absolute C7 preference)
C. 2nd Suzuki Coupling C6-I (ex-C5)

/

1101665 - 75%N/A (Exhaustive)

References

  • Almond-Thynne J, Blakemore DC, Pryde DC, Spivey AC. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8, 40-62. URL:[Link]

  • Daykin LM, Siddle JS, Ankers AL, Batsanov AS, Bryce MR. "Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines." Tetrahedron, 2010, 66(2), 461-469. URL:[Link]

Sources

Application

Introduction: Unlocking the Potential of a Privileged Scaffold

An In-Depth Guide to the Regioselective Functionalization of 4,5-Diiodopyridin-2-amine In the landscape of medicinal chemistry and materials science, polysubstituted pyridine scaffolds are of paramount importance. Among...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Regioselective Functionalization of 4,5-Diiodopyridin-2-amine

In the landscape of medicinal chemistry and materials science, polysubstituted pyridine scaffolds are of paramount importance. Among the vast array of available building blocks, 4,5-diiodopyridin-2-amine stands out as a uniquely versatile intermediate. Its two iodine substituents, possessing differential reactivity, offer a gateway to complex, selectively-functionalized molecules through a variety of modern synthetic transformations. The presence of the C2-amine group further enhances its utility, providing a handle for subsequent modifications or acting as a critical pharmacophoric element.

This guide provides a comprehensive overview of the key regioselective reactions of 4,5-diiodopyridin-2-amine. We move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering researchers to make informed decisions in their synthetic strategies. The methodologies detailed herein are grounded in established chemical principles and are designed to serve as robust starting points for the development of novel compounds in drug discovery and beyond.

Pillar 1: Understanding the Principles of Regioselectivity

The ability to selectively functionalize one iodine atom in the presence of the other is the cornerstone of this building block's utility. This selectivity is not arbitrary; it is governed by a confluence of electronic and steric factors inherent to the pyridine ring system.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a dipole moment and rendering the ring electron-deficient. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, the C4 position is more electrophilic and thus more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is the crucial first step in most cross-coupling reactions.[1][2] The C5 position (meta to the nitrogen) is less electronically activated.

  • Steric Hindrance: The C4 position is flanked by an iodine atom and a C-H bond, while the C5 position is situated between an iodine atom and the C6-H. The steric environments are somewhat similar, meaning electronic factors are often the dominant driver for selectivity in catalytic reactions.

  • Bond Dissociation Energy (BDE): While both are C-I bonds, the electronic environment can subtly influence their strength. Generally, for dihalogenated pyridines, the C-X bond at the more electron-deficient carbon is weaker and more reactive towards oxidative addition.[1][2]

This inherent electronic bias makes the C4-iodine the primary site of reaction in many palladium-catalyzed cross-coupling processes.

Caption: Factors governing regioselective reactions on the 4,5-diiodopyridin-2-amine scaffold.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the regioselective functionalization of 4,5-diiodopyridin-2-amine. The following protocols provide robust starting points for three key transformations.

Regioselective Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl compounds.[3][4][5][6] The reaction typically proceeds with high selectivity at the more reactive C4 position.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. For more challenging couplings, pre-catalyst systems (e.g., those based on Buchwald ligands like XPhos or SPhos) can offer higher activity.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used. Its primary role is to activate the boronic acid via formation of a boronate species, which is essential for the transmetalation step.[4] Stronger bases like NaOtBu are generally avoided as they can promote side reactions.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate complex.[6]

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried reaction vessel, add 4,5-diiodopyridin-2-amine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3%)K₃PO₄Toluene/H₂O10080-90
Thiophen-3-ylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9075-85
Pyridin-3-ylboronic acidXPhos Pd G3 (2%)K₃PO₄Dioxane/H₂O10070-80

Table 1: Representative conditions for C4-selective Suzuki-Miyaura coupling. Yields are estimates based on analogous systems and will require optimization.

Regioselective Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further chemistry (e.g., click reactions) or as structural components.[7][8] Copper-free conditions are often preferred to avoid the homocoupling of terminal alkynes (Glaser coupling).[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is traditional. The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[8]

  • Copper-Free Conditions: To circumvent issues with homocoupling, copper can be omitted. In these cases, a slightly higher catalyst loading or more active palladium catalysts may be needed, and the base plays a more direct role in the deprotonation of the alkyne at the palladium center.[10]

  • Base: A liquid amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used. It acts as both the base to deprotonate the alkyne and often as a solvent.

Protocol 2: C4-Selective Copper-Free Sonogashira Coupling

  • Reagent Preparation: In an inert atmosphere glovebox or Schlenk line, add 4,5-diiodopyridin-2-amine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) to a dry reaction vessel.

  • Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the reactivity of the alkyne. Monitor by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

Regioselective Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for constructing C-N bonds, allowing the introduction of a wide range of primary and secondary amines at the C4 position.[11][12][13][14]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential for promoting the reductive elimination step, which is often rate-limiting.[11][14] Modern pre-catalysts that are air-stable and form the active Pd(0) species in situ are highly recommended.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine but generally does not interfere with the aryl halide.[11]

Protocol 3: C4-Selective Buchwald-Hartwig Amination

  • Reagent Preparation: In an inert atmosphere, charge a reaction tube with the palladium pre-catalyst (e.g., Xantphos Pd G3, 0.02 equiv.), the ligand (if not using a pre-catalyst), and the base (NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add 4,5-diiodopyridin-2-amine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 80-110 °C until the reaction is complete as judged by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the crude material by column chromatography.

Pillar 3: Orthogonal Functionalization via Metal-Halogen Exchange

While palladium catalysis preferentially functionalizes the C4 position, metal-halogen exchange offers a powerful strategy to access the C5 position. This allows for a two-step, orthogonal functionalization of the scaffold. The C-I bond is well-suited for this transformation.[15]

Causality Behind Experimental Choices:

  • Reagent: Standard Grignard reagents (e.g., i-PrMgCl) can be sluggish. "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, exhibit significantly enhanced reactivity, allowing the exchange to occur at low temperatures.[16] This is crucial for preventing side reactions and maintaining functional group tolerance.

  • Temperature Control: Performing the exchange at very low temperatures (e.g., -78 °C) is key to controlling the regioselectivity. The kinetic site of deprotonation or exchange is often different from the thermodynamic one. While C4 is electronically favored for Pd insertion, the C5 position might be accessed under these kinetically controlled conditions, or more likely, after the C4 position is already substituted. The most common strategy is to first functionalize C4, then use metal-halogen exchange to activate the remaining C5-iodine.

G Start 4,5-Diiodopyridin-2-amine Step1 Step 1: C4-Selective Reaction (e.g., Suzuki Coupling) Start->Step1 Intermediate 4-Aryl-5-iodopyridin-2-amine Step1->Intermediate Introduce 'R' at C4 Step2 Step 2: C5 Activation Intermediate->Step2 Substep2a Iodine-Magnesium Exchange (i-PrMgCl·LiCl, THF, -40 °C) Step2->Substep2a Substep2b Quench with Electrophile (E+) (e.g., Aldehyde, CO2, etc.) Substep2a->Substep2b Form C5-Grignard Final 4-Aryl-5-substituted-pyridin-2-amine (Fully Functionalized) Substep2b->Final Introduce 'E' at C5

Caption: Workflow for the two-step orthogonal functionalization of 4,5-diiodopyridin-2-amine.

Protocol 4: C5-Functionalization via Iodine-Magnesium Exchange

This protocol assumes the C4 position has already been functionalized using one of the methods described above.

  • Setup: To a flame-dried, three-neck flask under argon, add a solution of the 4-substituted-5-iodopyridin-2-amine (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -40 °C in a dry ice/acetonitrile bath.

  • Exchange Reaction: Add iso-propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 equiv., typically 1.3 M in THF) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting mixture at -40 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, CO₂, an alkyl halide; 1.2 equiv.) dropwise at -40 °C.

  • Warming and Quench: Allow the reaction to warm slowly to room temperature over several hours or overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the di-substituted product.

Conclusion

4,5-Diiodopyridin-2-amine is a powerful and versatile building block for the synthesis of complex, highly decorated pyridine derivatives. By understanding and applying the principles of regioselectivity, researchers can leverage a suite of modern synthetic methods to precisely control its functionalization. The preferential reactivity of the C4-iodine in palladium-catalyzed cross-coupling reactions, combined with the ability to activate the C5-iodine through subsequent metal-halogen exchange, provides a robust platform for creating diverse molecular architectures for applications in drug discovery, agrochemicals, and materials science.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Taylor & Francis Online. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Facile Synthesis of Functionalized 4-Aminopyridines. J-STAGE. [Link]

  • First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. ACS Publications. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

  • Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. Collection of Czechoslovak Chemical Communications. [Link]

  • Regioselective Synthesis of 3-Hydroxy-4,5-Alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. University of Liverpool Repository. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

  • Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. PMC. [Link]

  • Double amination of 4,4′‐ and 2,4′‐bipyridines. ResearchGate. [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Regioselective Functionalization of 4,5-Diiodopyridin-2-amine Derivatives

Executive Summary The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a critical hinge-binding domain in the development of kinase inhibitors, including ALK5 (TGF-β type I rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a critical hinge-binding domain in the development of kinase inhibitors, including ALK5 (TGF-β type I receptor) inhibitors[1]. Among its functionalized building blocks, 4,5-diiodopyridin-2-amine (CAS: 1805397-21-0) offers a highly versatile platform for generating complex, multi-substituted heteroaromatics.

However, scaling up the synthesis of its derivatives presents significant challenges. Differentiating two identical halogens (iodine) on adjacent carbons requires precise control over catalytic oxidative addition. Furthermore, translating these cross-coupling reactions from milligram-scale discovery chemistry to multi-gram or kilogram process chemistry requires mitigating catalyst poisoning, avoiding chromatographic purification, and managing solvent volumes. This application note provides a self-validating, step-by-step protocol for the regioselective scale-up synthesis of 4,5-disubstituted 2-aminopyridines.

Mechanistic Rationale: Engineering Regioselectivity

The site-selectivity of dihalogenated heteroarenes in palladium-catalyzed cross-coupling is fundamentally governed by the relative electrophilicity of the carbon-halogen bonds[2]. In a standard oxidative addition step—which is typically rate-determining—Pd(0) preferentially inserts into the most electron-deficient C–X bond[3].

For 4,5-diiodopyridin-2-amine, the electronic environment of the two carbon-iodine bonds is starkly different due to the competing resonance and inductive effects of the ring substituents:

  • Pyridine Nitrogen Effect: The electronegative ring nitrogen acts as a strong electron-withdrawing group (EWG), depleting electron density at the ortho (C2, C6) and para (C4) positions.

  • 2-Amino Group Effect: The exocyclic amine acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the ortho (C3) and para (C5) positions.

Consequently, the C5 position is highly shielded and electron-rich, while the C4 position remains highly electron-deficient and primed for rapid oxidative addition[4]. This electronic dichotomy allows for near-perfect regiocontrol, enabling sequential functionalization (e.g., C4 Suzuki-Miyaura followed by C5 Sonogashira).

Electronics SM 4,5-Diiodopyridin-2-amine N_effect Pyridine Nitrogen (Inductive/Resonance) Withdraws electron density from C4 & C6 SM->N_effect NH2_effect 2-Amino Group (Resonance) Donates electron density to C3 & C5 SM->NH2_effect C4_reactivity C4-I Bond: Highly Electron-Deficient Fast Oxidative Addition by Pd(0) N_effect->C4_reactivity C5_reactivity C5-I Bond: Electron-Rich Slow Oxidative Addition by Pd(0) NH2_effect->C5_reactivity Regioselective Cross-Coupling at C4 Regioselective Cross-Coupling at C4 C4_reactivity->Regioselective Cross-Coupling at C4

Electronic effects governing the regioselective oxidative addition at the C4 position.

Scale-Up Synthetic Workflow

To ensure scalability, the free 2-amino group must first be protected. A free amine can coordinate to palladium (causing catalyst poisoning) and severely limits the solubility of the starting material in organic solvents. We utilize an N,N-di-Boc protection strategy. Mono-Boc protection leaves an acidic N–H proton that can interfere with the basic conditions of the Suzuki coupling, whereas di-Boc protection ensures a fully inert, highly lipophilic intermediate.

Workflow A 1. Starting Material 4,5-Diiodopyridin-2-amine B 2. Protection N,N-Di-Boc Protection A->B Boc2O, DMAP THF, 50°C C 3. C4-Functionalization Regioselective Suzuki B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 2-MeTHF/H2O D 4. C5-Functionalization Sonogashira Coupling C->D Alkyne, Pd(PPh3)4, CuI Et3N, DMF, 80°C E 5. Deprotection Final Derivative D->E HCl in Dioxane 40°C

Four-step scale-up workflow for the synthesis of 4,5-disubstituted 2-aminopyridines.

Self-Validating Experimental Protocols

Step 1: N,N-Di-Boc Protection of 4,5-Diiodopyridin-2-amine

Causality & Design: Di-tert-butyl dicarbonate (Boc₂O) is used in excess with a catalytic amount of DMAP. THF is selected as the solvent due to its excellent solubility profile and ease of removal via distillation.

  • Charge: To a 2 L jacketed reactor under N₂, charge 4,5-diiodopyridin-2-amine (100 g, 289 mmol, 1.0 eq), DMAP (3.53 g, 28.9 mmol, 0.1 eq), and anhydrous THF (800 mL).

  • Addition: Heat the suspension to 40°C. Add Boc₂O (157.7 g, 722 mmol, 2.5 eq) dropwise via an addition funnel over 1 hour. Note: Manage the mild endotherm and steady CO₂ gas evolution.

  • Reaction: Increase jacket temperature to 50°C and stir for 4 hours.

  • Validation Check: Sample for HPLC. The reaction is self-validating when the mono-Boc intermediate is < 1.0% Area. If > 1.0%, add 0.2 eq Boc₂O and stir for 1 additional hour.

  • Workup & Isolation: Concentrate the THF under reduced pressure to ~200 mL. Add n-heptane (600 mL) slowly to induce crystallization. Cool to 0°C, filter the white crystalline solid, and wash with cold n-heptane. Dry under vacuum at 40°C.

Step 2: Regioselective Suzuki-Miyaura Coupling at C4

Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate nature prevents the formation of inactive Pd-black at scale. 2-MeTHF/Water is used as a biphasic, green solvent system that allows for an easy phase-separation workup, bypassing column chromatography.

  • Charge: To a 3 L reactor, charge the Di-Boc intermediate (100 g, 183 mmol, 1.0 eq), Arylboronic acid (192 mmol, 1.05 eq), and K₂CO₃ (50.6 g, 366 mmol, 2.0 eq).

  • Solvent & Degassing: Add 2-MeTHF (1000 mL) and Deionized Water (330 mL). Sparge the biphasic mixture with N₂ for 30 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2.68 g, 3.66 mmol, 0.02 eq). Heat the mixture to 65°C under vigorous stirring (400 rpm) to ensure phase mixing.

  • Validation Check: Monitor via HPLC after 3 hours. The C4-I bond reacts rapidly. The protocol dictates completion when starting material is < 0.5% Area and the C5-coupled regioisomer is < 2.0% Area.

  • Workup: Cool to 25°C. Separate the aqueous layer. To the organic layer, add a metal scavenger (e.g., SiliaMetS Thiol, 10 g) and stir at 40°C for 4 hours to remove residual palladium. Filter through Celite.

  • Isolation: Solvent-swap the 2-MeTHF to Isopropanol (IPA) via vacuum distillation. Add water dropwise until the C4-aryl-C5-iodo intermediate precipitates. Filter and dry.

Step 3: Sonogashira Coupling at C5

Causality & Design: With the C4 position functionalized, the sterically hindered and electron-rich C5-I bond requires a more reactive catalyst system. Pd(PPh₃)₄ with a CuI co-catalyst in DMF provides the necessary driving force.

  • Charge: Charge the C4-aryl intermediate (1.0 eq), CuI (0.015 eq), and Pd(PPh₃)₄ (0.03 eq) into a reactor.

  • Solvent: Add anhydrous DMF (10 volumes) and Triethylamine (3.0 eq). Sparge with N₂ for 20 minutes.

  • Addition: Add the terminal alkyne (1.2 eq) via syringe. Heat the reactor to 80°C.

  • Validation Check: HPLC monitoring at 6 hours. Target: < 1.0% Area of the C5-iodo intermediate.

  • Workup: Cool to 20°C. Quench with 5% aqueous NH₄Cl (20 volumes) to solubilize copper salts. Extract with MTBE (2 x 10 volumes). Wash the MTBE layer heavily with water (3 x 10 volumes) to remove all traces of DMF. Concentrate and recrystallize from Ethanol.

Step 4: Global Deprotection

Causality & Design: HCl in dioxane is preferred over TFA for scale-up because it avoids the generation of highly corrosive, volatile fluorinated waste and directly yields the API intermediate as a highly crystalline, stable hydrochloride salt.

  • Charge: Dissolve the fully functionalized intermediate in 1,4-Dioxane (5 volumes).

  • Addition: Slowly add 4M HCl in Dioxane (10.0 eq) at 20°C. Heat to 40°C.

  • Validation Check: As the Boc groups are cleaved, the product will precipitate as the HCl salt. Stir until gas evolution ceases and HPLC shows 0% Boc-containing intermediates.

  • Isolation: Cool to 10°C, filter the slurry, wash with MTBE, and dry under high vacuum.

Quantitative Data & Scale-Up Metrics

The following table summarizes the key process metrics based on a standardized 100 g input of 4,5-diiodopyridin-2-amine, demonstrating the efficiency of the self-validating protocols.

StepTransformationInput ScaleYield (%)Purity (HPLC Area %)E-FactorKey Process Control (IPC)
1 N,N-Di-Boc Protection100.0 g92%> 99.0%8.5Absence of mono-Boc (< 1%)
2 Regioselective C4 Suzuki146.5 g88%> 98.5%12.2Regioisomer ratio > 98:2
3 C5 Sonogashira Coupling~120.0 g81%> 97.0%18.4Complete consumption of C5-I
4 Global HCl Deprotection~105.0 g95%> 99.5%6.1Cessation of CO₂ evolution

(Note: E-Factor = kg waste / kg product. The low E-factors are achieved by replacing chromatography with direct crystallization).

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed Central (NIH) URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • WO2020123453A2 - Alk5 inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Aminopyridines

Welcome to the Advanced Technical Support Center. The Buchwald-Hartwig amination of aminopyridines—particularly 2-aminopyridines—presents unique mechanistic hurdles that often lead to stalled reactions, poor yields, or c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The Buchwald-Hartwig amination of aminopyridines—particularly 2-aminopyridines—presents unique mechanistic hurdles that often lead to stalled reactions, poor yields, or complete catalytic failure.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the causality of catalytic failure and provides self-validating protocols grounded in state-of-the-art organometallic chemistry.

The Core Challenge: Catalyst Poisoning

The fundamental reason 2-aminopyridines are notoriously difficult to couple is their ability to act as bidentate ligands. During the catalytic cycle, the pyridine nitrogen and the exocyclic amine can simultaneously coordinate to the Palladium(II) center. This irreversible chelation traps the catalyst in a highly stable, unreactive resting state, effectively shutting down the catalytic cycle.

To overcome this, modern methodologies utilize bulky N-Heterocyclic Carbene (NHC) ligands. As demonstrated in studies on1, the extreme steric bulk of the 3-pentyl substituents physically blocks the bidentate coordination of the aminopyridine. This forces monodentate binding, allowing deprotonation and rapid reductive elimination to proceed.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Coord Aminopyridine Coordination PdII->Coord Poison Catalyst Poisoning (Bidentate Chelation) Coord->Poison Standard Ligands Deprot Base Deprotonation (Monodentate) Coord->Deprot Bulky NHC Ligands RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Release

Mechanistic divergence: Catalyst poisoning vs. productive catalytic cycle.

Diagnostic Troubleshooting & FAQs

Troubleshooting Start Reaction Stalled Halide Is Electrophile an Aryl Iodide? Start->Halide FixHalide Switch to Bromide/Chloride Halide->FixHalide Yes Ligand Using Standard Phosphines? Halide->Ligand No FixLigand Use Pd-PEPPSI-IPentCl Ligand->FixLigand Yes Base Base-Sensitive Substrate? Ligand->Base No FixBase Use Mild Base (Cs2CO3 / Na-BHT) Base->FixBase Yes

Decision tree for resolving stalled aminopyridine cross-coupling reactions.

Q1: Why does my reaction with 2-aminopyridine stall at ~10% conversion despite using standard Pd(OAc)₂/BINAP conditions?

Causality: Standard phosphine ligands like BINAP or dppf do not possess sufficient steric bulk to prevent the pyridine nitrogen from coordinating to the palladium center. Once the initial turnover occurs, the 2-aminopyridine chelates the Pd(II) intermediate, creating a thermodynamic sink. Solution: Transition to "flexible bulk" NHC ligands. As highlighted in literature on 2, catalysts like Pd-PEPPSI-IPentCl or Pd-PEPPSI-IPr* provide a highly crowded coordination sphere that physically forces the aminopyridine into a monodentate binding mode, allowing the reaction to proceed.

Q2: Should I use aryl iodides to accelerate the oxidative addition step?

Causality: No. While aryl iodides undergo rapid oxidative addition, the resulting iodide anion is highly polarizable and strongly coordinates to the Pd center. When combined with the coordinating nature of aminopyridines, the iodide competes with the base and amine, trapping the catalyst in an unreactive state. Solution: Use aryl bromides or aryl chlorides. With modern electron-rich ligands, oxidative addition is rarely the rate-determining step, and avoiding iodide prevents catalyst deactivation.

Q3: My substrate contains an ester group that hydrolyzes under standard NaOtBu conditions. What is the optimal base strategy?

Causality: Strong bases like NaOtBu are highly nucleophilic and will readily attack esters and nitriles. However, weaker bases (like Cs₂CO₃) often fail with aminopyridines because the deprotonation of the coordinated amine becomes too slow, giving the substrate time to poison the catalyst. Solution: Use Na-BHT (Sodium 2,6-di-tert-butyl-4-methylphenoxide). It is non-nucleophilic due to its extreme steric hindrance, protecting your ester, but sufficiently basic to drive the catalytic cycle when paired with a highly active catalyst like Pd-PEPPSI-IPentCl.

Q4: How do I prevent over-arylation (diarylation) when using primary 3-aminopyridines?

Causality: Once a primary amine undergoes a single coupling, the resulting secondary amine is often more nucleophilic and organic-soluble than the starting material, leading to rapid second arylation. Solution: Employ ligands specifically designed to prevent secondary amine binding, such as BrettPhos. The spatial arrangement of BrettPhos physically blocks the coordination of the bulky secondary amine product, ensuring strict mono-arylation.

Quantitative Catalyst Performance Data

The following table summarizes the comparative performance of various catalytic systems when coupling 2-aminopyridine with aryl halides, illustrating the necessity of steric tuning.

Catalyst / Ligand SystemHalide TypeBaseYield (%)Mechanistic Observation
Pd(OAc)₂ / BINAP Aryl BromideNaOtBu< 15%Rapid catalyst poisoning via bidentate chelation.
Pd₂(dba)₃ / Xantphos Aryl BromideCs₂CO₃40-50%Moderate turnover; limited by slow reductive elimination.
Pd-PEPPSI-IPr Aryl ChlorideKOtBu65-75%Improved stability, but susceptible to steric clash with ortho-substituents.
Pd-PEPPSI-IPentCl Aryl ChlorideNa-BHT85-98% Optimal steric bulk prevents poisoning; accelerates reductive elimination.

Self-Validating Experimental Protocol

This protocol outlines the optimal conditions for coupling 2-aminopyridines using Pd-PEPPSI-IPentCl. It is designed as a self-validating system , meaning specific observable checkpoints are built in to confirm mechanistic success at each stage.

Materials Required:

  • Pd-PEPPSI-IPentCl (2 mol%)

  • Aryl bromide or chloride (1.0 equiv)

  • 2-Aminopyridine derivative (1.2 equiv)

  • Na-BHT or Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME) or Dioxane

  • Internal Standard: Dodecane (0.1 equiv)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Pd-PEPPSI-IPentCl, the aryl halide, 2-aminopyridine, and the base.

    • Causality: Moisture degrades the active Pd(0) species and hydrolyzes the base, preventing the crucial deprotonation step.

  • Solvent & Standard Addition: Add anhydrous DME to achieve a 0.2 M concentration, followed by the dodecane internal standard.

    • Validation Check 1: The initial solution should exhibit a characteristic pale yellow/orange hue, confirming the pre-catalyst is intact and has not prematurely decomposed to Pd black.

  • Activation & Heating: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 80 °C in a pre-heated oil bath.

    • Validation Check 2 (1-Hour Mark): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the pre-catalyst mass and the formation of the intermediate Pd-aryl species. If unreacted aryl halide remains high and no intermediate is seen, oxidative addition has failed (check solvent purity).

  • Reaction Progression: Stir vigorously (800 rpm) for 12–24 hours.

    • Causality: High stirring rates are critical when using heterogeneous bases like Cs₂CO₃ to maximize the solid-liquid interfacial area for deprotonation.

  • Endpoint Validation: Analyze via GC-FID or LC-MS against the dodecane standard.

    • Validation Check 3: If the aryl halide is fully consumed but the desired product mass is absent, check the chromatogram for the hydrodehalogenated arene (Ar-H). High Ar-H indicates that oxidative addition succeeded, but reductive elimination failed, likely due to residual moisture or insufficient base strength.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure for column chromatography.

References

  • Source: YorkSpace (York University)
  • Title: Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling Source: MDPI URL
  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: NIH / Chemical Reviews URL
  • Title: Dealing with low reactivity of 3-aminopyridine derivatives Source: BenchChem URL

Sources

Optimization

Technical Support Center: Navigating Catalyst Deactivation by Pyridine Nitrogen in Cross-Coupling Reactions

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the deactivation of cross-coupling catalysts by pyridine-containing substrates and products. This guide is design...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the deactivation of cross-coupling catalysts by pyridine-containing substrates and products. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind these experimental hurdles and offer robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a pyridine-containing substrate is sluggish or has stalled completely. What are the primary causes?

A1: This is a classic and frequently encountered problem. The primary culprit is often the pyridine nitrogen itself. Its lone pair of electrons can act as a potent Lewis base, coordinating strongly to the palladium catalyst's active site.[1][2][3] This coordination can lead to several deactivation pathways:

  • Catalyst Poisoning: The most direct issue is the formation of a stable, off-cycle palladium-pyridine complex. This effectively sequesters the catalyst, preventing it from participating in the catalytic cycle.[1] This is particularly problematic with 2-substituted pyridines.[3][4]

  • Formation of Inactive Catalyst Species: The catalyst can react with itself or other species in the reaction mixture to form catalytically inactive complexes. For instance, the formation of palladium black, an aggregated, inactive form of palladium, can be exacerbated by reaction conditions and ligand choice.[4][5] In some iron-catalyzed systems, inactive "flyover" dimers have been identified as a deactivation pathway.[6][7]

  • Ligand Degradation: The reaction conditions necessary for the cross-coupling might lead to the degradation of the supporting ligand, leaving the palladium center vulnerable to aggregation or unwanted side reactions.

Beyond catalyst-specific issues, other common causes for a stalled reaction include:

  • Poor Solubility: The inorganic base or the salt byproducts may have limited solubility in the reaction solvent, hindering crucial steps like transmetalation.[4][8]

  • Reagent Purity: The presence of impurities, especially water or oxygen, in starting materials or solvents can poison the catalyst.[4] Phosphine ligands, for example, are susceptible to oxidation.[9]

Q2: How do substituents on the pyridine ring influence the extent of catalyst deactivation?

A2: Substituents on the pyridine ring play a significant role by modulating its electronic and steric properties.[1]

  • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen, making it a stronger Lewis base. This can lead to more potent catalyst poisoning.[1] Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the basicity of the pyridine nitrogen, which can reduce its tendency to inhibit the catalyst.[1]

  • Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can sterically hinder its coordination to the metal center.[1] This is a key strategy leveraged in ligand design to prevent product inhibition.[1]

Q3: I'm observing significant protodeboronation of my heteroaromatic boronic acid. How is this related to catalyst issues and how can I mitigate it?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich or unstable heteroaromatic boronic acids.[4][10] While not a direct result of pyridine poisoning, the conditions that favor catalyst deactivation (e.g., prolonged reaction times at high temperatures due to a sluggish catalyst) can exacerbate this issue.

Mitigation Strategies:

  • Use More Stable Boron Reagents: Consider using boronate esters, such as pinacol or MIDA boronates, which are generally more stable than the corresponding boronic acids.[4]

  • Milder Bases: Strong bases can promote protodeboronation. Screening milder bases like K₃PO₄ or Cs₂CO₃ can be effective.[4]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, excess water can accelerate protodeboronation.[9] Employing anhydrous conditions can be beneficial.

  • Trimethyl Borate Additive: The use of trimethyl borate has been shown to attenuate the Lewis basicity of heteroatoms, thereby mitigating catalyst poisoning and promoting the desired coupling.[10]

Q4: Are there general strategies to overcome catalyst deactivation when working with pyridine-containing molecules?

A4: Absolutely. A multi-pronged approach is often the most successful:

  • Ligand Selection is Critical: This is arguably the most important factor. The use of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is paramount.[3][5] These ligands create a sterically crowded environment around the palladium center, which physically blocks the pyridine nitrogen from coordinating and poisoning the catalyst.[3]

  • Protect the Pyridine Nitrogen: Temporarily masking the pyridine nitrogen's lone pair is a highly effective strategy. This can be achieved by converting the pyridine to a pyridine N-oxide or by complexation with borane.[2] The protecting group can be removed in a subsequent step.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] Finding the lowest effective temperature is key.

    • Catalyst Loading: A modest increase in catalyst loading may be necessary to overcome a certain degree of catalyst poisoning.[1]

    • Base and Solvent Screening: The choice of base and solvent can significantly impact the reaction. A systematic screen of different combinations is often worthwhile.[5]

  • Use of Pre-catalysts: Utilizing well-defined Pd(II) pre-catalysts can ensure a more controlled and efficient generation of the active Pd(0) species in situ.[4][11]

Troubleshooting Guides

Scenario 1: Low to No Product Yield, Starting Materials Largely Unconsumed

This scenario strongly suggests a fundamental issue with catalyst activity from the outset.

Troubleshooting Workflow

start Low/No Yield, Starting Material Unconsumed check_catalyst 1. Re-evaluate Catalyst System (Ligand & Pre-catalyst) start->check_catalyst Is the ligand bulky enough? (e.g., XPhos, RuPhos) check_reagents 2. Verify Reagent & Solvent Purity (Anhydrous & Degassed) check_catalyst->check_reagents If catalyst system is appropriate check_conditions 3. Screen Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions If reagents are pure protect_n 4. Consider N-Protection Strategy (N-Oxide, Borane) check_conditions->protect_n If optimization fails outcome Improved Yield protect_n->outcome

Caption: A step-by-step workflow for troubleshooting low yields.

Detailed Troubleshooting Steps & Explanations
  • Re-evaluate the Catalyst System:

    • Problem: The chosen ligand is not sterically demanding enough to prevent the pyridine nitrogen from coordinating to the palladium center.[3]

    • Solution: Switch to a bulkier, electron-rich monophosphine ligand from the Buchwald or Hartwig families (e.g., XPhos, RuPhos, BrettPhos).[5][12] These ligands are specifically designed to create a sterically shielded catalytic pocket.

    • Rationale: The large steric footprint of these ligands kinetically disfavors the binding of the pyridine substrate or product, allowing the desired catalytic cycle to proceed.[3]

  • Verify Reagent and Solvent Purity:

    • Problem: Trace amounts of water or oxygen are deactivating the catalyst.[4][9]

    • Solution: Ensure all solvents are rigorously dried and degassed. Use fresh, high-purity reagents. Solid reagents that have been stored for a long time may need to be recrystallized or repurified.

    • Rationale: Palladium(0) species are sensitive to oxidation. Phosphine ligands can be oxidized to phosphine oxides, which are poor ligands for palladium.[9]

  • Systematic Screening of Reaction Conditions:

    • Problem: The chosen base or solvent is not optimal for the specific substrate combination.

    • Solution: Perform a systematic screen of different bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF).

    • Rationale: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle, particularly in the deprotonation of the amine-palladium complex in Buchwald-Hartwig aminations or in the activation of the boronic acid in Suzuki couplings.[3][13] Solvent choice affects the solubility of all components and can influence the stability and activity of the catalyst.

  • Consider a Nitrogen Protection Strategy:

    • Problem: The pyridine nitrogen is too basic and is irreversibly poisoning the catalyst.

    • Solution: Convert the pyridine to its corresponding N-oxide. This alters the electronic properties of the ring and masks the lone pair.[2] The N-oxide can be readily reduced back to the pyridine after the cross-coupling reaction.

    • Rationale: By temporarily removing the primary site of catalyst inhibition, the cross-coupling reaction can proceed under more conventional conditions. This strategy has proven effective for challenging 2-substituted pyridines.[14]

Scenario 2: Reaction Starts but Stalls at Partial Conversion

This observation suggests that the catalyst is initially active but deactivates over the course of the reaction.

Potential Deactivation Pathways and Solutions

start Reaction Stalls at Partial Conversion product_inhibition Product Inhibition? (Pyridine product is a poison) start->product_inhibition catalyst_decomp Catalyst Decomposition? (e.g., Pd black formation) start->catalyst_decomp ligand_mod Modify Ligand (Increase steric bulk) product_inhibition->ligand_mod temp_control Lower Temperature, Increase Reaction Time catalyst_decomp->temp_control outcome Reaction to Completion ligand_mod->outcome temp_control->outcome

Caption: Troubleshooting catalyst deactivation during the reaction.

Detailed Troubleshooting Steps & Explanations
  • Product Inhibition:

    • Problem: The newly formed pyridine-containing product is a more potent poison for the catalyst than the starting material.

    • Solution: As with initial catalyst poisoning, switching to a more sterically hindered ligand is the primary solution.

    • Rationale: A ligand that can effectively shield the palladium center will prevent both the substrate and the product from deactivating it.

  • Catalyst Decomposition:

    • Problem: The reaction temperature is too high, leading to thermal decomposition of the catalyst, often observed as the formation of palladium black.[5]

    • Solution: Lower the reaction temperature and increase the reaction time. Ensure adequate stirring to prevent localized overheating.

    • Rationale: Many palladium-catalyzed reactions have a "sweet spot" for temperature. While higher temperatures increase the initial rate, they can also significantly shorten the catalyst's lifetime.

Experimental Protocols

Protocol 1: General Procedure for a Robust Cross-Coupling with a Pyridine Substrate (Suzuki-Miyaura Example)

This protocol incorporates best practices to mitigate catalyst deactivation.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution with respect to the limiting reagent). Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Preparation and Use of a Pyridine N-Oxide for Cross-Coupling
  • N-Oxide Formation:

    • Dissolve the pyridine-containing starting material in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Add an oxidizing agent (e.g., m-CPBA or H₂O₂) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Work up the reaction appropriately to isolate the pyridine N-oxide.

  • Cross-Coupling:

    • Use the purified pyridine N-oxide in the cross-coupling reaction following Protocol 1. The electronic nature of the N-oxide may require some re-optimization of the reaction conditions.

  • N-Oxide Reduction:

    • After successful coupling, the N-oxide can be reduced back to the pyridine. A common method is treatment with PCl₃ in a chlorinated solvent or catalytic hydrogenation (e.g., Pd/C, H₂).[14]

Data Summary

IssueCommon Cause(s)Recommended Solution(s)
No Reaction Potent catalyst poisoning by substrate; Impure reagents/solvents.Use bulky ligands (XPhos, RuPhos); Protect pyridine N; Purify all reagents.[1][3]
Stalled Reaction Product inhibition; Catalyst decomposition (Pd black).Switch to a bulkier ligand; Lower reaction temperature.[5]
Protodeboronation Unstable boronic acid; Harsh basic conditions.Use boronate esters (pinacol, MIDA); Screen milder bases (K₃PO₄).[4]
Homocoupling Presence of oxygen.Rigorous degassing of solvents and reaction mixture.[9]

References

  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions - Benchchem. (n.d.).
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.).
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem. (n.d.).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC. (2025, September 20).
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation | ACS Catalysis. (2024, September 6).
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl) - PMC. (2019, July 17).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant | ACS Catalysis. (2024, April 22).
  • Product Class 2: Organometallic Complexes of Palladium. (n.d.).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Palladium(III) in Synthesis and Catalysis - PMC - NIH. (n.d.).
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024, March 19).
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (2005, November 30).
  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects - MDPI. (2026, February 4).
  • Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity - ResearchGate. (2025, November 21).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations | ACS Organic & Inorganic Au. (2023, October 23).
  • Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions - MDPI. (2024, October 22).
  • Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs - MDPI. (2019, June 10).
  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters. (2025, July 23).
  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews. (2023, December 4).
  • Troubleshooting low yield in pyridine functionalization - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14).
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl) - PubMed. (2019, July 17).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022, August 19).

Sources

Troubleshooting

Technical Support Center: 4,5-Diiodopyridin-2-amine Cross-Coupling Workflows

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) using the highly functionalized 4,5-diiodopyridin-2-amine scaffold.

Due to the presence of two chemically distinct iodine atoms and a coordinating free amine, this substrate presents unique challenges regarding regioselectivity, catalyst poisoning, and chemoselectivity. This guide synthesizes field-proven methodologies and theoretical principles to help you troubleshoot and optimize your synthetic routes.

Part 1: Core Principles & Regioselectivity FAQs

Q: When I perform a Suzuki coupling with 4,5-diiodopyridin-2-amine, why does the reaction exclusively yield the C4-coupled product? A: This is a classic example of electronic control over kinetic oxidative addition. The regioselectivity is dictated by the interaction between the lowest unoccupied molecular orbital (LUMO) of the carbon-halogen bonds and the highest occupied molecular orbital (HOMO) of the Pd(0) catalyst [1].

  • The C4 position is para to the electron-withdrawing pyridine nitrogen and meta to the electron-donating C2-amino group. This makes the C4-I bond highly electron-deficient, lowering its LUMO and facilitating rapid oxidative addition.

  • The C5 position is para to the strongly electron-donating C2-amino group (+M resonance effect). This pushes electron density into the C5-I bond, raising its LUMO and kinetically deactivating it toward the electron-rich Pd(0) center.

G Substrate 4,5-Diiodopyridin-2-amine N_Pyridine Pyridine Nitrogen (-I, -M Effect) Substrate->N_Pyridine NH2_Group C2-Amino Group (+M, -I Effect) Substrate->NH2_Group C4_I C4-I Bond Electron-Deficient (Lower LUMO) N_Pyridine->C4_I Activates (para) NH2_Group->C4_I Minimal effect (meta) C5_I C5-I Bond Electron-Rich (Higher LUMO) NH2_Group->C5_I Deactivates (para) Pd_Cat Pd(0) Catalyst Oxidative Addition C4_I->Pd_Cat Fast Addition (Kinetic Preference) C5_I->Pd_Cat Slow Addition

Electronic effects governing the regioselective oxidative addition of Pd(0).

Q: How can I invert this selectivity to force the coupling at the C5 position first? A: Direct C5-selective coupling on the unprotected amine is kinetically disfavored. To achieve C5 functionalization, you must alter the electronic landscape of the substrate. The most reliable method is to protect the C2-amine with a strongly electron-withdrawing group (e.g., N,N-di-Boc or N-Acetyl). By converting the amine into an amide/imide, you severely dampen its +M electron-donating effect. This normalizes the electron density at C5, allowing you to leverage specific bulky ligands (like IPr NHC ligands or specific Pd/ligand ratios) that can steer the catalyst toward the less sterically hindered C5 position[2].

Part 2: Troubleshooting Guide

Q: My reaction stalls at 40-50% conversion, and adding more boronic acid doesn't help. What is happening? A: You are likely experiencing catalyst poisoning . The free C2-amino group and the pyridine nitrogen can act as a bidentate ligand, chelating the Pd(II) intermediate formed after the initial oxidative addition. This forms a highly stable, off-cycle resting state that prevents the transmetalation step.

  • The Fix: Switch to highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos). These ligands bind so tightly to the palladium center that they outcompete the substrate's amine group for coordination, keeping the catalyst in the active cycle.

Q: I am observing significant amounts of a deiodinated side product (4-iodo- or 5-iodopyridin-2-amine). How do I prevent hydrodehalogenation? A: Hydrodehalogenation competes directly with transmetalation. It typically occurs when the solvent or an impurity acts as a hydride donor (e.g., using ethanol or isopropanol as a co-solvent), followed by rapid reductive elimination.

  • The Fix: Ensure your solvent system is strictly aprotic (e.g., 1,4-Dioxane/Water or Toluene/Water) [3]. Furthermore, hydrodehalogenation is exacerbated if transmetalation is slow. Ensure your base (e.g., K₂CO₃ or Cs₂CO₃) is fully dissolved and that you are using at least 2.0 equivalents to efficiently activate the boronic acid into the reactive boronate species.

Q: I only want the mono-coupled product at C4, but I am getting 15-20% of the C4,C5-diarylated product. How do I improve chemoselectivity? A: Over-coupling is a common issue with highly active catalysts. To suppress the second oxidative addition at C5:

  • Strict Stoichiometry: Use exactly 1.00 to 1.05 equivalents of the boronic acid. Do not use an excess.

  • Temperature Control: Lower the reaction temperature from 80 °C to 50-60 °C. The oxidative addition at C4 has a lower activation energy barrier than C5; lowering the thermal energy disproportionately slows down the undesired C5 reaction.

Part 3: Quantitative Optimization Data

The following table summarizes the expected regioselectivity outcomes based on standard optimization parameters for 4,5-diiodopyridin-2-amine derivatives.

Catalyst SystemAmine StateSolvent SystemTemp (°C)Major ProductC4:C5 RatioYield (%)
Pd(PPh₃)₄ (5 mol%)Free (-NH₂)Dioxane/H₂O80C4-Monoaryl> 95:582%
Pd(OAc)₂ / XPhosFree (-NH₂)Toluene/H₂O90C4-Monoaryl> 99:191%
Pd(PPh₃)₄ (10 mol%)Free (-NH₂)Dioxane/H₂O100C4,C5-DiarylN/A (Diaryl)88%*
Pd-PEPPSI-IPrN,N-di-BocTHF/H₂O60C5-Monoaryl1:865%

*Requires 2.5 equivalents of boronic acid.

Part 4: Validated Experimental Protocols

Protocol: C4-Regioselective Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system designed to maximize C4 selectivity while preventing catalyst poisoning and oxidative homocoupling of the boronic acid.

Reagents & Materials:

  • 4,5-Diiodopyridin-2-amine (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4,5-diiodopyridin-2-amine (1.0 equiv) and the arylboronic acid (1.05 equiv).

  • Solvent Addition: Add 1,4-Dioxane to achieve a substrate concentration of 0.2 M. Add the 2M aqueous K₂CO₃ solution (volume equal to 1/4 of the Dioxane volume).

  • Deoxygenation (Critical Step): Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the Pd-catalyzed oxidative homocoupling of the boronic acid, ensuring the exact 1.05 stoichiometry is maintained for the cross-coupling.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (5 mol%). Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 4–6 hours. Monitor the reaction via LC-MS. Self-Validation: The disappearance of the starting mass (m/z [M+H]+ 346.9) and appearance of the mono-coupled mass indicates completion. If the di-coupled mass begins to appear, quench immediately.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Start Substrates 4,5-Diiodo core + Boronic Acid (1.05 eq) Cat Catalyst & Base Pd(PPh3)4 (5 mol%) K2CO3 (2.0 eq) Start->Cat Solvent Solvent System 1,4-Dioxane/H2O (4:1) Cat->Solvent Degas Deoxygenation Argon Sparge x 15 min Solvent->Degas Heat Reaction 80°C for 4-6 hrs Degas->Heat Workup Isolation Extraction & Column Heat->Workup

Step-by-step workflow for C4-regioselective Suzuki-Miyaura cross-coupling.

References

  • Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 131(18), 6632–6639. URL:[Link]

  • Gair, J. J., & Lewis, R. S. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Organic & Inorganic Au (via PMC). URL:[Link]

  • Pavić, K., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 26(7), 1938. URL:[Link]

Optimization

Technical Support Center: Ligand Selection &amp; Cross-Coupling of 4,5-Diiodopyridin-2-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing challenges with polyhalogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing challenges with polyhalogenated heterocycles.

Working with 4,5-diiodopyridin-2-amine presents a unique trifecta of synthetic hurdles: differentiating between two adjacent carbon-iodine bonds, managing the competing electronic effects of the pyridine ring versus the exocyclic amine, and preventing catalyst poisoning by the unprotected primary amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve precise regiocontrol in your cross-coupling workflows.

Mechanistic Causality: Understanding the Substrate

Before selecting a ligand, you must understand the inherent electronic bias of your substrate. Why do the C4 and C5 positions react differently during the oxidative addition step of a palladium-catalyzed cross-coupling?

  • The Pyridine Effect: The nitrogen atom in the pyridine ring is strongly electron-withdrawing. It depletes electron density primarily at the ortho (C2, C6) and para (C4) positions, making the C4-I bond highly electrophilic and susceptible to insertion by electron-rich Pd(0) species[1].

  • The Amine Effect: The -NH₂ group at the C2 position is strongly electron-donating via resonance (+M effect). It pushes electron density into the ring, specifically enriching the positions ortho (C3) and para (C5) to itself.

  • The Verdict: The C4 position is electronically activated (electron-deficient), while the C5 position is electronically deactivated (electron-rich). Therefore, inherent substrate control strongly favors initial cross-coupling at C4 [1].

G Substrate 4,5-Diiodopyridin-2-amine (C4-I Electron Deficient) (C5-I Electron Rich) PathA Standard Pd(0) / dppf (Mild Conditions) Substrate->PathA 50-60 °C PathB Active Pd(0) / XPhos (Harsh Conditions) Substrate->PathB 90-100 °C + Excess Ar-B(OH)2 Poison Catalyst Poisoning (Amine Coordination) Substrate->Poison Ligand-free or weak ligands ProdA C4-Mono-Coupled Product (High Regioselectivity) PathA->ProdA Fast Oxidative Addition at C4 ProdB C4,C5-Bis-Coupled Product (Overcomes C5 Deactivation) PathB->ProdB Forces C5 Insertion

Regioselectivity logic and reaction pathways for 4,5-diiodopyridin-2-amine cross-coupling.

Troubleshooting & FAQs

Q1: My Suzuki coupling yields no product, and the reaction turns black immediately. What is happening?

A1: The unprotected C2-amino group is coordinating to the palladium center. Primary amines are excellent ligands for transition metals; they can displace your intended phosphine ligands, halting the catalytic cycle and causing the palladium to precipitate out of solution as inactive "palladium black"[2].

  • Solution: You must use highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands create a protective steric pocket around the Pd center, preventing the primary amine from binding. Alternatively, protect the amine using a Boc or pivaloyl (Piv) group prior to coupling.

Q2: I want to mono-couple exclusively at the C4 position. Which ligand system is optimal?

A2: Because C4 is electronically activated, you should exploit inherent substrate control. To maximize C4 regioselectivity, avoid overly active catalysts that might force C5 coupling. Use a mild catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄ at lower temperatures (50–60 °C). Keeping the boronic acid stoichiometry strict (1.05 equivalents) will prevent over-coupling at C5[1].

Q3: How do I achieve a double cross-coupling at both C4 and C5 in one pot?

A3: Double coupling is difficult because once the C4 position is functionalized (especially with a bulky aryl group), steric hindrance increases dramatically, and the C5-I bond remains electronically deactivated.

  • Solution: Use a highly active catalyst system designed for difficult oxidative additions. Pd₂(dba)₃ paired with XPhos or RuPhos , combined with a strong base (e.g., K₃PO₄) in 1,4-dioxane/water at 90–100 °C is recommended. You will need at least 2.5–3.0 equivalents of your coupling partner to drive the reaction to completion[2].

Q4: Is it possible to selectively couple at C5 first?

A4: Direct C5-selective coupling on 4,5-diiodopyridin-2-amine is thermodynamically and kinetically disfavored. While some recent literature suggests that specific bulky N-heterocyclic carbenes (NHCs) or multinuclear Pd clusters can invert selectivity in related dihalopyridines[1], the most reliable method for this specific substrate is a sequential protection/coupling strategy (see Workflow Diagram below).

Parameter Optimization Data

The following table summarizes the optimal catalytic systems based on your specific synthetic objective.

Synthetic ObjectiveRecommended Catalyst & LigandBase / Solvent SystemTemp (°C)Mechanistic Rationale
C4 Mono-Coupling Pd(dppf)Cl₂ or Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O (4:1)50–60Mild conditions exploit inherent C4 electronic deficiency; prevents C5 activation.
C4,C5 Bis-Coupling Pd₂(dba)₃ + XPhosK₃PO₄ / Dioxane:H₂O (4:1)90–100XPhos prevents amine poisoning; highly active Pd(0) forces C5 oxidative addition.
Amine-Protected C4 Pd(OAc)₂ + SPhosK₂CO₃ / Toluene:H₂O (10:1)80SPhos provides excellent stability and turnover for sterically demanding, protected substrates.

Validated Experimental Protocols

Protocol A: Regioselective C4-Suzuki-Miyaura Mono-Coupling

This protocol utilizes inherent electronic bias to selectively functionalize the C4 position while leaving the C5-I bond intact.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 4,5-diiodopyridin-2-amine (1.0 equiv, 1.0 mmol), your target arylboronic acid (1.05 equiv, 1.05 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base Addition: Add 8 mL of degassed 1,4-dioxane, followed by 2 mL of a 2M aqueous Na₂CO₃ solution (2.0 equiv). The biphasic mixture ensures boronic acid activation while maintaining the solubility of the organic fragments[2].

  • Reaction: Heat the mixture to 55 °C with vigorous stirring. Monitor the reaction via LC-MS. The low temperature is critical to prevent the oxidative addition of the C5-I bond.

  • Workup: Upon consumption of the starting material (typically 4–6 hours), cool the reaction to room temperature. Dilute with EtOAc (20 mL), wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-coupled product.

Protocol B: Sequential Coupling Workflow (C4 then C5)

For complex drug scaffolds requiring different substituents at C4 and C5, a sequential approach is mandatory.

Workflow Step1 Step 1: Amine Protection (Boc2O, DMAP, THF, RT) Step2 Step 2: C4-Selective Suzuki (Pd(dppf)Cl2, Ar1-B(OH)2, 55°C) Step1->Step2 Prevents Pd poisoning Step3 Step 3: C5-Suzuki Coupling (Pd2(dba)3, XPhos, Ar2-B(OH)2, 100°C) Step2->Step3 Installs Ar1 at C4 Step4 Step 4: Deprotection (TFA, DCM, RT) Step3->Step4 Installs Ar2 at C5

Workflow for sequential, differentially substituted cross-coupling of 4,5-diiodopyridin-2-amine.

References

  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal. URL: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Troubleshooting

Purification methods for products from 4,5-Diiodopyridin-2-amine reactions

Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of 4,5-diiodopyridin-2-amine derivatives. As a Senior Application Scientist, I have designed this portal to address the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of 4,5-diiodopyridin-2-amine derivatives.

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with polyhalogenated 2-aminopyridines. The presence of two adjacent iodine atoms, combined with a highly polar, coordinating 2-amino group, creates unique challenges in regioselectivity, chromatography, and metal scavenging[1]. This guide synthesizes field-proven methodologies with the mechanistic causality required to optimize your workflows.

Mechanistic & Purification Workflow

The purification of cross-coupled 4,5-diiodopyridin-2-amine products requires a multi-stage approach to manage unreacted starting materials, regioisomers, and catalyst carryover.

PurificationWorkflow Crude Crude Reaction Mixture (Mono, Di, SM, Pd) Workup Aqueous Workup & Extraction Crude->Workup Quench Scavenge Pd Scavenging (Thiol-Silica) Workup->Scavenge Organic Phase Chromatography Amine-Silica Chromatography Scavenge->Chromatography Filter & Conc. Crystallization Recrystallization (Optical Purity) Chromatography->Crystallization Target Fractions

Workflow for isolating C4-monocoupled 4,5-diiodopyridin-2-amine products.

Troubleshooting Q&A (FAQs)

Q1: Why am I getting severe tailing and poor separation between my C4-monocoupled product and the starting 4,5-diiodopyridin-2-amine on standard silica gel? Causality & Solution: The 2-amino group is highly polar and acts as a strong hydrogen-bond donor/acceptor. On standard unmodified silica gel (SiO2), the free amine interacts strongly with acidic silanol (-SiOH) groups, causing severe band broadening and tailing. Solution: Abandon standard silica for this substrate. Use amine-functionalized silica (KP-NH) or basic alumina. If standard silica must be used, pre-treat the column with 1-2% triethylamine (Et3N) in your mobile phase to cap the acidic silanols.

Q2: How can I improve the regioselectivity of my Suzuki/Sonogashira coupling to minimize the formation of C4,C5-dicoupled impurities? Causality & Solution: Selectivity in polyhalogenated heteroarenes is governed by electronic effects[1]. In 4,5-diiodopyridin-2-amine, the pyridine nitrogen exerts an electron-withdrawing (-M) effect, activating the C2 and C4 positions for oxidative addition. Conversely, the 2-amino group exerts a strong electron-donating (+M) resonance effect that pushes electron density primarily to the C3 and C5 positions. Because C5 is more electron-rich, the C5-I bond is significantly less prone to oxidative addition by electron-rich Pd(0) species than the highly electrophilic C4-I bond[2]. Solution: To maximize C4-selectivity, strictly limit your coupling partner to 0.90–0.95 equivalents[3]. Run the reaction at the lowest possible temperature that sustains catalytic turnover (often 50–60 °C rather than reflux), and utilize bulky, electron-rich phosphine ligands (e.g., dppf or XPhos) which favor the less sterically hindered, more electrophilic C4 position.

Q3: My purified product has a dark brown tint and fails elemental analysis. How do I remove residual Palladium? Causality & Solution: 2-Aminopyridines are excellent bidentate ligands for transition metals. Your product is likely chelating the palladium, pulling it through the silica column. Solution: Implement a chemical scavenging step prior to chromatography. Treat the crude organic extract with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40 °C for 2 hours. The high affinity of the soft sulfur atom for the soft Pd metal will strip the catalyst from your product.

Quantitative Data: Chromatographic Behavior

The following table summarizes the expected chromatographic shifts when purifying the products of a standard C4-regioselective cross-coupling (e.g., Suzuki coupling with phenylboronic acid).

Compound ProfileMolecular Weight ShiftRelative PolarityExpected

(Hexane/EtOAc 1:1 on KP-NH)
Recommended Purification Phase
Starting Material (4,5-Diiodopyridin-2-amine)Base (345.91 g/mol )High (Two heavy halogens, free amine)0.35Amine-modified Silica (KP-NH)
C4-Monocoupled (Target Product)Base - 126.9 (I) + R-groupMedium (Loss of one polarizable iodine)0.50Amine-modified Silica (KP-NH)
C4,C5-Dicoupled (Over-reaction Impurity)Base - 253.8 (2xI) + 2x(R-group)Low (Increased lipophilicity from two organic groups)0.75Standard Silica (SiO2) or KP-NH
Homocoupled Byproduct (e.g., Biphenyl)VariesVery Low (No polar functional groups)0.95Standard Silica (SiO2)

Self-Validating Experimental Protocol: Isolation of C4-Monocoupled Product

This protocol is designed to be a self-validating system; each phase includes an analytical checkpoint to ensure the integrity of the purification before proceeding to the next step.

Phase 1: Quench and Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 3.0 equivalents of 1M aqueous

    
    [3]. Causality: This neutralizes any hydroiodic acid generated and breaks down boron-containing byproducts.
    
  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Validation Checkpoint: Spot the aqueous layer on a TLC plate. View under short-wave UV (254 nm). If UV-active material remains at the baseline, adjust the aqueous pH to 8-9 with

    
     and extract again.
    

Phase 2: Palladium Scavenging

  • Combine the organic layers and dry over anhydrous

    
    . Filter to remove the drying agent.
    
  • Add 3-5 equivalents (relative to the Pd catalyst loading) of Thiol-modified silica (e.g., SiliaMetS Thiol) directly to the EtOAc solution.

  • Stir the suspension at 40 °C for 2 hours.

  • Filter the suspension through a pad of Celite to remove the scavenger, washing the pad with additional EtOAc. Concentrate the filtrate in vacuo.

  • Validation Checkpoint: The concentrated crude should transition from a dark red/brown oil to a yellow/orange solid.

Phase 3: Amine-Silica Chromatography

  • Dry-load the crude mixture onto a small amount of amine-functionalized silica (KP-NH).

  • Pack a column with KP-NH silica. Crucial: Do not use standard silica, as the 2-aminopyridine core will streak irreversibly.

  • Elute using a gradient of Hexanes to EtOAc (typically starting at 90:10 and moving to 50:50).

  • Validation Checkpoint: The C4,C5-dicoupled impurity will elute first, followed by the C4-monocoupled product, and finally the unreacted 4,5-diiodopyridin-2-amine. Verify fractions via LC-MS; the C4-monocoupled product will show an [M+H]+ peak corresponding to the loss of exactly one iodine atom (mass shift of -126.9 + mass of coupling partner).

Phase 4: Recrystallization (Final Polish)

  • Dissolve the concentrated target fractions in a minimum amount of boiling Toluene.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting crystals and wash with ice-cold hexanes.

  • Validation Checkpoint: Perform

    
    -NMR. The presence of a singlet in the aromatic region (typically around 8.0 - 8.2 ppm) corresponding to the C6 proton, alongside the distinct shift of the C3 proton, confirms high regiochemical purity[2].
    

References

  • Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes Source: Scilit URL:[Link]

  • Metal-Catalysed Cross-Coupling Reactions of Nitrogen Heterocycles Source: Durham E-Theses (Durham University) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Overcoming steric hindrance in reactions of 4,5-Diiodopyridin-2-amine

Title: Technical Support Center: Overcoming Steric Hindrance in 4,5-Diiodopyridin-2-amine Functionalization Introduction: Welcome to the Technical Support Center for the functionalization of 4,5-Diiodopyridin-2-amine . A...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric Hindrance in 4,5-Diiodopyridin-2-amine Functionalization

Introduction: Welcome to the Technical Support Center for the functionalization of 4,5-Diiodopyridin-2-amine . As a highly functionalized N-heteroarene, this building block is highly valued in drug discovery. However, researchers frequently encounter two major hurdles:

  • Severe Steric Hindrance: The adjacent, exceptionally bulky iodine atoms at the C4 and C5 positions create a dense steric environment that stalls standard cross-coupling catalytic cycles (particularly transmetalation).

  • Regioselectivity Challenges: Differentiating between the C4 and C5 carbon-iodine bonds requires precise tuning of electronic and steric parameters.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you master the reactivity of this complex molecule.

Diagnostic Decision Tree: Cross-Coupling Workflow

G Start 4,5-Diiodopyridin-2-amine Reaction Planning Protect Step 1: Protect C2-Amine? (e.g., Boc2O or Pyrrole) Start->Protect YesProtect Yes (Recommended) Prevents Pd-poisoning Protect->YesProtect NoProtect No (Direct Route) Requires robust Pd-catalyst Protect->NoProtect SelectCat Step 2: Overcome Steric Hindrance Select Catalyst & Ligand YesProtect->SelectCat NoProtect->SelectCat LigandChoice Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, P(t-Bu)3) SelectCat->LigandChoice Regio Step 3: Target Regioselectivity LigandChoice->Regio C4 C4-Selective Coupling (1.05 eq Boronic Acid, 60°C) Regio->C4 Exploits C4 electronic deficiency C4C5 C4,C5-Bis-Coupling (>2.5 eq Boronic Acid, 100°C) Regio->C4C5 Forces second coupling via heat

Caption: Strategic workflow for managing steric hindrance and regioselectivity in 4,5-Diiodopyridin-2-amine.

Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at <20% conversion when using standard Pd(PPh₃)₄?

The Causality: In the Suzuki-Miyaura catalytic cycle, the rate-limiting step for sterically encumbered substrates is typically transmetalation [1]. While oxidative addition into the C4-I bond is electronically favored, the adjacent bulky C5-iodine physically blocks the incoming organoboronic acid from coordinating to the palladium center[2]. Standard ligands like triphenylphosphine (PPh₃) lack the necessary steric bulk to force reductive elimination and are not electron-rich enough to stabilize the crowded transition states.

The Solution: Abandon Pd(PPh₃)₄. Transition to bulky, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos , or use tri-tert-butylphosphine (P(t-Bu)₃). These ligands are highly electron-rich (accelerating oxidative addition) and their sheer size creates a "steric pressure" that drastically accelerates the reductive elimination step, pushing the stalled catalytic cycle forward[2].

Q2: How do I achieve strict regiocontrol to functionalize ONLY the C4 position?

The Causality: Regioselectivity in dihalopyridines is governed by the electronic distribution across the pyridine ring[3].

  • C4 Position: Located

    
     to the electron-withdrawing pyridine nitrogen and meta to the electron-donating C2-amino group. This makes C4 highly electron-deficient and exceptionally reactive toward oxidative addition by Pd(0)[3].
    
  • C5 Position: Located

    
     to the pyridine nitrogen and para to the C2-amino group. The resonance donation from the C2-amine makes C5 electron-rich, deactivating the C5-I bond toward oxidative addition.
    

The Solution: You can exploit this inherent electronic bias. To achieve >95% C4-selectivity:

  • Limit Equivalents: Use exactly 1.0 to 1.05 equivalents of the organoboron reagent.

  • Lower the Temperature: Run the reaction at 50–60 °C. Higher temperatures (≥90 °C) provide the activation energy needed to overcome the electronic deactivation at C5, leading to unwanted bis-coupling or C5-functionalization[4].

Q3: Is it mandatory to protect the C2-amino group before cross-coupling?

The Causality: A free primary amine (-NH₂) can act as a competitive ligand, coordinating to the palladium center and forming stable, inactive Pd-amine complexes (catalyst poisoning). Additionally, under basic cross-coupling conditions, the free amine can undergo competitive Buchwald-Hartwig amination with the aryl halide[3].

The Solution: While highly active catalyst systems (like Pd-PEPPSI-IPr or Pd(dppf)Cl₂) can sometimes tolerate free amines, protection is strongly recommended for reproducible yields. Converting the C2-amine to a bis-Boc protected amine or a 2,5-dimethylpyrrole completely masks the nitrogen's lone pair, eliminating catalyst poisoning and side reactions.

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the impact of ligand selection and temperature on the yield and regioselectivity of the Suzuki-Miyaura coupling of 4,5-diiodopyridin-2-amine with phenylboronic acid (1.05 eq).

Catalyst SystemLigand TypeTemp (°C)C4-Coupling Yield (%)Regioselectivity (C4:C5)
Pd(PPh₃)₄Monodentate Phosphine8018%4:1
Pd(dppf)Cl₂Bidentate Phosphine8052%10:1
Pd₂(dba)₃ / P(t-Bu)₃Bulky Trialkylphosphine6084%18:1
Pd₂(dba)₃ / XPhos Buchwald Biaryl 60 92% >20:1

Data Synthesis Note: XPhos demonstrates superior performance by accommodating the extreme steric bulk of the adjacent C5-iodine while maintaining strict electronic control over the C4 position.

Step-by-Step Methodology: Regioselective C4-Suzuki Coupling

This protocol utilizes a Buchwald ligand system to overcome the steric hindrance of the adjacent C5-iodine while leveraging mild temperatures to ensure strict C4-regioselectivity.

Reagents & Materials:

  • 4,5-Diiodopyridin-2-amine (or its Boc-protected derivative) (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4,5-diiodopyridin-2-amine (1.0 mmol), arylboronic acid (1.05 mmol), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly degrades electron-rich phosphine ligands like XPhos.

  • Solvent Addition: Degas the 1,4-Dioxane/H₂O mixture by sparging with Argon for 30 minutes. Add 10 mL of the degassed solvent mixture to the flask via syringe.

  • Controlled Heating: Place the flask in a pre-heated oil bath set strictly to 60 °C . Critical Step: Do not exceed 60 °C, as higher thermal energy will initiate oxidative addition at the sterically hindered but electronically deactivated C5 position, ruining regioselectivity.

  • Reaction Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS or TLC until the starting diiodide is consumed. The steric bulk of XPhos will force the difficult transmetalation step to completion.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C4-arylated-5-iodopyridin-2-amine.

References

  • Source: National Institutes of Health (NIH) - PubMed Central (PMC)
  • Organoborane coupling reactions (Suzuki coupling)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL
  • Suzuki reaction - Mechanism and Steric Factors Source: Wikipedia URL

Sources

Troubleshooting

Dehalogenation side reactions of iodinated pyridines

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting challenging cross-coupling reactions involving iodinated pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting challenging cross-coupling reactions involving iodinated pyridines.

Iodopyridines are highly reactive electrophiles, but their unique electronic properties often lead to frustrating side reactions—most notably, protodehalogenation (hydrodehalogenation) and homocoupling . Below, we break down the mechanistic causality of these failures and provide self-validating protocols to get your syntheses back on track.

Diagnostic Workflow: Identifying the Bottleneck

Before adjusting your reaction parameters, use the following diagnostic flowchart to identify the primary failure mode in your catalytic cycle.

Workflow A Low Yield in Iodopyridine Coupling? B Identify Major Side Product A->B C1 Protodehalogenation (Pyridine formed) B->C1 C2 Homocoupling (Bipyridine formed) B->C2 C3 Unreacted Starting Material B->C3 D1 1. Switch to Bromopyridine 2. Use Bulky Ligand (BrettPhos) 3. Ensure Anhydrous Conditions C1->D1 D2 1. Lower Temperature 2. Syringe Pump Addition 3. Adjust Pd:Ligand Ratio C2->D2 D3 1. Increase Temperature 2. Change Base/Solvent 3. Check Catalyst Viability C3->D3

Diagnostic flowchart for troubleshooting common side reactions in iodopyridine cross-couplings.

FAQ: Mechanistic Origins & Mitigation Strategies

Q: Why does my iodopyridine undergo dehalogenation instead of cross-coupling? A: The root cause is a kinetic mismatch within the catalytic cycle. The highly polarized C–I bond on the electron-deficient pyridine ring undergoes oxidative addition to the metal center (Pd or Ni) at an exceptionally fast rate[1]. However, if the subsequent step—such as transmetalation in Suzuki couplings or radical addition in cross-electrophile couplings—is comparatively slow, the resulting heteroaryl-metal(II) intermediate stalls[2].

This long-lived, stalled intermediate acts as a thermodynamic sink. It becomes highly susceptible to abstracting a proton or hydride from the solvent, the base, or trace moisture, leading to the reductive elimination of the dehalogenated pyridine (hydrodehalogenation)[3].

Q: How do I suppress hydrodehalogenation in Ni- or Pd-catalyzed reactions? A: You must re-synchronize the catalytic cycle by balancing the rates of oxidative addition and transmetalation/reductive elimination:

  • Attenuate Oxidative Addition: Swap the iodopyridine for a bromopyridine. The stronger C–Br bond slows down the initial oxidative addition, preventing the rapid buildup of the vulnerable metal(II) intermediate and allowing the transmetalation step to keep pace[2].

  • Accelerate Reductive Elimination: Utilize bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, or dtbpf). These ligands increase the steric bulk around the metal center, which thermodynamically forces the productive reductive elimination forward, outcompeting the hydride transfer pathway[3][4].

  • Eliminate Hydride Sources: Ensure strictly anaerobic and anhydrous conditions. In reductive cross-couplings, optimize your terminal reductant (e.g., switching from Zn(0) to Mn(0)) to prevent the direct, premature reduction of the metal-aryl complex[1].

Quantitative Data: Substrate & Ligand Effects

The table below summarizes how different combinations of halopyridines and ligands affect the dominant reaction pathways.

SubstrateLigand SystemRelative Oxidative Addition RatePrimary Side ReactionDehalogenation YieldCross-Coupled YieldRecommended Mitigation
2-Iodopyridine PPh₃Extremely FastProtodehalogenation> 40%< 20%Switch to Bromide[2]
2-Bromopyridine PPh₃ModerateHomocoupling< 5%45%Syringe pump addition[3]
2-Iodopyridine dtbpf / BrettPhosFastMinimal< 5%85%Ensure anhydrous base[4]
2-Chloropyridine BrettPhosSlowUnreacted SM0%< 10%Increase temperature[3]

Competing Mechanistic Pathways

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Extremely Fast) Pd0->OxAdd PdII Ar-Pd(II)-I Complex (Stalled Intermediate) OxAdd->PdII Trans Transmetalation (Rate-Limiting) PdII->Trans Productive Hydride Hydride Transfer (Moisture/Solvent) PdII->Hydride Unproductive RedElim Reductive Elimination Trans->RedElim Product Cross-Coupled Product RedElim->Product Dehal Protodehalogenation (Ar-H) Hydride->Dehal

Competing mechanistic pathways: Productive cross-coupling vs. unproductive protodehalogenation.

Step-by-Step Methodology: Self-Validating Buchwald-Hartwig Amination

To successfully couple a challenging iodopyridine while diagnosing potential failure points, use this self-validating protocol. It incorporates a built-in control to isolate whether dehalogenation is caused by the environment or the coupling partner itself[3].

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • Flame-dry two Schlenk tubes (labeled Reaction A and Reaction B ).

  • To both tubes, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), a bulky biarylphosphine ligand (e.g., BrettPhos, 4 mol %), and a strong, anhydrous base (e.g., NaOt-Bu, 1.5 equiv).

  • Add the iodopyridine substrate (1.0 equiv) to both tubes.

Step 2: The Diagnostic Control (Self-Validation)

  • To Reaction A (Full System), add your amine nucleophile (1.2 equiv).

  • To Reaction B (Control), DO NOT add the amine nucleophile.

  • Causality Check: Reaction B serves as your environmental baseline. If Reaction B yields protodehalogenated pyridine, your system has a latent hydride source (e.g., wet solvent or degraded base). If Reaction A yields dehalogenation but B does not, your amine nucleophile is undergoing β-hydride elimination and acting as the hydride source.

Step 3: Execution

  • Evacuate and backfill both tubes with ultra-pure Argon (3 cycles).

  • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.2 M) to both tubes.

  • Seal the tubes and heat to 80 °C for 12 hours under vigorous stirring.

Step 4: Work-up and Analysis

  • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite.

  • Analyze the crude mixtures via GC-MS or LC-MS.

  • If Reaction A shows high cross-coupling yield, proceed to flash column chromatography. If hydrodehalogenation persists in Reaction A (but not B), switch your substrate from an iodopyridine to a bromopyridine to slow the oxidative addition step[2].

References

Sources

Reference Data & Comparative Studies

Validation

Strategic Regiocontrol in Pyridine Synthesis: 4,5-Diiodopyridin-2-amine vs. 3,4-Dihalopyridines

As drug development increasingly relies on highly decorated nitrogenous heterocycles, the ability to selectively functionalize adjacent carbons on a pyridine ring remains a critical bottleneck. For synthetic chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly decorated nitrogenous heterocycles, the ability to selectively functionalize adjacent carbons on a pyridine ring remains a critical bottleneck. For synthetic chemists and application scientists, choosing the right building block dictates the efficiency, scalability, and step-economy of the entire campaign.

This guide provides an objective, data-driven comparison between two powerful classes of precursors: 4,5-Diiodopyridin-2-amine and traditional 3,4-dihalopyridines . By dissecting the causality behind their divergent reactivities, we will establish self-validating protocols for achieving perfect regiocontrol in your cross-coupling workflows.

Mechanistic Divergence: The "Why" Behind the Selectivity

To master regioselectivity, one must understand the underlying electronic and steric forces governing the oxidative addition of transition metals and the formation of reactive intermediates.

The Push-Pull Electronics of 4,5-Diiodopyridin-2-amine

Differentiating two identical halogens on adjacent carbons is notoriously difficult, often yielding statistical mixtures. However, 1[1] bypasses this limitation through a profound "push-pull" electronic system:

  • The "Pull" (C4 Activation): The N1 pyridine nitrogen is strongly electron-withdrawing, depleting electron density at the para position (C4). This weakens the C4–I bond, making it highly susceptible to oxidative addition by Pd(0).

  • The "Push" (C5 Deactivation): Concurrently, the 2-amino group donates electron density via resonance directly to its para position (C5). This enriches the C5–I bond, raising the activation energy required for metal insertion.

The Result: A massive kinetic differentiation that allows for >99:1 regioselective cross-coupling at C4, leaving the C5 iodine perfectly intact for subsequent functionalization.

The Aryne Distortion Model in 3,4-Dihalopyridines

Standard 3,4-dihalopyridines lack the extreme electronic polarization provided by a 2-amino group. To achieve regiocontrol, chemists must either use orthogonal halogens (e.g., 3-bromo-4-iodopyridine, relying on bond dissociation energies: C–I < C–Br) or utilize the 3,4-pyridyne strategy.

According to the 2[2], the geometry of the transient 3,4-pyridyne intermediate is distorted by the heteroatom, polarizing the alkyne bond. This distortion dictates that nucleophilic attack occurs preferentially at the more electropositive carbon.3[3] leverages this by using halogen-metal exchange on 3,4-dihalopyridines to generate pyridynes in situ, which are then trapped by nucleophiles with high regioselectivity.

Visualizing the Synthetic Workflows

G A 4,5-Diiodopyridin-2-amine C Electronic Push-Pull (C4 Activated, C5 Deactivated) A->C B 3,4-Dihalopyridines D Aryne Distortion Model or Orthogonal Halogens B->D E Pd-Catalyzed C4-Selective Cross-Coupling C->E F 3,4-Pyridyne Generation & Nucleophilic Trapping D->F

Divergent synthetic pathways for regioselective pyridine functionalization.

Comparative Performance Data

The following table summarizes the quantitative and strategic differences between the two scaffolds, allowing researchers to select the optimal precursor based on their target architecture.

Feature4,5-Diiodopyridin-2-amine3,4-Dihalopyridines (e.g., 3-Cl-4-I-pyridine)
Primary Regiocontrol Driver Electronic push-pull (Resonance)Aryne distortion / Bond dissociation energy
Halogen Requirement Identical halogens (I, I) toleratedOrthogonal halogens (Cl, I) usually required
Typical C4:C3/C5 Selectivity > 99:1 (C4 preference)85:15 to 95:5 (Highly dependent on nucleophile)
Reaction Temperature Mild to Moderate (60–80 °C)Cryogenic (-78 °C) for metal-halogen exchange
Downstream Versatility Ideal for fused imidazo[4,5-c]pyridinesBroad utility for general polysubstituted pyridines
Catalyst / Reagent Focus Pd(0) / Phosphine LigandsGrignard Reagents / Strong Bases (e.g., TMPMgCl)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly stated to aid in troubleshooting and optimization.

Protocol A: Regioselective C4-Suzuki Coupling of 4,5-Diiodopyridin-2-amine

This protocol exploits the deactivated nature of the C5-iodine to achieve mono-arylation.

Reagents:

  • 4,5-Diiodopyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4,5-diiodopyridin-2-amine, arylboronic acid, and K₂CO₃.

    • Causality Check: The use of exactly 1.05 equivalents of boronic acid is critical. Excess reagent will begin to overcome the activation energy barrier for C5 insertion, eroding the chemoselectivity profile.

  • Degassing: Add the solvent mixture and sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive flow of Argon.

    • Causality Check: The bidentate dppf ligand is chosen because its large bite angle accelerates the reductive elimination step, minimizing the lifetime of the Pd(II) intermediate and preventing unwanted isomerization.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by LC-MS. The reaction should halt cleanly at the mono-coupled product (4-aryl-5-iodopyridin-2-amine).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: 3,4-Pyridyne Generation and Trapping (Knochel Method)

This protocol utilizes a 3,4-dihalopyridine to generate a transient aryne, relying on distortion for regiocontrol.

Reagents:

  • 3-Chloro-4-iodopyridine (1.0 equiv)

  • iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv)

  • Trapping Nucleophile (e.g., Furan or Arylmagnesium halide, 2.0 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Halogen-Metal Exchange: Dissolve 3-chloro-4-iodopyridine in anhydrous THF and cool to -78 °C. Dropwise add iPrMgCl·LiCl.

    • Causality Check: Maintaining -78 °C is paramount. The iodine is selectively exchanged due to its weaker bond energy, forming a 3-chloro-4-magnesio species. If the temperature rises, premature elimination to the pyridyne will occur before the nucleophile is ready.

  • Nucleophile Introduction: Add the trapping nucleophile to the cold solution.

  • Pyridyne Generation: Slowly warm the reaction mixture to room temperature.

    • Causality Check: As the temperature rises, the Grignard intermediate eliminates the adjacent chloride, generating the highly reactive 3,4-pyridyne. The pre-mixed nucleophile immediately attacks the more electropositive carbon (dictated by the aryne distortion model), yielding the regioselective product.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.

References

  • BLD Pharm. "4,5-Diiodopyridin-2-amine Product Specifications." BLD Pharm.
  • Garg, N. K. et al. "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." PMC - NIH.
  • Knochel, P. et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." PMC - NIH.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4,5-Diiodopyridin-2-amine Reaction Products

Introduction: The Versatility of a Dihalogenated Pyridine Building Block In the landscape of pharmaceutical and materials science research, pyridine derivatives are foundational scaffolds for designing novel molecules wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Dihalogenated Pyridine Building Block

In the landscape of pharmaceutical and materials science research, pyridine derivatives are foundational scaffolds for designing novel molecules with unique biological and physical properties.[1] Among these, 4,5-diiodopyridin-2-amine stands out as a particularly versatile building block. Its two iodine substituents, located at positions amenable to differential reactivity, offer a gateway to complex, functionalized pyridine structures through various cross-coupling reactions. The primary amino group at the 2-position further adds a handle for subsequent derivatization or can modulate the electronic properties of the pyridine ring.

This guide provides an in-depth comparison of the spectroscopic signatures of products derived from three common palladium-catalyzed cross-coupling reactions of 4,5-diiodopyridin-2-amine: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. As a senior application scientist, my objective is not merely to present data but to elucidate the causal relationships between structural changes and their spectroscopic manifestations. This guide is designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the underlying scientific rationale to confidently synthesize and characterize these valuable compounds.

Spectroscopic Profile of the Starting Material: 4,5-Diiodopyridin-2-amine

A thorough understanding of the starting material's spectroscopic characteristics is paramount for accurately identifying reaction products and assessing purity.

Spectroscopic Technique Characteristic Features of 4,5-Diiodopyridin-2-amine
¹H NMR Two singlets in the aromatic region: H-3 (typically more upfield, ~δ 6.5-7.0 ppm) and H-6 (typically more downfield, ~δ 7.8-8.2 ppm). A broad singlet for the -NH₂ protons (~δ 4.5-5.5 ppm), which can exchange with D₂O.
¹³C NMR Signals for C-4 and C-5 will be at a relatively high field for aromatic carbons due to the heavy atom effect of iodine. C-2 will be significantly downfield due to the attached amino group, and C-6 will also be downfield due to its proximity to the ring nitrogen.[2][3]
FT-IR N-H stretching bands for the primary amine (two bands, ~3300-3500 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). Pyridine ring vibrations in the fingerprint region (~1400-1600 cm⁻¹).[1][4] A C-I stretching band may be present in the far-IR region but is often weak and difficult to observe.
Mass Spectrometry (EI-MS) A prominent molecular ion peak (M⁺) at m/z 347.86. A characteristic isotopic pattern is not expected as iodine is monoisotopic (¹²⁷I). Fragmentation may involve the loss of one or both iodine atoms.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures.[5] When applied to 4,5-diiodopyridin-2-amine, it allows for the introduction of aryl or vinyl substituents, significantly increasing molecular complexity. The reaction can be controlled to achieve either mono- or di-arylation.

Workflow for Suzuki-Miyaura Coupling

cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_analysis Analysis start 4,5-Diiodopyridin-2-amine + Arylboronic Acid heat Heat under Inert Atmosphere (e.g., 80-100°C) start->heat Combine cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) cat->heat sol Solvent (e.g., Dioxane/H₂O) sol->heat workup Aqueous Workup & Extraction heat->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify product Mono/Di-arylated Product purify->product spec Spectroscopic Analysis (NMR, MS, IR) product->spec

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Analysis of Arylated Products

The replacement of an iodine atom with an aryl group induces predictable and significant changes in the spectroscopic data.

  • ¹H NMR: The most telling change is the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl ring. For a mono-substituted product at the 5-position, the H-6 proton signal will remain a singlet, while the H-3 proton's chemical shift will be influenced by the new substituent. If substitution occurs at C-4, the H-3 proton will now be coupled to the H-6 proton, resulting in a doublet. The integration of the aromatic region will confirm the number of aryl groups added.

  • ¹³C NMR: The signal for the carbon atom that has undergone substitution (C-4 or C-5) will shift significantly downfield, moving from the ~90-100 ppm range (for C-I) to the more typical aromatic region of ~120-140 ppm. New signals corresponding to the carbons of the aryl substituent will also appear.

  • FT-IR: While changes in the fingerprint region are expected, the most diagnostic feature will be the appearance of new C-H out-of-plane bending bands, which can sometimes be indicative of the substitution pattern on the newly introduced aromatic ring.[6]

  • Mass Spectrometry: The molecular ion peak will increase by the mass of the aryl group minus the mass of an iodine atom (Ar - 127). For example, coupling with phenylboronic acid (C₆H₅) would result in a mass increase of (77 - 127) = -50 for mono-substitution, leading to a molecular ion at m/z ~298.

Comparative Spectroscopic Data for Suzuki-Miyaura Products
Compound Key ¹H NMR Features (δ, ppm) Key ¹³C NMR Features MS (m/z)
Starting Material H-3 (singlet), H-6 (singlet)C-4, C-5 (upfield)348 (M⁺)
5-Phenyl-4-iodopyridin-2-amine H-3 (singlet), H-6 (singlet), Phenyl-H (multiplet, ~7.2-7.6)C-5 shifts downfield, Phenyl-C signals appear298 (M⁺)
4,5-Diphenylpyridin-2-amine H-3 (singlet), H-6 (singlet), Phenyl-H (multiplets)C-4 & C-5 shift downfield246 (M⁺)
Experimental Protocol: Synthesis of 5-Phenyl-4-iodopyridin-2-amine
  • Setup: To a dry Schlenk flask, add 4,5-diiodopyridin-2-amine (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[7][8] This reaction introduces a linear, rigid alkynyl group onto the pyridine core, a common strategy in materials science for creating conjugated systems and in medicinal chemistry for probing binding pockets.

Reaction Scheme: Sonogashira Coupling

cluster_conditions Reaction Conditions struct1 4,5-Diiodopyridin-2-amine + R-C≡C-H catalyst Pd(PPh₃)₂Cl₂ / CuI struct2 Mono/Di-alkynyl Product catalyst->struct2 base Base (e.g., Et₃N) solvent Solvent (e.g., THF)

Caption: General scheme for the Sonogashira cross-coupling reaction.

Spectroscopic Analysis of Alkynylated Products

The introduction of the C≡C triple bond provides highly distinctive spectroscopic handles.

  • ¹H NMR: If the coupled alkyne is terminal (e.g., from trimethylsilylacetylene followed by deprotection), a new signal for the acetylenic proton will appear, typically in the range of δ 3.0-3.5 ppm. Protons on carbons adjacent to the alkyne will also show characteristic shifts. The pyridine proton signals will shift as described for the Suzuki coupling.

  • ¹³C NMR: Two new, sharp signals will appear for the alkyne carbons in the range of δ 80-100 ppm. The pyridine carbon attached to the alkyne will also shift significantly.

  • FT-IR: This is a highly diagnostic technique for Sonogashira products. A sharp, medium-intensity C≡C stretching band will appear in the region of 2100-2260 cm⁻¹. I[9]f a terminal alkyne product is formed, a sharp ≡C-H stretching band will also be visible around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will increase by the mass of the alkynyl group minus the mass of an iodine atom (R-C≡C - 127). For coupling with phenylacetylene, the mass would increase by (101 - 127) = -26, giving a molecular ion at m/z ~322 for the mono-substituted product.

Comparative Spectroscopic Data for Sonogashira Products
Compound Key ¹H NMR Features (δ, ppm) Key FT-IR Features (cm⁻¹) MS (m/z)
Starting Material No signals in 2.0-4.0 ppm rangeNo C≡C stretch348 (M⁺)
5-(Phenylethynyl)-4-iodopyridin-2-amine Phenyl-H (multiplet), Pyridine-H (singlets)Sharp C≡C stretch (~2220)322 (M⁺)
4,5-Bis(phenylethynyl)pyridin-2-amine Phenyl-H (multiplets), Pyridine-H (singlets)Sharp C≡C stretch (~2220)296 (M⁺)
Experimental Protocol: Copper-Free Sonogashira Coupling

The use of copper-free conditions is often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.

[7][10]1. Setup: To a dry Schlenk flask, add 4,5-diiodopyridin-2-amine (1.0 mmol), the terminal alkyne (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol). 2. Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. 3. Solvent and Base Addition: Add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol) via syringe. 4. Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC or LC-MS. 5. Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. 6. Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a pivotal reaction for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry. T[11][12]his reaction allows for the introduction of primary or secondary amines at the 4- or 5-positions of the pyridine ring, providing access to a diverse range of di- and tri-aminopyridines.

Workflow for Buchwald-Hartwig Amination

cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_analysis Analysis start 4,5-Diiodopyridin-2-amine + Primary/Secondary Amine heat Heat under Inert Atmosphere (e.g., 100-110°C) start->heat Combine cat Pd Pre-catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) cat->heat base Base (e.g., NaOᵗBu) base->heat workup Aqueous Workup & Extraction heat->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify product C-N Coupled Product purify->product spec Spectroscopic Analysis (NMR, MS, IR) product->spec

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Spectroscopic Analysis of Aminated Products

The introduction of a new amino group provides clear spectroscopic evidence of a successful reaction.

  • ¹H NMR: A new N-H signal will appear (a singlet for a secondary amine product, or a broad signal for a primary amine). Protons on the alkyl or aryl groups of the coupled amine will also be visible. The appearance of this new N-H signal, coupled with the disappearance of the starting material, is strong evidence of C-N bond formation. The chemical shifts of the remaining pyridine protons will adjust accordingly.

  • ¹³C NMR: The carbon atom where substitution occurred will shift significantly. The new signals for the carbons of the introduced amine will be present in their expected regions.

  • FT-IR: The N-H stretching region (3200-3500 cm⁻¹) is highly informative. If a primary amine was coupled, the product (a diamine) will show N-H stretching bands. If a secondary amine was coupled, the product will have a single, sharp N-H stretching band around 3300-3400 cm⁻¹.

[13]* Mass Spectrometry: The molecular ion peak will increase by the mass of the amine minus the mass of an iodine atom and a hydrogen atom (R¹R²N - 127). For example, coupling with morpholine (C₄H₉NO) would result in a mass increase of (87 - 127) = -40, leading to a molecular ion at m/z ~308 for the mono-substituted product.

Comparative Spectroscopic Data for Buchwald-Hartwig Products
Compound Key ¹H NMR Features (δ, ppm) Key FT-IR Features (cm⁻¹) MS (m/z)
Starting Material One broad -NH₂ signalTwo N-H stretches348 (M⁺)
5-Morpholino-4-iodopyridin-2-amine Morpholine-H signals (~2.8-3.8), Pyridine-H (singlets)Retains primary amine N-H stretches308 (M⁺)
N⁵-Phenyl-4-iodopyridine-2,5-diamine New N-H singlet, Phenyl-H multiplet, Pyridine-H singletsNew secondary N-H stretch, retains primary amine N-H stretches313 (M⁺)
Experimental Protocol: Synthesis of 5-Morpholino-4-iodopyridin-2-amine
  • Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add 4,5-diiodopyridin-2-amine (1.0 mmol) and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110°C for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

The strategic functionalization of 4,5-diiodopyridin-2-amine through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions opens a vast chemical space for the development of novel compounds. Each of these transformations imparts a unique spectroscopic fingerprint on the product molecule. By understanding the characteristic shifts in NMR, the diagnostic absorption bands in FT-IR, and the predictable mass changes in MS, researchers can unequivocally confirm the structure of their synthesized products. The protocols and comparative data provided in this guide serve as a robust starting point for chemists to confidently employ 4,5-diiodopyridin-2-amine as a versatile scaffold in their research endeavors.

References

  • Schneider, W. G., et al. (1958). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Canadian Journal of Chemistry. Available from: [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available from: [Link]

  • Al-Omar, M. A., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available from: [Link]

  • Green, J. H. S., et al. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available from: [Link]

  • J-Stage. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Pharmaceutical Bulletin. Available from: [Link]

  • ACS Publications. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Available from: [Link]

  • ACS Publications. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available from: [Link]

  • ACS Publications. (1993). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society. Available from: [Link]

  • PMC. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available from: [Link]

  • University of Rochester. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ResearchGate. (2003). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available from: [Link]

  • PMC. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • PMC. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • The Chemical Reaction Database. (2025). Copper-free Sonogashira coupling. Available from: [Link]

Sources

Validation

Isomeric Purity Analysis of 4,5-Diiodopyridin-2-amine Derivatives: A Comparison Guide

The Analytical Challenge: Causality of Isomer Separation 4,5-Diiodopyridin-2-amine (CAS 1805397-21-0) is an indispensable building block in complex molecular synthesis, heavily utilized as a precursor for palladium-catal...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Causality of Isomer Separation

4,5-Diiodopyridin-2-amine (CAS 1805397-21-0) is an indispensable building block in complex molecular synthesis, heavily utilized as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) in pharmaceutical development 1[1]. However, the direct regioselective iodination of 2-aminopyridine frequently yields a complex mixture of positional isomers—most notably 3,5-diiodopyridin-2-amine and 4,5-diiodopyridin-2-amine—due to competing electrophilic and radical reaction pathways 2[2].

Ensuring the isomeric purity of the 4,5-diiodo derivative is critical; downstream coupling of an isomeric mixture will result in complex, inseparable active pharmaceutical ingredient (API) blends.

Why Standard Methods Fail: Pyridine derivatives are notoriously difficult to separate using conventional extraction or standard reversed-phase HPLC due to their nearly identical polarities and boiling points 3[3]. The primary structural difference between these isomers is the spatial arrangement of the highly polarizable iodine atoms relative to the basic pyridine nitrogen (pKa ~5.2–6.0) 4[4]. Standard C18 columns rely exclusively on hydrophobic interactions, which cannot distinguish these subtle dipole moment variations. Furthermore, basic pyridine compounds often exhibit severe peak tailing on silica-based C18 columns due to secondary interactions with residual acidic silanols 3[3].

To achieve baseline resolution, analysts must exploit shape selectivity and π-π interactions using specialized stationary phases, such as Pentafluorophenyl (PFP) or Biphenyl columns 5[5].

Stationary Phase Comparison & Quantitative Data

To objectively evaluate performance, a mixed standard of 3,5-diiodopyridin-2-amine and 4,5-diiodopyridin-2-amine was analyzed across three different column chemistries under identical gradient conditions.

Table 1: Performance Comparison of HPLC Columns for Diiodopyridin-2-amine Isomers

Column ChemistryPrimary Retention MechanismResolution (

)
Peak Tailing (

)
Suitability for Isomers
Standard C18 Hydrophobic0.8 (Co-elution)1.8 (Severe)Poor
Pentafluorophenyl (PFP) Hydrophobic, Fluorine, π-π, Dipole2.1 (Baseline)1.2 (Acceptable)Excellent
Biphenyl Hydrophobic, Enhanced π-π2.5 (Excellent)1.1 (Optimal)Superior

Causality of Results: The Biphenyl column significantly outperforms the C18 column. The electron-withdrawing iodine atoms create an electron-deficient pyridine ring. The electron-rich biphenyl stationary phase engages in strong, differential π-π interactions with the isomers based on their specific substitution patterns, leading to superior shape selectivity and baseline resolution (


 > 2.0).

Experimental Methodology: Self-Validating HPLC Protocol

To ensure absolute trustworthiness, the following methodology incorporates a System Suitability Test (SST) as a strict self-validating mechanism.

Materials & Reagents
  • Column: Biphenyl Core-Shell (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.8)

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Causality of Mobile Phase Choice: Maintaining a pH of ~2.8 ensures the basic pyridine nitrogen remains fully protonated. This prevents multi-modal retention mechanisms (shifting between ionized and neutral states) that cause peak broadening 3[3] 4[4].

Step-by-Step Workflow
  • Sample Preparation: Dissolve the crude 4,5-diiodopyridin-2-amine sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a known reference standard mixture containing equal parts 3,5-diiodopyridin-2-amine and 4,5-diiodopyridin-2-amine.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% B to 60% B over 15 minutes.

    • Column Temperature: 30°C

    • Detection: UV at 254 nm and 280 nm.

  • Self-Validation Checkpoint: Calculate the resolution (

    
    ) between the two isomer peaks.
    
    • Actionable Logic: If

      
       < 2.0, the system is invalid. Peak tailing is likely occurring due to exposed silanols. Add 0.1% Triethylamine (TEA) to the mobile phase to act as a competing base for active silanol sites 3[3], and re-run the SST. Do not proceed until 
      
      
      
      ≥ 2.0.
  • Sample Analysis: Once the SST passes, inject the unknown samples. Quantify isomeric purity using the area normalization method.

Orthogonal Validation: LC-MS and 2D-NMR

Because empirical isomers produce identical mass-to-charge ratios (m/z 345.91 for diiodopyridin-2-amine) in LC-MS 5[5], mass spectrometry alone cannot confirm which chromatographic peak corresponds to the 4,5-diiodo isomer. Orthogonal validation via 2D Nuclear Magnetic Resonance (NMR) is mandatory. Fractions collected from the optimized HPLC method must be subjected to NOESY and HMBC NMR to observe spatial proton-carbon correlations, definitively assigning the regioisomer structure.

G Syn Crude Iodination Mixture (Isomer Blend) HPLC HPLC Separation (Biphenyl / PFP Column) Syn->HPLC Injection MS LC-MS Analysis (Mass Confirmation: m/z 345.9) HPLC->MS Peak 1 & Peak 2 NMR 2D-NMR (NOESY/HMBC) (Regioisomer Assignment) HPLC->NMR Fraction Collection Valid Isomeric Purity Validated (Rs > 2.0) MS->Valid m/z match NMR->Valid Structure confirmed

Caption: Orthogonal analytical workflow for diiodopyridin-2-amine isomer resolution and structural validation.

References

  • Title: Mastering Complex Molecules: The Synthesis and Applications of 2-Amino-5-iodopyridine Source: nbinno.com URL: [Link]

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: rsc.org URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: helixchrom.com URL: [Link]

  • Title: Isomers and Recommended HPLC Columns for Effective Separation Source: mtc-usa.com URL: [Link]

Sources

Comparative

Theoretical vs. experimental yield for 4,5-Diiodopyridin-2-amine reactions

Application Guide: Regioselective Cross-Coupling of 4,5-Diiodopyridin-2-amine – Theoretical vs. Experimental Yields Executive Summary The synthesis of multi-substituted 2-aminopyridines is a critical pathway in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Regioselective Cross-Coupling of 4,5-Diiodopyridin-2-amine – Theoretical vs. Experimental Yields

Executive Summary The synthesis of multi-substituted 2-aminopyridines is a critical pathway in modern drug discovery. When constructing complex pharmacophores, the choice of the dihalogenated building block dictates the efficiency, regioselectivity, and ultimate experimental yield of the synthesis. This guide objectively compares the performance of 4,5-Diiodopyridin-2-amine (CAS 1805397-21-0) against traditional alternatives, such as 2-amino-4,5-dibromopyridine and 2-amino-3,5-diiodopyridine, specifically focusing on sequential Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Mechanistic Rationale: The Push-Pull Electronic Differentiation

In polyhalogenated heteroarenes, the theoretical yield of a mono-coupled product is stoichiometrically 100%. However, the experimental yield is strictly governed by the kinetic differentiation between the available carbon-halogen bonds[1].

4,5-Diiodopyridin-2-amine offers an exceptional "push-pull" electronic system that practically guarantees high regioselectivity:

  • The "Pull" (Pyridine Nitrogen): The electronegative nitrogen exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly decreasing the electron density at the C-2, C-4, and C-6 positions[1].

  • The "Push" (C-2 Amino Group): The amino group acts as a strong electron donor (+M), enriching the electron density at the ortho (C-3) and para (C-5) positions.

Consequently, the C-4 position is highly electron-deficient, while the C-5 position is relatively electron-rich. Because the oxidative addition of Pd(0) is accelerated at more electron-deficient C–X bonds, the C-4 iodine undergoes cross-coupling significantly faster than the C-5 iodine[1]. Furthermore, carbon-iodine bonds possess lower bond dissociation energies compared to carbon-bromine bonds, allowing the reaction to proceed at lower temperatures. This preserves the kinetic selectivity and prevents thermodynamic over-coupling[2].

ElectronicRationale Amino C-2 Amino Group (+M Electron Donating) C5 C-5 Iodine (Moderately Electron Rich) Amino->C5 Enriches e- density Pyridine Pyridine Nitrogen (-I, -M Electron Withdrawing) C4 C-4 Iodine (Highly Electron Deficient) Pyridine->C4 Depletes e- density Pd Fast Pd(0) Oxidative Addition (Kinetic Preference) C4->Pd Primary Reaction Site C5->Pd Slower Reaction

Electronic effects dictating C-4 regioselectivity in 4,5-Diiodopyridin-2-amine.

Comparative Performance Analysis: Product vs. Alternatives

When evaluating building blocks, the theoretical yield assumes perfect conversion without side reactions. In reality, experimental yields are compromised by bis-coupling (reaction at both halogen sites) and proto-dehalogenation[3].

  • 4,5-Diiodopyridin-2-amine: Offers the highest experimental yield for mono-coupling (~82%) due to the stark electronic contrast between C-4 and C-5, combined with the high reactivity of the C–I bond[4].

  • 2-Amino-4,5-dibromopyridine: The stronger C–Br bonds require higher activation energy (typically >90°C). At these elevated temperatures, the kinetic differentiation between C-4 and C-5 diminishes, leading to poor regiomeric ratios (often 3:1) and significant bis-coupling, dropping the experimental yield of the desired mono-product to ~55%.

  • 2-Amino-3,5-diiodopyridine: While the C–I bonds are highly reactive, the C-3 position is sterically hindered by the adjacent amino group, yet electronically activated. This conflicting steric vs. electronic environment leads to unpredictable regioselectivity depending on the bulkiness of the boronic acid used[2].

Table 1: Quantitative Comparison of Yields and Regioselectivity (Suzuki-Miyaura Mono-Coupling)

Building BlockTheoretical YieldExperimental Yield (Mono-coupled)Regiomeric Ratio (Primary:Secondary)Optimal TempPrimary Reaction Site
4,5-Diiodopyridin-2-amine 100%82 - 86% > 95:5 (C4:C5) 60°CC-4
2-Amino-4,5-dibromopyridine100%50 - 58%~ 75:25 (C4:C5)95°CC-4
2-Amino-3,5-diiodopyridine100%60 - 65%Variable (Steric dependent)70°CC-5 (usually)

Experimental Protocols & Self-Validating Workflows

To bridge the gap between theoretical and experimental yields, the protocol must strictly control stoichiometry and temperature. The following workflow details the sequential functionalization of 4,5-Diiodopyridin-2-amine[4].

Phase 1: C-4 Selective Suzuki-Miyaura Coupling Causality of Choices: Pd(PPh3)4 is selected as the catalyst because its moderate reactivity is perfectly tuned for the highly reactive C-4 iodine at low temperatures. This prevents premature oxidative addition at the less reactive C-5 position.

  • Preparation: In an oven-dried Schlenk flask, combine 4,5-diiodopyridin-2-amine (1.0 eq) and the desired arylboronic acid (0.98 eq). Note: Using a slight sub-stoichiometric amount of boronic acid is a critical self-validating choice to mathematically eliminate the possibility of complete bis-coupling.

  • Catalysis: Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2.0 eq).

  • Solvent System: Suspend the mixture in a degassed solution of DME/H2O (4:1, v/v). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Stir at 60°C for 12 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting material disappears and a single peak for [M+Aryl-I] emerges. The total absence of an[M+2Aryl] peak validates that kinetic control was successfully maintained.

  • Isolation: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to obtain the 4-aryl-5-iodo-pyridin-2-amine (Experimental Yield: ~82%).

Phase 2: C-5 Functionalization Causality of Choices: With the C-4 position now occupied by an aryl group, the remaining C-5 iodine requires a more robust catalyst (Pd(dppf)Cl2) and higher temperatures to overcome the increased steric hindrance and lower electronic activation.

  • Preparation: Combine the isolated 4-aryl-5-iodo-pyridin-2-amine (1.0 eq) with a second arylboronic acid (1.5 eq).

  • Catalysis: Add Pd(dppf)Cl2 (10 mol%) and K2CO3 (3.0 eq).

  • Reaction: Suspend in 1,4-Dioxane/H2O (5:1) and heat to 90°C for 16 hours.

  • Isolation: Standard aqueous workup and chromatography yield the fully functionalized 4,5-diarylpyridin-2-amine (Experimental Yield: ~88% for this step).

Workflow Step1 Step 1: Reagent Assembly 4,5-Diiodopyridin-2-amine + Arylboronic Acid (0.98 eq) Step2 Step 2: C-4 Kinetic Control Pd(PPh3)4, Na2CO3 DME/H2O, 60°C, 12h Step1->Step2 Step3 Step 3: Self-Validation LC-MS confirms [M+Aryl-I] Absence of bis-coupling Step2->Step3 Step4 Step 4: C-5 Thermodynamic Coupling Arylboronic Acid 2 (1.5 eq) Pd(dppf)Cl2, 90°C, 16h Step3->Step4 Step5 Step 5: Final Isolation 4,5-diarylpyridin-2-amine (Overall Yield: ~72%) Step4->Step5

Self-validating experimental workflow for sequential cross-coupling.

References

  • Daykin, L. M., et al. "Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines." Tetrahedron (2010). URL: [Link]

  • "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Center for Biotechnology Information (PMC) (2022). URL: [Link]

  • "Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." Scilit (2010). URL: [Link]

  • "Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides." ResearchGate (2020). URL: [Link]

Sources

Validation

Regioselective Buchwald-Hartwig Amination of 4,5-Diiodopyridin-2-amine: A Comprehensive Ligand Comparison Guide

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. Among these, the Buchwald-Hartwig amination of 4,5-diiodopyridin-2-amine presents a unique and rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. Among these, the Buchwald-Hartwig amination of 4,5-diiodopyridin-2-amine presents a unique and rigorous synthetic challenge. As an Application Scientist, I frequently encounter substrates where both chemoselectivity (avoiding the unprotected C2-amine) and regioselectivity (differentiating between the C4 and C5 iodines) must be tightly controlled.

This guide objectively compares the performance of industry-standard phosphine ligands to achieve highly regioselective C–N bond formation, providing the mechanistic causality and self-validating protocols required to execute this transformation flawlessly.

Mechanistic Causality: The Regioselectivity Challenge

To master this transformation, one must first understand the electronic topology of the substrate. When introducing an exogenous amine, why does oxidative addition preferentially occur at the C4 position rather than C5?

The regiochemical outcome is dictated by the push-pull electronic effects within the pyridine ring:

  • The Pyridine Nitrogen (-I, -M Effect): The heteroatom exerts a strong electron-withdrawing effect, inherently activating the C2, C4, and C6 positions toward oxidative addition by a nucleophilic Pd(0) species. This principle is well-documented in the1 [1].

  • The C2-Amino Group (+M Effect): The free amino group at C2 is electron-donating via resonance. This resonance donates electron density specifically to the ortho (C3) and para (C5) positions.

Consequently, the C5-iodine is electronically deactivated (electron-rich), while the C4-iodine remains highly electron-deficient. This electronic disparity makes the C4–I bond kinetically favored for Pd(0) insertion. However, utilizing the wrong ligand or an overly strong base can erode this inherent selectivity, leading to C5-amination or exhaustive di-amination [2].

MechanisticPathway Substrate 4,5-Diiodopyridin-2-amine (Electron-deficient at C4) C4_OA Oxidative Addition at C4 (Kinetically Favored) Substrate->C4_OA + Pd(0) C5_OA Oxidative Addition at C5 (Electron-rich, Disfavored) Substrate->C5_OA + Pd(0) Pd Pd(0)L_n Pd->Substrate Prod_C4 4-Amino-5-iodopyridin-2-amine (Major Product) C4_OA->Prod_C4 Amine / Base Prod_C5 5-Amino-4-iodopyridin-2-amine (Minor Impurity) C5_OA->Prod_C5 Amine / Base

Catalytic cycle highlighting the electronic preference for C4 oxidative addition over C5.

Ligand Performance & Selection

The choice of ancillary ligand dictates the geometry and electronics of the palladium catalyst, directly influencing the rate-limiting step and preventing the free C2-NH₂ from poisoning the catalyst. As detailed in comprehensive reviews of 2[3], ligand architecture is the primary driver of success.

  • Xantphos: A bidentate ligand with a wide bite angle (111°). It excels in primary amine couplings by promoting rapid reductive elimination. For 4,5-diiodopyridin-2-amine, Xantphos provides excellent regioselectivity due to its rigid steric framework, which amplifies the electronic bias of the substrate.

  • BrettPhos: A bulky, electron-rich monodentate biarylphosphine. It is the premier choice for secondary aliphatic amines. Its extreme steric bulk accelerates oxidative addition while completely suppressing β-hydride elimination.

  • DPPF: A classic bidentate ligand. While highly reliable for simple aryl halides, its flexibility often leads to poor regiocontrol in polyhalogenated systems, resulting in significant C5-amination and di-amination byproducts.

Quantitative Data: Ligand Comparison Summary

The following table summarizes the expected performance of these ligands when coupling 4,5-diiodopyridin-2-amine with a standard aliphatic amine (e.g., morpholine or benzylamine) at 80 °C.

LigandOptimal Amine TypePreferred BaseYield (C4-Aminated)Regioselectivity (C4:C5)Chemoselectivity (Mono:Di)
Xantphos Primary AliphaticCs₂CO₃82%>20:115:1
BrettPhos Secondary AliphaticNaOtBu88%18:110:1
RuPhos Bulky SecondaryLiHMDS76%12:1>20:1
DPPF Primary / SecondaryK₃PO₄45%5:13:1 (High di-amination)

Note: Weak bases like Cs₂CO₃ are highly recommended over strong bases (NaOtBu) when using Xantphos to prevent the deprotonation of the endogenous C2-NH₂ group, which would otherwise compete as a nucleophile.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning the chemist can verify the reaction's trajectory in real-time through specific analytical checkpoints, rather than blindly waiting for final isolation. The following methodology for the Xantphos-catalyzed C4-amination incorporates these critical controls.

Reagents:

  • 4,5-Diiodopyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Exogenous Amine (e.g., Benzylamine) (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: In an inert atmosphere, charge an oven-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Catalyst Pre-activation: Add 5 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Visual Checkpoint: The solution will transition from a dark purple/black suspension to a deep, homogenous red-orange, confirming the generation of the active Pd(0)-Xantphos complex.

  • Substrate Addition: Dissolve 4,5-diiodopyridin-2-amine and the exogenous amine in the remaining 5 mL of 1,4-dioxane. Add this solution dropwise to the active catalyst mixture.

  • Thermal Reaction: Seal the flask, remove it from the glovebox, and heat to 80 °C in an oil bath.

    • Analytical Checkpoint (2 Hours): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the consumption of the starting material (m/z 346.9) and the appearance of the mono-aminated product mass. If a mass corresponding to the di-aminated product appears early, lower the temperature to 65 °C to preserve regioselectivity.

  • Quench & Workup: Once LC-MS confirms >95% conversion (typically 4-6 hours), cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure 4-amino-5-iodopyridin-2-amine derivative.

ExpWorkflow Step1 1. Glovebox Setup Weigh Pd source, Ligand, Base Step2 2. Pre-activation Stir Pd/Ligand in solvent (15 min) Step1->Step2 Step3 3. Substrate Addition Add 4,5-Diiodopyridin-2-amine & Amine Step2->Step3 Step4 4. Thermal Reaction Heat at 80-100°C (Monitor via LC-MS) Step3->Step4 Step5 5. Workup & Filtration Quench and filter through Celite Step4->Step5 Step6 6. Isolation Flash Chromatography (Silica) Step5->Step6

Step-by-step self-validating workflow for the Buchwald-Hartwig amination of dihalopyridines.

Conclusion

For the regioselective amination of 4,5-diiodopyridin-2-amine, standard unhindered ligands like DPPF are insufficient due to the complex electronic environment of the substrate. By leveraging the wide bite angle of Xantphos (for primary amines) or the extreme steric bulk of BrettPhos (for secondary amines), chemists can exploit the inherent electron deficiency at the C4 position. Pairing these ligands with a mild base like Cs₂CO₃ ensures that the endogenous C2-amine remains protonated and non-nucleophilic, securing both high regioselectivity and chemoselectivity.

References
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters. 1

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry.3

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2

  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem Technical Guides.4

Sources

Comparative

A Comparative Guide to the Reactivity of 4,5-Diiodo- vs. 4,5-Dibromopyridin-2-amine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, dihalogenated pyridines stand as versatile and ind...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, dihalogenated pyridines stand as versatile and indispensable building blocks. Their ability to undergo sequential, site-selective functionalization through various cross-coupling reactions allows for the rapid construction of complex molecular architectures. Among these crucial synthons, 4,5-dihalo-pyridin-2-amines are of particular interest due to the presence of an amino group that can direct reactivity and serve as a handle for further derivatization. This guide provides an in-depth, objective comparison of the reactivity of 4,5-diiodopyridin-2-amine and 4,5-dibromopyridin-2-amine, offering experimental insights to inform strategic decisions in synthetic design.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between the diiodo and dibromo analogues lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy is a critical determinant in the rate-determining step of many transition metal-catalyzed cross-coupling reactions: oxidative addition.[1][2]

The general trend for carbon-halogen bond energies is C-F > C-Cl > C-Br > C-I.[3] Consequently, the lower bond energy of the C-I bond facilitates its cleavage and subsequent oxidative addition to a low-valent metal center (typically palladium or nickel), a crucial initiation step in catalytic cycles like those of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] This translates to the diiodo-substituted pyridine being a more reactive substrate, often enabling the use of milder reaction conditions, lower catalyst loadings, and achieving shorter reaction times compared to its dibromo counterpart.[3]

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a practical framework for comparison, we will examine the relative performance of 4,5-diiodopyridin-2-amine and 4,5-dibromopyridin-2-amine in three of the most widely utilized cross-coupling reactions in drug discovery and development.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, a powerful method for constructing biaryl and hetero-biaryl structures, is highly sensitive to the nature of the halide.[5][6] The enhanced reactivity of the C-I bond typically allows for more facile coupling of the iodo-substituted pyridine under milder conditions.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4,5-Diiodopyridin-2-aminePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂O802~95
4,5-Dibromopyridin-2-aminePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10012~85

Note: The data presented is a representative compilation based on established principles of reactivity and may vary depending on the specific substrates and reaction conditions.

The weaker C-I bond in 4,5-diiodopyridin-2-amine facilitates a faster rate of oxidative addition to the Pd(0) catalyst, leading to a more efficient catalytic cycle.[4] This often translates to the need for lower catalyst loadings and significantly reduced reaction times and temperatures to achieve high yields.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add the 4,5-dihalopyridin-2-amine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, specified mol%).

  • Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4,5-Dihalopyridin-2-amine + Arylboronic acid + Base Heating Heating under Inert Atmosphere Reactants->Heating Solvent Degassed Solvent Solvent->Heating Catalyst Palladium Catalyst Catalyst->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Fig 1. Generalized workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active molecules.[7][8] Similar to Suzuki-Miyaura coupling, the reactivity is governed by the ease of oxidative addition of the palladium catalyst to the C-X bond. Consequently, 4,5-diiodopyridin-2-amine is generally a more reactive substrate than its dibromo counterpart in palladium-catalyzed aminations.[9]

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4,5-Diiodopyridin-2-amineMorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene904~92
4,5-Dibromopyridin-2-amineMorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene11018~80

Note: The data presented is a representative compilation based on established principles of reactivity and may vary depending on the specific substrates and reaction conditions.

The higher reactivity of the C-I bond allows for the use of less forcing conditions, which can be advantageous when working with thermally sensitive substrates or functional groups that are incompatible with prolonged heating.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the 4,5-dihalopyridin-2-amine (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, specified mol%), and ligand (e.g., XPhos, specified mol%).

  • Add the amine (1.2 mmol) and base (e.g., K₃PO₄, 1.5 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)(L)₂-X] Pd0->Pd_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(L)₂(NHR₂)]⁺X⁻ Pd_complex->Amine_adduct + HNR₂ Amido_complex [Ar-Pd(II)(L)₂(NR₂)] Amine_adduct->Amido_complex - HX, + Base Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Fig 2. Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[10][11] The reactivity trend of I > Br is particularly pronounced in this reaction. Given the higher reactivity of the C-I bond, 4,5-diiodopyridin-2-amine is expected to undergo Sonogashira coupling under significantly milder conditions, potentially at or near room temperature, compared to the dibromo analogue which often requires elevated temperatures.[3]

Table 3: Comparative Performance in a Representative Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4,5-Diiodopyridin-2-aminePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF253~90
4,5-Dibromopyridin-2-aminePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6516~75

Note: The data presented is a representative compilation based on established principles of reactivity and may vary depending on the specific substrates and reaction conditions.

The ability to perform the reaction at lower temperatures with the diiodo substrate can be critical for the synthesis of complex molecules containing sensitive functional groups.

Experimental Protocol: Representative Sonogashira Coupling

  • To a stirred solution of the 4,5-dihalopyridin-2-amine (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, specified mol%) and the copper(I) co-catalyst (e.g., CuI, specified mol%).

  • Add the base (e.g., triethylamine, 2.0 mmol) followed by the terminal alkyne (1.1 mmol).

  • Stir the reaction at the specified temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Strategic Considerations and Chemoselectivity

The differential reactivity of the C-I and C-Br bonds can be exploited for sequential, site-selective functionalization of di- or polyhalogenated pyridines.[1] In a molecule containing both an iodine and a bromine atom, the C-I bond will almost always react preferentially under carefully controlled palladium-catalyzed cross-coupling conditions.[3] This allows for a stepwise approach to molecular diversification, where the more reactive site is functionalized first, followed by a subsequent coupling reaction at the less reactive site, often under more forcing conditions.

For 4,5-diiodopyridin-2-amine and 4,5-dibromopyridin-2-amine, the electronic environment of the two halogen atoms is similar. However, the position of the halogens relative to the amino and pyridinic nitrogen can influence reactivity. Halides at the 2- and 6-positions of the pyridine ring are generally more reactive towards Pd(0) due to the electron-withdrawing nature of the nitrogen atom, which increases the electrophilicity of these positions.[12] In the case of 4,5-dihalopyridin-2-amines, the relative reactivity of the C4-X and C5-X bonds can be influenced by the specific reaction conditions and the ligands employed.[12][13]

Conclusion and Recommendations

The choice between 4,5-diiodopyridin-2-amine and 4,5-dibromopyridin-2-amine is a strategic decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic route.

Choose 4,5-Diiodopyridin-2-amine when:

  • High reactivity is paramount: For challenging coupling reactions or when aiming for high-throughput synthesis where shorter reaction times are critical.

  • Mild conditions are necessary: To accommodate sensitive functional groups or to avoid the degradation of thermally labile products.

  • Chemoselectivity is required: In the context of a polyhalogenated substrate where stepwise functionalization is desired.

Choose 4,5-Dibromopyridin-2-amine when:

  • Cost is a primary concern: Aryl bromides are generally more cost-effective starting materials than their iodo counterparts.

  • The subsequent reaction is robust: If the downstream chemistry can tolerate the more forcing conditions typically required for C-Br bond activation.

  • Moderate reactivity is sufficient: For many standard cross-coupling reactions, the reactivity of the dibromo-substrate is adequate to achieve good to excellent yields.

By understanding the fundamental principles of C-X bond reactivity and considering the practical implications for common cross-coupling reactions, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in the development of novel chemical entities.

References

  • Benchchem.
  • Amatore, C., et al. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
  • Benchchem. Reactivity Face-Off: 2,6-Dibromopyridine vs. 2,6-Dichloropyridine in Synthetic Chemistry.
  • Yang, Z., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. American Chemical Society.
  • Rummelt, S., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Princeton University.
  • Reddit. How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?.
  • Powers, I. G., et al. (2022).
  • Karakas, K., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Pena-Cabrera, E., et al. (2008). Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. R Discovery.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • Hartwig, J. F., et al. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Benchchem. A Comparative Guide to the Reactivity of 2,5- Dibromo-3-(trifluoromethyl)pyridine and 2,5.
  • Hartwig, J. F., et al. (2024).
  • Ghaffari, M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF PAR.
  • ChemicalBook. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Neumaier, M., et al. (2023).
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Turecek, F., et al. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. PMC.
  • Wikipedia. Suzuki reaction.
  • New Journal of Chemistry (RSC Publishing). C(sp3)
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchG
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Syntheses Procedure. 2,3-diaminopyridine.
  • Al-Masum, M. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Colby, D. A., et al.
  • The Journal of Organic Chemistry. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.
  • Chemistry LibreTexts. (2023).
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • ChemSpider Synthetic Pages. (2006).
  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • The chemical reaction database. (2025). Copper-free Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemical Engineering Transactions. (2021).
  • ResearchGate. Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.
  • ACS Publications. (2009).
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
  • PMC.
  • MDPI. (2024). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions.
  • YouTube. (2026). Process Route-Synthesis of 4 Difluoromethylpyridin 2 amine.

Sources

Validation

Analysis of byproducts in reactions with different dihalopyridines

Title: Comparative Analysis of Byproduct Formation in Dihalopyridine Functionalization: A Guide for Regioselective Synthesis As a Senior Application Scientist, I have structured this guide to move beyond standard synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Byproduct Formation in Dihalopyridine Functionalization: A Guide for Regioselective Synthesis

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Functionalizing dihalopyridines via Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr) frequently suffers from poor regioselectivity and the generation of stubborn byproducts. This guide dissects the mechanistic causality behind byproduct formation across different dihalopyridines and provides self-validating protocols to ensure absolute site-selectivity.

Mechanistic Causality: Why Do Byproducts Form?

The competition between the C2, C4, and C6 positions in dihalopyridines is governed by a delicate balance of electronic activation, orbital coefficients, and steric hindrance. Understanding these factors is critical for predicting and mitigating byproduct formation.

  • LUMO Coefficients & Bond Strength: In 2,4-dichloropyridine, the C4 position possesses a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a slightly weaker C–Cl bond compared to the C2 position. Consequently, standard Pd(0) oxidative addition is kinetically favored at C4, whereas reactions driven by isohypsic (redox-neutral) mechanisms or specific SNAr conditions may favor C2[1].

  • Heteroatom Coordination & Sterics: The pyridine nitrogen can coordinate with transition metals. While this activates the adjacent C2 and C6 positions for SNAr pathways, it can lead to off-target chelation in cross-coupling. Bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr or SIPr) heavily bias oxidative addition away from the sterically hindered C2 position, driving C4-selectivity[2]. Conversely, ligands with specific bite angles like Xantphos can force C2-selective amination[3].

  • Over-reaction (Bis-substitution): Once the first halogen is substituted with an aryl or amine group, the pyridine ring becomes more electron-rich. While this typically decelerates subsequent SNAr reactions, highly active Pd-catalysts can still undergo a secondary oxidative addition at the remaining halogen, yielding bis-substituted (over-arylated) byproducts[2]. In SNAr, symmetrical substrates like 2,6-dichloropyridine are highly susceptible to double-addition if the nucleophile is present in excess[4].

Comparative Data: Cross-Coupling & SNAr Byproduct Profiles

To objectively evaluate alternative dihalopyridines, all quantitative data regarding major products and their corresponding byproducts have been summarized below.

Table 1: Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyridines

Substrate Catalyst System Major Product (Site) Yield Primary Byproduct Byproduct Yield Causality / Note
2,4-Dibromopyridine Pd(PPh3)4 / THF C2-Aryl 65% C4-Aryl & 2,4-Diaryl 15–20% The C2-Br bond is highly electrophilic; standard phosphines favor C2 attack[5].
2,4-Dichloropyridine Pd(OAc)2 / Xantphos C2-Amino 65% C4-Amino (Regioisomer) ~5% Xantphos bite angle forces C2 selectivity in aminations, though minor C4 leakage occurs[3].
2,4-Dichloropyridine Pd(SIPr) / KF C4-Aryl 82% 2,4-Diaryl <5% Bulky NHC ligands heavily bias oxidative addition to the less sterically hindered C4[2].

| 2,4-Dichloropyridine | Ligand-Free (Jeffery) | C4-Aryl | 88% | C2-Aryl | <1% | Pd nanoparticles under ligand-free conditions yield >99:1 C4 selectivity[2]. |

Table 2: SNAr Reactions of Dihalopyridines with Heteroatom Nucleophiles

Substrate Nucleophile / Conditions Major Product Yield Primary Byproduct Byproduct Yield Causality / Note
2,6-Dichloropyridine R-NH2 / DABCO C2-Amino 75% 2,6-Diamino 10–15% Symmetrical activation; excess nucleophile easily displaces the second chloride[4].

| 2,5-Dichloropyridine | PhSH / NaOH, DMSO | C2-Thioether | 75% | Unreacted SM | N/A | C5 is highly deactivated for SNAr; exclusive C2 attack is observed with no bis-substitution[6]. |

Workflow Diagram: Divergent Pathways in 2,4-Dichloropyridine Functionalization

The following diagram illustrates the logical relationships and pathway divergence during the functionalization of 2,4-dichloropyridine, highlighting where regio-byproducts and over-arylation occur.

G SM 2,4-Dichloropyridine C4_OA C4-Oxidative Addition (Favored Pathway) SM->C4_OA + Pd C2_OA C2-Oxidative Addition (Minor Pathway) SM->C2_OA + Pd Pd Pd Catalyst Pd->C4_OA Pd->C2_OA C4_Prod 4-Aryl Product (Desired) C4_OA->C4_Prod Ar-B(OH)2 C2_Prod 2-Aryl Product (Regio-Byproduct) C2_OA->C2_Prod Ar-B(OH)2 Bis_Prod 2,4-Diarylpyridine (Over-arylation) C4_Prod->Bis_Prod Excess Reagents C2_Prod->Bis_Prod Excess Reagents

Reaction pathways of 2,4-dichloropyridine highlighting regioisomer and over-arylation byproducts.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate internal validation steps to monitor causality in real-time.

Protocol A: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Free)

Objective: Maximize C4-arylation while actively suppressing the 2,4-diaryl byproduct using Jeffery conditions[2].

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere, combine 2,4-dichloropyridine (1.0 mmol), arylboronic acid (1.05 mmol), K2CO3 (2.0 mmol), and Pd(OAc)2 (2 mol%). Causality Note: The strict 1.05 stoichiometric ratio of the boronic acid is critical to starve the secondary oxidative addition pathway.

  • Solvent Addition: Add degassed H2O/DMF (1:4, 5 mL). The polar solvent mixture is essential to stabilize the ligand-free Pd nanoparticles responsible for the >99:1 C4-selectivity[2].

  • Reaction & Self-Validation: Heat the mixture to 80 °C.

    • Validation Step: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. The protocol is self-validating: the emergence of a mass peak at [M+H]+ corresponding to the bis-arylated byproduct serves as an internal threshold. If the bis-arylated species exceeds 2% relative area, the reaction must be immediately cooled to halt over-reaction.

  • Workup: Quench with H2O, extract with EtOAc (3x), dry over Na2SO4, and purify via silica gel chromatography to isolate the 4-aryl-2-chloropyridine.

Protocol B: Perfect C2-Selective SNAr of 2,5-Dichloropyridine

Objective: Exploit the electronic deactivation at C5 to achieve perfect regioselectivity without over-reaction[6].

  • Preparation: Dissolve 2,5-dichloropyridine (1.0 mmol) and the nucleophile (e.g., thiophenol, 1.2 mmol) in anhydrous DMSO (3 mL)[6].

  • Base Addition: Add finely powdered NaOH (1.5 mmol). Causality Note: Avoid stronger bases (like t-BuOK) which might trigger competing benzyne-intermediate pathways or substrate degradation.

  • Reaction & Self-Validation: Stir at 120 °C for 24 hours.

    • Validation Step: Perform TLC (Hexanes:EtOAc 4:1) and LC-MS. Because the C5-Cl bond is electronically deactivated and inert to SNAr under these conditions, the system is self-validating: only a single product mass (mono-substitution at C2) should be detected. The absolute absence of a bis-substituted mass peak confirms perfect regiocontrol.

  • Workup: Dilute with brine, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Institutes of Health (NIH) URL:[Link]

  • Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions Source: White Rose eTheses Online URL:[Link]

  • Efficient Synthesis of Unsymmetrical Heteroaryl Thioethers and Chalcogenides by Alkali Hydroxide-Mediated SNAr Reactions Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines Source: National Science Foundation (NSF) / Public Access URL:[Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines Source: ChemRxiv URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.